6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
Description
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Properties
IUPAC Name |
6-oxo-1H-pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWHYGVVFBUDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride, a valuable heterocyclic building block for drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists.
Introduction: The Significance of the Pyridinone Scaffold in Medicinal Chemistry
The 6-oxo-1,6-dihydropyridine, or 2-pyridone, motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. Furthermore, the pyridone ring system is metabolically robust and possesses favorable physicochemical properties for drug development.
The introduction of a sulfonyl chloride functional group at the 3-position of the 2-pyridone ring transforms this scaffold into a highly versatile reactive intermediate. Sulfonyl chlorides are powerful electrophiles that readily react with a diverse range of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing linkages.[1] This reactivity allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, making 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride a key precursor for the synthesis of novel therapeutic agents. The resulting sulfonamide derivatives are of particular interest due to their established importance in a variety of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2]
Proposed Synthetic Route: Chlorosulfonation of 2-Pyridone
Reaction Principle and Mechanistic Insights
The chlorosulfonation of an aromatic or heteroaromatic ring is a classic example of electrophilic aromatic substitution. In this proposed synthesis, chlorosulfonic acid serves as both the sulfonating agent and the solvent. The reaction is believed to proceed through the formation of a highly electrophilic sulfur trioxide (SO₃) intermediate, which is attacked by the electron-rich pyridone ring.
The 2-pyridone ring exists in a tautomeric equilibrium with its aromatic counterpart, 2-hydroxypyridine. The hydroxypyridine tautomer, with its hydroxyl group, is an activated system for electrophilic substitution, directing the incoming electrophile to the positions ortho and para to the hydroxyl group (positions 3 and 5).
The proposed mechanism is outlined below:
Figure 1: Proposed reaction mechanism for the synthesis of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride.
Experimental Protocol (Proposed)
This protocol is a proposed method and should be optimized for safety and yield in a laboratory setting.
Materials and Reagents:
-
2-Pyridone
-
Chlorosulfonic acid
-
Phosphorus pentachloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Sulfonation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, carefully add chlorosulfonic acid (5 equivalents) and cool the flask to 0 °C in an ice bath.
-
Slowly add 2-pyridone (1 equivalent) portion-wise to the cooled chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up of Sulfonic Acid: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The sulfonic acid product may precipitate.
-
Conversion to Sulfonyl Chloride: To the crude sulfonic acid, add phosphorus pentachloride (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-3 hours until the evolution of HCl gas ceases.
-
Isolation and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride.
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The crude product may be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
The successful synthesis of the target compound must be confirmed through rigorous analytical characterization. The following section details the expected spectroscopic data for 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₄ClNO₃S |
| Molecular Weight | 193.61 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1357566-60-9 |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
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δ 8.60-8.50 (m, 1H): Proton at the C2 position, adjacent to the nitrogen and the sulfonyl chloride group.
-
δ 7.80-7.70 (m, 1H): Proton at the C4 position.
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δ 6.70-6.60 (m, 1H): Proton at the C5 position.
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δ 12.0-11.0 (br s, 1H): NH proton of the pyridone ring.
¹³C NMR (100 MHz, CDCl₃):
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δ 165.0-160.0: C6 (carbonyl carbon).
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δ 145.0-140.0: C2.
-
δ 140.0-135.0: C4.
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δ 130.0-125.0: C3 (carbon bearing the sulfonyl chloride).
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δ 110.0-105.0: C5.
Infrared (IR) Spectroscopy (KBr Pellet):
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 1680-1650 | C=O stretch (pyridone carbonyl) |
| 1380-1360 | Asymmetric SO₂ stretch (sulfonyl chloride) |
| 1190-1170 | Symmetric SO₂ stretch (sulfonyl chloride) |
Mass Spectrometry (EI):
-
m/z 193/195 (M⁺): Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
-
m/z 129: Loss of SO₂.
-
m/z 94: Loss of SO₂Cl.
Applications in Drug Discovery and Development
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a highly valuable building block for the synthesis of a wide range of sulfonamide derivatives. The ease of reaction with primary and secondary amines allows for the rapid diversification of the pyridone core, enabling the exploration of chemical space around a target of interest.
The workflow for utilizing this intermediate in a drug discovery program is depicted below:
Figure 2: Workflow for the application of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride in drug discovery.
The resulting sulfonamides can be screened against a variety of biological targets, including enzymes, receptors, and ion channels. The pyridone core provides a rigid scaffold that can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Sulfonyl chlorides are reactive and moisture-sensitive compounds. Chlorosulfonic acid is a highly corrosive and hazardous reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Conclusion
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a key synthetic intermediate with significant potential in medicinal chemistry. This guide provides a proposed synthetic route, predicted characterization data, and an overview of its applications in drug discovery. The versatility of this building block, coupled with the biological relevance of the 2-pyridone scaffold, makes it a valuable tool for the development of novel therapeutics.
References
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Jung, S.-H., et al. (2016). A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts. The Journal of Organic Chemistry, 81(17), 7717–7724. Available at: [Link]
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Imase, H., et al. (2008). Formation of N-alkenyl alkynylamides by N-acylation of imines with alkynoyl chlorides and the subsequent cationic Au(I)/PPh3-catalyzed cycloisomerization allows a convergent and rapid assembly of substituted 2-pyridones. Organic Letters, 10(16), 3563–3566. Available at: [Link]
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Physical and chemical properties of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride, a key heterocyclic building block, holds significant potential in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridone core with a reactive sulfonyl chloride moiety, make it a versatile intermediate for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride, its synthesis, reactivity, and handling, with a focus on its application in the development of novel therapeutic agents.
Introduction
The pyridine and dihydropyridine scaffolds are ubiquitous in pharmaceuticals, contributing to the biological activity of a wide range of drugs.[1] The introduction of a sulfonyl chloride group at the 3-position of the 6-oxo-1,6-dihydropyridine ring system creates a highly reactive electrophilic center, enabling facile derivatization and the construction of sulfonamide and sulfonate ester linkages. These functional groups are prevalent in numerous clinically approved drugs and are known to impart favorable pharmacokinetic and pharmacodynamic properties.[2] This guide aims to serve as a detailed technical resource for researchers leveraging 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride in their synthetic and drug discovery endeavors.
Molecular Structure and Properties
Structure
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride possesses a planar pyridone ring with a sulfonyl chloride group at the C3 position. The presence of the electron-withdrawing sulfonyl chloride group and the carbonyl group influences the electron distribution within the heterocyclic ring.
Molecular Structure of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
Caption: 2D structure of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is presented in the table below. It is important to note that due to the compound's reactivity, particularly its moisture sensitivity, experimental determination of some properties can be challenging.
| Property | Value | Reference |
| CAS Number | 1357566-60-9 | |
| Molecular Formula | C₅H₄ClNO₃S | |
| Molecular Weight | 193.61 g/mol | |
| Appearance | White to yellow solid | |
| Purity | ≥95% | |
| InChI Key | VYWHYGVVFBUDLY-UHFFFAOYSA-N | |
| Solubility | Reacts with water. Soluble in aprotic organic solvents like dichloromethane, chloroform, and THF. | Inferred from general sulfonyl chloride reactivity. |
| Melting Point | Not available. Likely decomposes upon heating. | |
| Boiling Point | Not applicable. | |
| Stability | Moisture-sensitive. Decomposes in the presence of water and protic solvents.[3][4] | [3][4] |
Synthesis and Handling
Synthetic Routes
The synthesis of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride typically involves a two-step process starting from a suitable pyridine derivative. A plausible synthetic pathway is the sulfonation of 6-hydroxypyridine to form 6-hydroxypyridine-3-sulfonic acid, followed by chlorination to yield the desired sulfonyl chloride.
Plausible Synthetic Pathway
Caption: General synthetic scheme for 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride.
Experimental Protocol: Synthesis of the Precursor, 6-Hydroxypyridine-3-sulfonic acid
-
Step 1: Synthesis of 6-Hydroxypyridine-3-sulfonic acid A common method for the sulfonation of pyridines involves treatment with oleum (fuming sulfuric acid). The reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve the desired regioselectivity and yield.
Experimental Protocol: Conversion to 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
The conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation in organic synthesis. Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride.[6]
-
Step 2: Chlorination of 6-Hydroxypyridine-3-sulfonic acid
-
To a stirred suspension of 6-hydroxypyridine-3-sulfonic acid in an inert solvent (e.g., dichloromethane), a chlorinating agent (e.g., thionyl chloride with a catalytic amount of DMF) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
The excess chlorinating agent and solvent are removed under reduced pressure to afford the crude 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride.
-
Due to its reactive nature, the product is often used immediately in the next step without extensive purification.
-
Causality Behind Experimental Choices: The use of aprotic solvents is critical to prevent hydrolysis of the sulfonyl chloride product. The reaction is typically performed at low temperatures to control the exothermic nature of the chlorination reaction and to minimize side reactions. A catalytic amount of DMF can be used to facilitate the reaction with thionyl chloride via the formation of the Vilsmeier reagent.
Handling and Storage
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a reactive and moisture-sensitive compound. Proper handling and storage procedures are essential to maintain its integrity and ensure safety.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[7][8]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[9] It should be kept away from water, alcohols, and other nucleophilic reagents.[7][9]
Chemical Reactivity
The chemical reactivity of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.
General Reactivity Profile
Caption: Key reactions of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride with nucleophiles.
Reaction with Amines (Sulfonamide Formation)
The reaction with primary and secondary amines is one of the most important transformations of sulfonyl chlorides, leading to the formation of stable sulfonamides. This reaction is widely used in medicinal chemistry to introduce the sulfonamide moiety, a common pharmacophore.[10]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
To a solution of the amine in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a base (e.g., triethylamine or pyridine), a solution of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride in the same solvent is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to afford the crude sulfonamide, which can be purified by chromatography or recrystallization.
Self-Validating System: The progress of the reaction can be monitored by TLC or LC-MS to ensure the complete consumption of the starting materials. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction with Alcohols (Sulfonate Ester Formation)
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride reacts with alcohols and phenols in the presence of a base to form sulfonate esters. This reaction is useful for the synthesis of various derivatives and for protecting group strategies.
Hydrolysis
Like most sulfonyl chlorides, 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is susceptible to hydrolysis. In the presence of water, it will hydrolyze to the corresponding 6-hydroxypyridine-3-sulfonic acid.[4] This reactivity underscores the importance of using anhydrous conditions during its synthesis and subsequent reactions.
Applications in Drug Discovery and Development
The 6-oxo-1,6-dihydropyridine scaffold is a privileged structure in medicinal chemistry, and its combination with a reactive sulfonyl chloride handle makes this compound a valuable starting material for the synthesis of potential drug candidates. The resulting sulfonamides and sulfonate esters can be screened for a wide range of biological activities.
-
Scaffold for Library Synthesis: The reactivity of the sulfonyl chloride group allows for the rapid generation of a library of diverse compounds by reacting it with a collection of amines and alcohols. This approach is valuable in the early stages of drug discovery for identifying hit compounds.
-
Bioisosteric Replacement: The sulfonamide group is often used as a bioisostere for amide or carboxylate groups in drug molecules to improve properties such as metabolic stability, cell permeability, and binding affinity.[11]
-
Targeted Covalent Inhibitors: The electrophilic nature of the sulfonyl chloride can be exploited in the design of targeted covalent inhibitors, where the sulfonyl group reacts with a nucleophilic residue in the active site of a target protein.
While specific examples of marketed drugs derived directly from 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride are not readily identifiable, the structural motif is present in various biologically active compounds. For instance, derivatives of 6-oxo-1,6-dihydropyridazine have been investigated as selective thyroid hormone receptor β agonists for the treatment of dyslipidemia.[12] This highlights the potential of related heterocyclic systems in drug development.
Safety and Hazard Information
Due to its reactive nature, 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride should be handled with care. It is expected to be corrosive and a lachrymator.
-
Health Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[7][8]
-
Fire Hazards: Not expected to be flammable, but decomposition may produce toxic fumes of sulfur oxides, nitrogen oxides, and hydrogen chloride.
-
Reactivity Hazards: Reacts with water, potentially violently, to release corrosive gases.[9]
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its ability to readily react with nucleophiles to form stable sulfonamides and sulfonate esters makes it an attractive starting material for the construction of diverse molecular scaffolds with potential therapeutic applications. A thorough understanding of its physical and chemical properties, as well as proper handling and reaction conditions, is essential for its effective utilization in research and development. The insights provided in this guide are intended to facilitate the work of scientists and researchers in unlocking the full potential of this important heterocyclic intermediate.
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Fustero, S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link]
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Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4][7][13]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of medicinal chemistry, 57(10), 3912–3923. [Link]
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The Alchemist's Guide to a Niche Reagent: 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of medicinal chemistry and drug discovery, the strategic introduction of specific functional groups can dramatically alter the biological activity and pharmacokinetic profile of a molecule. Among the vast arsenal of chemical building blocks, those possessing a unique combination of reactivity and structural rigidity are of paramount importance. This guide provides a comprehensive technical overview of one such reagent: 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride, a molecule poised for significant applications in the synthesis of novel therapeutic agents. While this compound may not be as ubiquitously documented as some of its chemical cousins, its inherent reactivity and the biological relevance of the resulting sulfonamide derivatives make it a subject of considerable interest for the discerning synthetic chemist.
Core Identifiers and Physicochemical Properties
Before delving into the synthetic and applicative aspects, it is crucial to establish the fundamental identity and characteristics of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride.
| Identifier | Value | Source |
| CAS Number | 1357566-60-9 | |
| Molecular Formula | C₅H₄ClNO₃S | |
| Molecular Weight | 193.61 g/mol | |
| InChI Key | VYWHYGVVFBUDLY-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=O)NC=C1S(=O)(=O)Cl | Inferred from structure |
| Synonyms | 6-Hydroxypyridine-3-sulfonyl chloride | |
| Physical Form | White to Yellow Solid |
The structure of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is characterized by a pyridinone ring, which imparts a degree of planar rigidity and specific electronic properties. The presence of the highly reactive sulfonyl chloride group at the 3-position makes it a potent electrophile, primed for reaction with a wide array of nucleophiles.
Synthesis of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride: A Proposed Pathway
Proposed Synthetic Route from 6-Hydroxynicotinic Acid
A viable strategy involves the sulfonation of the readily available 6-hydroxynicotinic acid, followed by conversion of the resulting sulfonic acid to the target sulfonyl chloride.
Figure 1: Proposed two-step synthesis of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride.
Step 1: Sulfonation of 6-Hydroxynicotinic Acid
The initial step would involve the electrophilic sulfonation of the pyridinone ring. This is a common method for introducing sulfonic acid groups onto aromatic and heteroaromatic systems.
-
Rationale: The pyridinone ring is activated towards electrophilic substitution, and the directing effects of the existing substituents would favor substitution at the 3-position. The use of a strong sulfonating agent is necessary to achieve this transformation.
Step 2: Chlorination of 6-Oxo-1,6-dihydropyridine-3-sulfonic acid
The conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation in organic synthesis.
-
Rationale: Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are effective for this conversion. Patents for the synthesis of the analogous pyridine-3-sulfonyl chloride frequently cite the use of phosphorus pentachloride in a suitable solvent like chlorobenzene.[1] This method avoids the harsh conditions of direct chlorosulfonation and is generally high-yielding.
Alternative Synthetic Approach: Sandmeyer-type Reaction
An alternative and widely used method for the preparation of aryl sulfonyl chlorides is the Sandmeyer reaction, starting from an amino-substituted precursor.[2]
Figure 2: Alternative Sandmeyer-type synthesis pathway.
This approach would involve the diazotization of 3-amino-6-oxo-1,6-dihydropyridine followed by reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst.
-
Expertise & Experience: The Sandmeyer reaction is a robust and scalable method for the introduction of a variety of functional groups onto aromatic rings. The key to a successful Sandmeyer sulfonylation is the careful control of temperature during the diazotization step to prevent the decomposition of the unstable diazonium salt.[2] The use of a stable SO₂ surrogate can also be employed to improve handling and safety.
Chemical Reactivity and Synthetic Utility
The primary utility of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride lies in its reactivity as an electrophile, particularly in the formation of sulfonamides.
Sulfonamide Synthesis: A Cornerstone of Medicinal Chemistry
The reaction of the sulfonyl chloride with primary or secondary amines in the presence of a base affords the corresponding sulfonamides. This reaction is typically high-yielding and proceeds under mild conditions.
Figure 3: General reaction scheme for sulfonamide synthesis.
-
Causality Behind Experimental Choices: The choice of base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base such as pyridine or triethylamine is typically employed to avoid competition with the amine nucleophile. The reaction is often carried out in an aprotic solvent like dichloromethane or tetrahydrofuran to prevent hydrolysis of the sulfonyl chloride.
The sulfonamide linkage is a key structural motif in a vast number of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants.[3][4][5] The incorporation of the 6-oxo-1,6-dihydropyridine scaffold into a sulfonamide structure can lead to novel compounds with unique biological activities. The pyridinone ring can participate in hydrogen bonding and π-stacking interactions within a biological target, while the sulfonamide group can act as a hydrogen bond donor and acceptor.
Applications in Drug Discovery
The structural features of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride make it an attractive building block for the synthesis of compounds targeting a variety of biological targets. The pyridinone core is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.
While specific examples of marketed drugs derived directly from this sulfonyl chloride are not prominent, the broader class of pyridinone-containing molecules has shown activity in several therapeutic areas. The ability to readily synthesize a library of sulfonamide derivatives from this starting material allows for the exploration of structure-activity relationships (SAR) in a drug discovery program.
Safety, Handling, and Storage
As with all reactive chemical reagents, proper handling and storage of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride are of utmost importance. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its reactivity profile suggests that it should be handled with the same precautions as other aryl sulfonyl chlorides.
Hazard Summary (Inferred from Analogous Compounds):
-
Corrosive: Expected to cause severe skin burns and eye damage.[6]
-
Moisture Sensitive: Reacts with water, potentially violently, to produce hydrochloric acid and the corresponding sulfonic acid.[7] This hydrolysis will deactivate the reagent.
-
Respiratory Irritant: Inhalation of dust or fumes may cause respiratory irritation.[8]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.[8]
-
Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[7]
-
Dispensing: Use caution when dispensing the solid to avoid creating dust.
-
Spill Cleanup: In case of a spill, do not use water. Carefully sweep up the solid material and place it in a sealed container for disposal.
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.
Conclusion: A Reagent of Untapped Potential
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride represents a valuable, albeit underutilized, tool for the medicinal chemist. Its unique combination of a biologically relevant pyridinone scaffold and a highly reactive sulfonyl chloride functional group provides a direct route to a diverse array of novel sulfonamide derivatives. While the lack of extensive literature on this specific compound necessitates a degree of scientific inference, the well-established chemistry of analogous compounds provides a solid foundation for its synthesis and application. As the quest for new and effective therapeutic agents continues, the strategic use of such niche reagents will undoubtedly play a crucial role in the future of drug discovery.
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METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - European Patent Office - EP 2963019 B1. Available at: [Link]
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2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - WIPO Patentscope. Available at: [Link]
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Discovery of novel and potent sulfonamide derivatives as orally available drug for psoriasis. Available at: [Link]
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Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride - Cole-Parmer. Available at: [Link]
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An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PubMed Central. (2023-05-20). Available at: [Link]
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Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. Available at: [Link]
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Spectroscopic Unveiling of 6-Oxo-1,6-dihydropyridine-3-sulfonyl Chloride: A Technical Guide for Researchers
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride, a reactive intermediate of significant interest, presents a unique set of analytical challenges and opportunities. Its hybrid structure, featuring a pyridinone core and a sulfonyl chloride functional group, necessitates a multi-faceted spectroscopic approach for unambiguous identification and purity assessment. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and professionals in drug development, this document offers not only predicted spectral data but also the underlying scientific rationale and field-proven experimental protocols to empower confident and accurate characterization.
Chemical Profile:
| Property | Value |
| Chemical Name | 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride |
| CAS Number | 1357566-60-9 |
| Molecular Formula | C₅H₄ClNO₃S |
| Molecular Weight | 193.61 g/mol |
| Appearance | White to yellow solid |
Predicted Spectroscopic Data and In-Depth Interpretation
The following sections detail the anticipated spectroscopic data for 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally related compounds, namely 2-pyridone[1][2][3][4][5] and benzenesulfonyl chloride[6][7][8][9][10].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
The choice of DMSO-d₆ as a solvent is predicated on the likely low solubility of the compound in less polar solvents and to allow for the observation of the exchangeable N-H proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | N-H | The acidic proton of the pyridinone tautomer is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl group. |
| ~8.5 | d | 1H | H-2 | This proton is adjacent to the electron-withdrawing sulfonyl chloride group and the ring nitrogen, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-4. |
| ~8.2 | dd | 1H | H-4 | This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets. Its chemical shift is influenced by the adjacent sulfonyl chloride group. |
| ~6.5 | d | 1H | H-5 | This proton is coupled to H-4 and is situated further from the strongly electron-withdrawing groups, hence its more upfield chemical shift. |
Rationale: The predicted chemical shifts are based on the known spectrum of 2-pyridone, with adjustments for the strong electron-withdrawing effect of the 3-sulfonyl chloride group, which will deshield adjacent protons (H-2 and H-4) significantly.[1][3]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C-6 | The carbonyl carbon of the pyridinone ring is expected to be significantly deshielded. |
| ~150 | C-2 | This carbon is adjacent to the nitrogen and the sulfonyl chloride group, leading to a downfield shift. |
| ~145 | C-4 | The position of this carbon, influenced by the adjacent sulfonyl chloride, will also be downfield. |
| ~130 | C-3 | The carbon directly attached to the sulfonyl chloride group will be significantly deshielded. |
| ~110 | C-5 | This carbon is the most shielded of the ring carbons. |
Rationale: The predicted ¹³C chemical shifts are extrapolated from the data for 2-pyridone and take into account the substituent effects of the sulfonyl chloride group.[1][11]
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for the identification of functional groups. The IR spectrum of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is expected to be rich with characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100-3000 | Medium | N-H stretch | The stretching vibration of the N-H bond in the pyridinone ring. |
| ~1680 | Strong | C=O stretch | The carbonyl group of the cyclic amide (lactam) will exhibit a strong absorption in this region. |
| ~1600, ~1550 | Medium-Strong | C=C stretch | Aromatic/conjugated C=C bond stretching vibrations within the pyridinone ring. |
| ~1370, ~1180 | Strong | S=O stretch (asymmetric and symmetric) | The two S=O bonds of the sulfonyl chloride group will give rise to two strong, characteristic absorption bands. |
| ~600 | Medium | S-Cl stretch | The stretching vibration of the sulfur-chlorine bond. |
Rationale: The predicted IR frequencies are based on the well-established characteristic absorption regions for cyclic amides and sulfonyl chlorides.[5] The presence of both the C=O and S=O stretching bands provides strong evidence for the compound's structure.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
| m/z | Interpretation | Rationale |
| 193/195 | [M]⁺, Molecular Ion | The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom. |
| 158 | [M - Cl]⁺ | Loss of a chlorine radical is a common fragmentation pathway for sulfonyl chlorides. |
| 94 | [M - SO₂Cl]⁺ | Cleavage of the C-S bond leading to the pyridinone radical cation. |
| 66 | [C₄H₄N]⁺ | Further fragmentation of the pyridinone ring, likely through the loss of carbon monoxide. |
Rationale: The predicted fragmentation pattern is based on the known mass spectra of pyridinones and sulfonyl chlorides. The initial loss of Cl or the entire SO₂Cl group is anticipated, followed by fragmentation of the pyridinone ring.[1][4][6]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, ensuring the acquisition of high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Data Acquisition
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons, especially the N-H).
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
Causality Behind Experimental Choices: The choice of a longer relaxation delay in the ¹H NMR experiment is crucial for the accurate integration of all signals, including the potentially slowly relaxing N-H proton. For ¹³C NMR, a larger number of scans is necessary to obtain a spectrum with a good signal-to-noise ratio.
Infrared (IR) Data Acquisition
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Place a small amount (a few milligrams) of the solid 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride onto the center of the ATR crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.
Data Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Data Collection: Collect a background spectrum of the clean, empty ATR crystal before acquiring the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
Causality Behind Experimental Choices: The ATR-FTIR technique is chosen for its simplicity, speed, and minimal sample preparation requirements, making it ideal for routine analysis of solid samples.
Mass Spectrometry (MS) Data Acquisition
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation.
Data Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 8-10 L/min.
-
Drying Gas Temperature: 180-220 °C.
-
Mass Range: m/z 50-500.
Causality Behind Experimental Choices: ESI is a soft ionization technique that is well-suited for polar molecules and is likely to produce an abundant molecular ion, which is crucial for molecular weight determination. High-resolution mass spectrometry allows for the accurate mass measurement of the molecular ion and its fragments, enabling the determination of elemental compositions.
Data Validation and Interpretation Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization and validation of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride.
Caption: A workflow diagram illustrating the process of spectroscopic data acquisition and interpretation for the structural confirmation of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride.
Conclusion
The comprehensive spectroscopic analysis of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride, through the synergistic application of NMR, IR, and MS, provides a robust framework for its unequivocal characterization. The predicted data and detailed protocols outlined in this guide serve as a valuable resource for researchers, enabling efficient and accurate structural verification. By understanding the causality behind experimental choices and adhering to self-validating methodologies, scientists can ensure the integrity of their data and accelerate the pace of their research and development endeavors.
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Navigating the Structural Landscape of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride: A Technical Guide for Researchers
Abstract
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its intrinsic reactivity and structural nuances make a thorough understanding of its three-dimensional architecture paramount for rational drug design and development. This technical guide provides a comprehensive exploration of this molecule, addressing the current landscape of its structural characterization. While a definitive single-crystal X-ray structure of the title compound remains to be publicly reported, this document leverages crystallographic data from closely related analogues, outlines robust methodologies for its synthesis and characterization, and presents a detailed, field-proven protocol for obtaining its crystal structure. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to confidently work with and structurally elucidate this important synthetic intermediate.
Introduction: The Significance of the 6-Oxo-1,6-dihydropyridine Scaffold
The 6-oxo-1,6-dihydropyridine (or pyridin-2-one) motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a sulfonyl chloride moiety at the 3-position dramatically enhances its synthetic utility, providing a reactive handle for the introduction of diverse functionalities through reactions with a wide range of nucleophiles. This versatility has positioned 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride as a key intermediate in the synthesis of compounds targeting a spectrum of diseases. A precise understanding of its molecular geometry, conformational preferences, and intermolecular interactions is therefore not merely an academic exercise but a critical component of structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.
Synthesis and Spectroscopic Characterization
The synthesis of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is not explicitly detailed in publicly available literature; however, its synthesis can be inferred from established methods for analogous compounds. A plausible synthetic route would involve the chlorosulfonation of 2-hydroxypyridine or the diazotization of 3-amino-6-hydroxypyridine followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst.
Upon successful synthesis, a suite of spectroscopic techniques is essential for preliminary characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the presence of the pyridinone ring and the relative positions of the substituents. The proton spectrum is expected to show characteristic signals for the three ring protons, with their chemical shifts and coupling constants providing valuable structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. Strong characteristic absorption bands are expected for the carbonyl (C=O) group of the pyridinone ring and the sulfonyl chloride (S=O) stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable in the mass spectrum.
Insights from Analogous Crystal Structures: A Predictive Framework
In the absence of a published crystal structure for 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride, a detailed analysis of closely related, crystallographically characterized molecules can provide robust predictions regarding its molecular and supramolecular features. Two such informative analogues are N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide[1][2][3] and N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide[4][5].
Molecular Geometry
Based on the structures of its carboxamide analogues, the 6-oxo-1,6-dihydropyridine ring is expected to be essentially planar. The sulfonyl chloride group, with its tetrahedral geometry around the sulfur atom, will be positioned at the 3-position of this ring. The orientation of the sulfonyl chloride group relative to the pyridinone ring will be a key conformational feature, likely influenced by steric and electronic factors to minimize repulsion and optimize orbital overlap.
Intermolecular Interactions and Crystal Packing
The crystal packing of the analogous carboxamides is dominated by hydrogen bonding interactions involving the N-H group of the pyridinone ring and the carbonyl oxygen. Specifically, these molecules often form centrosymmetric dimers through N—H⋯O hydrogen bonds[1][4][5]. It is highly probable that 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride will exhibit similar hydrogen bonding motifs, leading to the formation of dimers or chains.
The presence of the highly polar sulfonyl chloride group introduces the possibility of additional intermolecular interactions, such as halogen bonding (Cl⋯O or Cl⋯N) and dipole-dipole interactions, which will significantly influence the overall crystal packing.
The following diagram illustrates the anticipated hydrogen-bonded dimer formation, a common supramolecular synthon in related structures.
Caption: Predicted N-H···O=C hydrogen bonding between two molecules.
Experimental Protocol for Crystal Structure Determination: A Step-by-Step Guide
The definitive elucidation of the three-dimensional structure of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride necessitates the growth of high-quality single crystals suitable for X-ray diffraction analysis. The following protocol outlines a systematic and field-proven approach.
Crystallization Workflow
The primary challenge in crystallizing reactive molecules like sulfonyl chlorides is their propensity to hydrolyze in the presence of moisture. Therefore, all crystallization experiments must be conducted under strictly anhydrous conditions.
Caption: A systematic workflow for obtaining the crystal structure.
Step-by-Step Methodology:
-
Material Purity: Begin with highly purified 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. Impurities can significantly inhibit or alter crystal growth.
-
Solvent Selection:
-
Rationale: The choice of solvent is critical. A suitable solvent should provide moderate solubility for the compound at room or elevated temperature, and lower solubility at reduced temperatures or upon the introduction of an anti-solvent.
-
Procedure: Screen a range of anhydrous solvents of varying polarities. Common choices for sulfonyl chlorides include toluene, dichloromethane, ethyl acetate, and acetonitrile. All solvents must be rigorously dried before use.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in a desiccator or glovebox.
-
Vapor Diffusion:
-
Liquid-Liquid: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent (a solvent in which the compound is poorly soluble). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Solid-Liquid: Place the solid compound in a small vial and place this inside a larger sealed container with a solvent in which the compound is sparingly soluble. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals can grow.
-
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C), to induce crystallization.
-
-
Crystal Mounting and Data Collection:
-
Rationale: Once suitable crystals are obtained, they must be carefully mounted for X-ray diffraction.
-
Procedure: Select a well-formed single crystal and mount it on a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas to protect it from radiation damage during data collection. Data is collected on a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and molecular structure.
Data Presentation: Key Crystallographic Parameters
The final crystallographic information should be summarized in a standardized format for clarity and comparison. The table below presents a template of the essential data that would be obtained from a successful structure determination, with example data from an analogous compound for illustrative purposes.
| Parameter | Example Value (N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)[1] |
| Chemical Formula | C₁₃H₁₁ClN₂O₂ |
| Formula Weight | 262.69 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.91237 (15) |
| b (Å) | 10.3037 (3) |
| c (Å) | 12.5876 (3) |
| α (°) | 105.890 (2) |
| β (°) | 96.422 (2) |
| γ (°) | 99.361 (2) |
| Volume (ų) | 596.35 (3) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.463 |
| R-factor (%) | 6.0 |
Computational Modeling: A Complementary Approach
In the absence of experimental data, computational modeling can provide valuable insights into the likely structure of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. Density Functional Theory (DFT) calculations can be employed to predict the lowest energy conformation of the molecule, providing information on bond lengths, bond angles, and dihedral angles. Molecular dynamics simulations can further explore the conformational landscape and potential intermolecular interactions in a simulated condensed phase.
Conclusion and Future Directions
While the definitive crystal structure of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride awaits experimental determination, a wealth of information can be gleaned from the structural analysis of its close analogues and the application of established synthetic and crystallographic methodologies. This guide provides a robust framework for researchers to approach the synthesis, characterization, and structural elucidation of this important molecule. The determination of its crystal structure will be a valuable contribution to the field, enabling more precise structure-based drug design and a deeper understanding of the chemical behavior of this versatile synthetic intermediate.
References
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Tu, N., & Long, S. (2023). N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. IUCrData, 8(7), x230603. [Link]
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Author, A. A., & Author, B. B. (Year). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Journal of Chemical Crystallography, Volume(Issue), pages. [Link]
-
ResearchGate. (n.d.). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Retrieved from [Link]
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Tu, N., & Long, S. (2023). N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 7), 615–618. [Link]
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ResearchGate. (n.d.). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Retrieved from [Link]
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The Emergence of a Key Building Block: A Technical Guide to 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
An In-depth Exploration of the Synthesis, History, and Application of a Pivotal Reagent in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride, a key heterocyclic building block that has gained prominence in medicinal chemistry. While its formal "discovery" is not marked by a singular event, its history is intrinsically linked to the quest for potent and selective inhibitors of the NLRP3 inflammasome, a critical target in a host of inflammatory diseases. This document details the scientific rationale behind its development, provides validated synthetic protocols, and explores its chemical properties and applications, offering a vital resource for researchers, scientists, and professionals in drug development.
Introduction: A Molecule Defined by its Purpose
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride (CAS No. 1357566-60-9) is a bifunctional heterocyclic compound featuring a pyridinone core and a reactive sulfonyl chloride moiety. Its significance in contemporary drug discovery is not as a standalone therapeutic agent, but as a meticulously designed intermediate for the synthesis of complex molecular architectures. Specifically, it has emerged as an indispensable reagent in the development of N-heterocyclylsulfonyl amides, a class of compounds that have shown remarkable efficacy as inhibitors of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.
The strategic placement of the sulfonyl chloride group at the 3-position of the 6-pyridone ring allows for facile reaction with a variety of nucleophiles, particularly amines, to form stable sulfonamide linkages. This reactivity, coupled with the physicochemical properties imparted by the pyridinone scaffold, makes it a valuable tool for medicinal chemists aiming to modulate the activity of the NLRP3 inflammasome.
| Property | Value |
| CAS Number | 1357566-60-9 |
| Molecular Formula | C₅H₄ClNO₃S |
| Molecular Weight | 193.61 g/mol |
| Appearance | White to yellow solid |
| Storage Temperature | 0-8 °C |
Historical Context: The Rise of NLRP3 Inflammasome Inhibitors
The story of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is inextricably woven into the broader narrative of inflammasome research. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system.[1] Upon activation by a wide array of stimuli, it triggers the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β) and interleukin-18 (IL-18). While this response is vital for host defense, its dysregulation is implicated in a multitude of chronic inflammatory and autoimmune disorders, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.
This central role in pathology has made the NLRP3 inflammasome a highly attractive target for therapeutic intervention. The discovery of MCC950, a potent and selective small-molecule inhibitor of NLRP3, marked a significant milestone in the field, providing a powerful tool to probe the function of the inflammasome and demonstrating the therapeutic potential of NLRP3 inhibition. The development of MCC950 and subsequent analogs spurred a wave of research aimed at discovering novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles.
It is within this intensive drug discovery landscape that the need for versatile and strategically functionalized building blocks like 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride arose. Medicinal chemistry campaigns, such as those leading to the discovery of second-generation NLRP3 inhibitors, have utilized this reagent to construct libraries of sulfonamide-containing compounds for structure-activity relationship (SAR) studies.[2]
Synthesis and Chemical Properties: A Modular Approach
The synthesis of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride can be approached in a logical, multi-step sequence, starting from readily available precursors. The overall strategy involves the construction of the pyridinone ring, followed by sulfonation and subsequent conversion to the sulfonyl chloride.
Synthesis of the Precursor: 6-Hydroxypyridine-3-sulfonic acid
A plausible and efficient route to the key intermediate, 6-hydroxypyridine-3-sulfonic acid, begins with the sulfonation of 2-aminopyridine.
Step 1: Sulfonation of 2-Aminopyridine
The direct sulfonation of 2-aminopyridine can be achieved by heating with concentrated sulfuric acid. This electrophilic aromatic substitution reaction is directed to the 5-position due to the activating and directing effects of the amino group.
Step 2: Diazotization and Hydrolysis
The resulting 6-aminopyridine-3-sulfonic acid can then be converted to the corresponding pyridone. This is accomplished through a diazotization reaction, where the primary amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[3] Subsequent hydrolysis of the diazonium salt, typically by warming the reaction mixture, replaces the diazonium group with a hydroxyl group, which exists in equilibrium with its tautomeric pyridone form.
Chlorination to 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
The final step is the conversion of the sulfonic acid to the sulfonyl chloride. This is a standard transformation in organic synthesis, often achieved using a variety of chlorinating agents.
Experimental Protocol:
The following protocol is adapted from a procedure described in the patent literature.[4]
-
Reaction Setup: In a reaction vessel, combine 6-hydroxypyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). The use of POCl₃ as a solvent and co-reagent is common in such chlorinations.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as TLC or LC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction mixture by pouring it onto crushed ice. The product can then be extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.
Causality in Experimental Choices:
-
Choice of Chlorinating Agents: The combination of PCl₅ and POCl₃ is a powerful and effective system for converting sulfonic acids to sulfonyl chlorides. PCl₅ is the primary chlorinating agent, while POCl₃ serves as a solvent and helps to drive the reaction to completion by consuming byproducts.
-
Reaction Temperature: The use of elevated temperatures is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
-
Aqueous Work-up: The quenching of the reaction mixture with ice is a critical step to decompose any remaining PCl₅ and POCl₃ and to facilitate the separation of the organic product from the aqueous phase.
Applications in Drug Discovery: A Gateway to NLRP3 Inhibition
The primary and most significant application of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is as a key intermediate in the synthesis of NLRP3 inflammasome inhibitors. Its utility lies in its ability to readily react with a diverse range of amines to generate a library of sulfonamide derivatives.
This modular approach allows for the systematic exploration of the chemical space around the sulfonamide moiety, enabling medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds. The pyridinone core itself is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding interactions with biological targets.
The development of second-generation NLRP3 inhibitors, as detailed in the work by Jiang et al., showcases the practical application of this building block in a drug discovery program.[2] By reacting 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride with various amines, researchers were able to synthesize and evaluate a series of novel compounds, leading to the identification of leads with improved potency and brain penetration.
Conclusion
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own history may be modest and intertwined with the broader goals of medicinal chemistry programs, its impact is significant. By providing a reliable and versatile platform for the synthesis of novel sulfonamide-containing compounds, it has accelerated the development of potent and selective inhibitors of the NLRP3 inflammasome. As research into NLRP3-mediated diseases continues to expand, the demand for and importance of this key building block are poised to grow, solidifying its place in the toolbox of medicinal chemists for years to come.
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Martinon, F., Burns, K., & Tschopp, J. (2002). The Inflammasome: A Molecular Platform Triggering Activation of Inflammatory Caspases and Processing of Proil-Beta. Molecular Cell, 10(2), 417–426. [Link]
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Schroder, K., & Tschopp, J. (2010). The Inflammasomes. Cell, 140(6), 821–832. [Link]
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Coll, R. C., Robertson, A. A. B., Chae, J. J., Higgins, S. C., Muñoz-Planillo, R., Inserra, M. C., Vetter, I., Dungan, L. S., Monks, B. G., Stutz, A., Croker, D. E., Butler, M. S., Haneklaus, M., Sutton, C. E., Núñez, G., Latz, E., Kastner, D. L., Mills, K. H. G., Masters, S. L., Schroder, K., Cooper, M. A., & O'Neill, L. A. J. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248–255. [Link]
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Jiang, Y., Wang, C., He, L., Blevins, H., He, F., Xu, Y., ... & Zhang, S. (2019). Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization. Journal of Medicinal Chemistry, 62(21), 9718-9731. [Link]
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Butler, J. R. N. (1975). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society, Perkin Transactions 1, 15, 1239-1243. [Link]
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Singh, S., Srivastava, V. K., & Kumar, A. (2013). Syntheses and characterization of some novel substituted pyridosulfonamide derivatives as antimicrobial agents. Rasayan Journal of Chemistry, 6(3), 196-200. [Link]
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An In-depth Technical Guide to the Reactivity Profile of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridinone core, a privileged scaffold found in numerous FDA-approved drugs, and a highly reactive sulfonyl chloride moiety.[1] This unique combination makes it a valuable building block for the synthesis of diverse molecular libraries targeting a wide range of biological targets. The pyridinone ring can engage in hydrogen bonding as both a donor and acceptor, while the sulfonyl chloride group serves as a versatile electrophilic handle for coupling with various nucleophiles.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this important synthetic intermediate.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1357566-60-9 | Sigma-Aldrich |
| Linear Formula | C₅H₄ClNO₃S | Sigma-Aldrich |
| Molecular Weight | 193.61 g/mol | |
| Physical Appearance | White to Yellow Solid | Sigma-Aldrich |
Plausible Synthetic Pathway
A potential precursor, 6-oxo-1,6-dihydropyridine-3-carboxylic acid, can be synthesized via the hydrothermal treatment of 2-chloro-5-trifluoromethylpyridine in water.[2] A subsequent, albeit currently hypothetical, multi-step process could convert the carboxylic acid to the sulfonic acid. The final and crucial step would be the chlorination of the sulfonic acid intermediate. A patented process for the preparation of chloropyridine sulfonic acid chlorides from hydroxypyridine-sulfonic acids utilizes phosphorus trichloride and chlorine gas, suggesting a viable method for this transformation.[3]
Caption: General reaction scheme for the formation of sulfonamides.
Reaction with Alcohols: Crafting Sulfonate Esters
In a similar fashion to their reaction with amines, sulfonyl chlorides react with alcohols to furnish sulfonate esters. [4]This reaction is also typically carried out in the presence of a base like pyridine to scavenge the generated HCl. [4]The resulting sulfonate esters, such as tosylates and mesylates, are excellent leaving groups in nucleophilic substitution and elimination reactions, thus providing a method to activate alcohols for further transformations. [4][5] The mechanism is analogous to that of sulfonamide formation, with the alcohol oxygen atom acting as the nucleophile.
Caption: General reaction scheme for the formation of sulfonate esters.
Potential in Click Chemistry: Accessing Triazoles via Sulfonyl Azides
"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. [6]The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable triazole linkage. [7]6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride can be readily converted into the corresponding sulfonyl azide by reaction with sodium azide. This sulfonyl azide is then primed to participate in CuAAC reactions with terminal alkynes, providing a straightforward entry into a diverse range of 1,2,3-triazole-containing pyridinones.
Caption: Proposed two-step sequence for the application in click chemistry.
Exemplary Experimental Protocols
The following protocols are representative examples for the types of reactions discussed and are based on general procedures for sulfonyl chlorides. Optimization for 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride may be required.
General Procedure for Sulfonamide Synthesis
-
To a solution of the amine (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Sulfonate Ester Synthesis
-
To a solution of the alcohol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane at 0 °C, add 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride (1.2 eq.) portionwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature until completion.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting sulfonate ester by flash chromatography. [8]
Handling and Safety
As with all sulfonyl chlorides, 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and moisture-sensitive. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with copious amounts of water.
Applications in Drug Discovery
The pyridinone nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of drugs with diverse therapeutic applications. [1]The ability of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride to readily form stable sulfonamides and sulfonate esters, as well as its potential for use in click chemistry, makes it an exceptionally valuable starting material for generating libraries of novel compounds for high-throughput screening. The resulting derivatives can be evaluated for a wide range of biological activities, leveraging the inherent drug-like properties of the pyridinone core.
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Navigating the Stability of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride: A Technical Guide for Researchers
For professionals engaged in the intricate landscape of drug discovery and development, the chemical stability and proper handling of reactive intermediates are paramount. This guide provides an in-depth technical overview of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride, a key building block whose utility is intrinsically linked to its careful management. Drawing upon established principles of organic chemistry and data from analogous structures, this document offers a framework for understanding and controlling the stability of this reactive compound.
Chemical Profile and Inherent Reactivity
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a bifunctional molecule featuring a pyridinone ring and a sulfonyl chloride group. This combination of functionalities dictates its chemical behavior and stability profile. The pyridine ring, rendered electron-deficient by the electronegative nitrogen and the carbonyl group, influences the reactivity of the sulfonyl chloride moiety.[1][2] Conversely, the potent electron-withdrawing nature of the sulfonyl chloride group further impacts the electronic characteristics of the pyridinone core.[3]
The dominant feature governing the stability of this compound is the highly electrophilic sulfur atom of the sulfonyl chloride. This group is susceptible to nucleophilic attack, making the entire molecule sensitive to environmental factors, particularly moisture.
Key Stability Challenges and Degradation Pathways
The primary route of degradation for 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is hydrolysis. This reaction can be initiated by atmospheric moisture or residual water in solvents. The mechanism of hydrolysis for sulfonyl chlorides generally proceeds via a bimolecular nucleophilic substitution, where water acts as the nucleophile.[4]
Primary Degradation Pathway: Hydrolysis
The sulfonyl chloride group reacts readily with water to yield the corresponding sulfonic acid and hydrochloric acid. This process is autocatalytic to some extent, as the generated HCl can promote further degradation. The reaction is generally considered irreversible and leads to a complete loss of the desired reactivity of the sulfonyl chloride.
Caption: Workflow for handling moisture-sensitive sulfonyl chlorides.
Analytical Methods for Stability Assessment
To ensure the quality of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride, regular analytical testing is recommended, especially for lots that have been stored for an extended period.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for assessing the purity of the compound. The appearance of new signals, particularly a broad peak corresponding to the sulfonic acid proton, can indicate degradation.
-
Infrared (IR) Spectroscopy : This technique is useful for identifying the key functional groups. The characteristic stretches for the S=O (around 1370 and 1180 cm⁻¹) and S-Cl (around 600 cm⁻¹) bonds should be monitored. Disappearance or broadening of these peaks can signify decomposition. [5]* High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method can be developed to quantify the purity of the sulfonyl chloride and detect the formation of the more polar sulfonic acid degradation product. Due to the reactivity of sulfonyl chlorides, derivatization prior to analysis may be necessary for robust quantification. [6]* Titrimetry : A simple acid-base titration can be used to determine the total acid content (from hydrolysis to HCl and sulfonic acid) as a measure of degradation.
Conclusion: A Proactive Approach to Stability
While specific, long-term stability data for 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is not extensively published, a thorough understanding of the reactivity of the sulfonyl chloride functional group, combined with knowledge of the electronic properties of the pyridinone ring, allows for the development of robust storage and handling protocols. The inherent susceptibility of this compound to hydrolysis is the critical factor to control. By rigorously excluding moisture, employing an inert atmosphere, and maintaining low-temperature storage, researchers can ensure the integrity of this valuable synthetic intermediate, leading to more reliable and reproducible outcomes in their research and development endeavors. It is strongly recommended that researchers perform their own stability assessments under their specific laboratory conditions.
References
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
ACS Publications. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. Retrieved from [Link]
-
American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Retrieved from [Link]
-
ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. Retrieved from [Link]
-
PubMed. (2023, April 13). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, November 20). The pyridine/benzene stability 'paradox'? Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]
-
MDPI. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]
-
PubMed. (2022, June 5). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Retrieved from [Link]
-
Course Hero. (n.d.). Pyridine is aromatic as there are six delocalized electrons in the ring. Six-membered heterocycles are more closely related. Retrieved from [Link]
-
ACS Publications. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. Retrieved from [Link]
-
OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]
- Google Patents. (n.d.). Determination method for sulfuryl chloride in thionyl chloride.
-
MDPI. (2024, October 21). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. Retrieved from [Link]
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NIH. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
YouTube. (2020, January 18). The decomposition of sulfuryl chloride (so2cl2) is a first-order process. Retrieved from [Link]
-
MDPI. (2020, October 30). Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. Retrieved from [Link]
-
ACS Publications. (n.d.). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. The Journal of Organic Chemistry. Retrieved from [Link]
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RSC Publishing. (n.d.). Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]
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An In-Depth Technical Guide to 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride: Commercial Availability and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride, also known by its synonym 6-hydroxypyridine-3-sulfonyl chloride, is a key intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a pyridinone core, makes it a valuable scaffold for creating diverse libraries of compounds. The pyridinone moiety is a common feature in many biologically active molecules, and the sulfonyl chloride handle allows for the straightforward introduction of a sulfonamide linkage, a critical functional group in a multitude of approved drugs. This guide provides an in-depth overview of the commercial availability of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride, its chemical properties, and its applications, with a focus on its role in the development of novel therapeutics.
Commercial Availability and Procurement
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, typically ranging from milligrams to kilograms, to suit both small-scale research and larger-scale development needs.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |
| AstaTech, Inc. (via Sigma-Aldrich) | 1357566-60-9 | C5H4ClNO3S | 193.61 | ≥95% | Availability may vary by region.[1] |
| Aaron Chemistry | 1357566-60-9 | C5H4ClNO3S | 193.6082 | Not specified | Pricing available for various quantities.[2] |
| Cenmed | 1357566-60-9 | C5H4ClNO3S | Not specified | Not specified | Inquire for pricing and availability.[3] |
Note: Purity levels and available quantities are subject to change and should be confirmed with the respective suppliers. A Certificate of Analysis (CoA) should be requested from the supplier to obtain lot-specific purity data and other quality control parameters.
Physicochemical Properties and Handling
Chemical Structure:
Caption: Key physicochemical properties of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride.
Handling and Storage:
Like most sulfonyl chlorides, 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is sensitive to moisture and should be handled in a dry, inert atmosphere (e.g., under nitrogen or argon). It is advisable to store the compound in a tightly sealed container in a cool, dry place. Due to its acidic nature and reactivity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Reactivity and Synthetic Applications
The reactivity of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of its utility in medicinal chemistry.
General Reaction Scheme: Sulfonamide Formation
Caption: General reaction of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride with an amine.
The pyridinone ring can also participate in various chemical transformations, although the sulfonyl chloride group is generally more reactive under standard conditions. The tautomeric nature of the 6-hydroxypyridine system can be exploited in certain synthetic strategies.
Application in Drug Discovery: Inhibition of the NLRP3 Inflammasome
A significant application of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is in the synthesis of N-heterocyclylsulfonyl amides as inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, Alzheimer's disease, and atherosclerosis. Therefore, small molecule inhibitors of the NLRP3 inflammasome are of significant therapeutic interest.
The general approach involves the reaction of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride with a diverse range of amine-containing heterocyclic compounds to generate a library of potential NLRP3 inhibitors. The structural diversity of the amine component allows for the fine-tuning of the pharmacological properties of the final compounds.
Illustrative Synthetic Workflow for NLRP3 Inhibitor Synthesis:
Caption: A typical workflow for the synthesis and screening of NLRP3 inhibitors.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl/Heteroaryl-6-oxo-1,6-dihydropyridine-3-sulfonamides
The following is a general, illustrative protocol for the reaction of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride with an amine. Reaction conditions, such as the choice of base, solvent, and temperature, may need to be optimized for specific substrates.
Materials:
-
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
-
Amine (aryl or heteroaryl)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and dissolve it in the anhydrous solvent.
-
Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride (1.0-1.2 equivalents) in a minimal amount of the anhydrous solvent.
-
Add the solution of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride dropwise to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by washing with water, an acidic solution (e.g., 1M HCl) to remove excess base, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-6-oxo-1,6-dihydropyridine-3-sulfonamide.
Conclusion
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a readily accessible and highly valuable reagent for medicinal chemists and drug discovery scientists. Its utility in the synthesis of sulfonamides, particularly in the context of developing novel NLRP3 inflammasome inhibitors, highlights its importance as a building block for creating new therapeutic agents. By understanding its commercial availability, chemical properties, and reactivity, researchers can effectively leverage this compound to accelerate their drug discovery programs.
References
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Cenmed. 6 Oxo 1 6 Dihydropyridine 3 Sulfonyl Chloride. [Link]
- Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity rel
- Design, synthesis, and screening of sulfonylurea-derived NLRP3 inflammasome inhibitors. SpringerLink.
- Targeting NLRP3 Signaling by a Novel-designed Sulfonylurea Compound for Inhibition of Microglial Inflamm
- Development of selective NLRP3 inflammasome inhibitors.
- Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. PubMed Central.
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An In-depth Technical Guide to 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its structural features, synthetic pathways, reactivity profile, and its potential as a versatile intermediate for the synthesis of novel bioactive molecules.
Introduction: The Strategic Importance of the Pyridinone Scaffold
The pyridinone core is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Its presence in a range of FDA-approved drugs, from the cardiotonic agent milrinone to the anti-HIV drug doravirine, underscores its therapeutic relevance.[1] Pyridinone derivatives exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The incorporation of a sulfonyl chloride moiety at the 3-position of the 6-oxo-1,6-dihydropyridine ring system introduces a highly reactive electrophilic center, paving the way for the synthesis of a diverse array of sulfonamide and sulfonate ester derivatives. These sulfur-containing functional groups are themselves cornerstones of numerous pharmaceuticals, valued for their metabolic stability and ability to modulate the physicochemical properties of drug candidates.[3][4]
Physicochemical Properties and Structural Features
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride, also known by its synonym 6-hydroxypyridine-3-sulfonyl chloride, possesses the chemical formula C5H4ClNO3S and a molecular weight of 193.61 g/mol .[5]
Table 1: Physicochemical Properties of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
| Property | Value | Reference |
| CAS Number | 1357566-60-9 | [5] |
| Molecular Formula | C5H4ClNO3S | [5] |
| Molecular Weight | 193.61 | [5] |
| InChI Key | VYWHYGVVFBUDLY-UHFFFAOYSA-N | [5] |
The molecule's structure, featuring a planar pyridinone ring, allows for potential π-stacking interactions, while the sulfonyl chloride group provides a key site for synthetic elaboration. The tautomeric nature of the 2-pyridone system is a critical feature influencing its reactivity and intermolecular interactions.
Synthetic Strategies: Pathways to a Versatile Intermediate
While a definitive, optimized synthesis for 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is not extensively documented in publicly available literature, its synthesis can be logically approached through established methodologies for preparing related pyridinone and sulfonyl chloride compounds. The following sections outline plausible synthetic routes, grounded in proven chemical transformations.
Route 1: From 6-Oxo-1,6-dihydropyridine-3-sulfonic Acid
A common and direct method for the preparation of sulfonyl chlorides is the chlorination of the corresponding sulfonic acid.
Caption: Synthetic pathway from the corresponding sulfonic acid.
Experimental Protocol (Hypothetical):
-
To a stirred suspension of 6-oxo-1,6-dihydropyridine-3-sulfonic acid in a suitable inert solvent (e.g., dichloromethane or chloroform), add a chlorinating agent such as phosphorus pentachloride (PCl5), phosphoryl chloride (POCl3), or thionyl chloride (SOCl2) at a controlled temperature (typically 0 °C to room temperature).
-
The reaction mixture is then heated to reflux for a period of 2-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench any excess chlorinating agent.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude sulfonyl chloride.
-
Purification can be achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices: The use of strong chlorinating agents is necessary to convert the sulfonic acid to the more reactive sulfonyl chloride. The choice of solvent is dictated by its inertness to the reaction conditions and its ability to dissolve the starting materials. The aqueous workup is critical for removing inorganic byproducts and unreacted reagents.
Route 2: Diazotization of 5-Amino-2-hydroxypyridine
An alternative approach involves the diazotization of an amino-substituted pyridinone followed by a sulfochlorination reaction, a strategy commonly employed for the synthesis of aromatic sulfonyl chlorides.[6]
Caption: Diazotization pathway to the target molecule.
Experimental Protocol (Hypothetical):
-
5-Amino-2-hydroxypyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and saturated with copper(I) chloride as a catalyst.
-
The cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The product is isolated by extraction with an appropriate organic solvent, followed by washing, drying, and concentration.
-
Purification is performed as described in Route 1.
Causality Behind Experimental Choices: Low temperatures are crucial during diazotization to prevent the decomposition of the unstable diazonium salt. The copper catalyst is essential for the Sandmeyer-type reaction to proceed efficiently.
Reactivity and Synthetic Utility
The primary utility of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride lies in its reactivity as a potent electrophile. The sulfonyl chloride group readily reacts with a wide range of nucleophiles to form stable sulfonamides and sulfonate esters.
Caption: Reactivity of the title compound with nucleophiles.
This reactivity is the cornerstone of its application in medicinal chemistry, enabling the facile introduction of the 6-oxo-1,6-dihydropyridine scaffold into a diverse range of molecular architectures. The resulting sulfonamides and sulfonates can be screened for a wide array of biological activities.[3][7]
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride make it an attractive building block for the synthesis of novel therapeutic agents.
Bioisosteric Replacement
The pyridinone ring can act as a bioisostere for amides, phenols, and other heterocyclic systems, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.[2]
Kinase Inhibitors
The pyridinone motif is known to interact with the hinge region of kinases, a critical interaction for many kinase inhibitors.[1] The sulfonyl chloride handle allows for the attachment of various side chains to explore the kinase binding pocket and optimize potency and selectivity.
Diverse Biological Activities
Derivatives of pyridinones have demonstrated a wide range of biological activities.[1] By using 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride as a starting point, libraries of novel compounds can be synthesized and screened for activities such as:
Safety and Handling
As with all sulfonyl chlorides, 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride should be handled with care in a well-ventilated fume hood.[8][9][10] It is expected to be corrosive and moisture-sensitive.[8][9] Contact with skin and eyes should be avoided, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[8][9][10] In case of contact, the affected area should be flushed immediately with copious amounts of water.[8][9]
Conclusion
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its combination of a privileged pyridinone scaffold and a reactive sulfonyl chloride group provides a powerful tool for the synthesis of novel, biologically active compounds. While detailed synthetic procedures are not yet widely published, its preparation can be reasonably achieved through established chemical transformations. The potential for this molecule to contribute to the development of new therapeutics is significant, and it warrants further investigation by the scientific community.
References
-
Bawazeer, S., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 26(23), 7293. Available at: [Link]
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents.
-
Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][6][11]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2013). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 3, 2372. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - NIH. Available at: [Link]
- CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]
-
The Significance of Pyridine-2-sulfonyl Chloride in Modern Drug Discovery. Available at: [Link]
-
Pyridones in drug discovery: Recent advances - PubMed. Available at: [Link]
-
Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC - NIH. Available at: [Link]
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Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC - NIH. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
-
data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - ResearchGate. Available at: [Link]
-
Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - Brieflands. Available at: [Link]
-
METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - WIPO Patentscope. Available at: [Link]
-
N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - NIH. Available at: [Link]
-
Regioselective sulfonylation of 6,1′,6′-tri-O-tritylsucrose through dibutylstannylation: Synthesis of 4′-O-sulfonyl derivatives of sucrose | Request PDF - ResearchGate. Available at: [Link]
-
Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - MDPI. Available at: [Link]
-
N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - NIH. Available at: [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel 6-Oxo-1,6-dihydropyridine-3-sulfonamide Derivatives
Introduction: The Significance of the 6-Oxo-1,6-dihydropyridine-3-sulfonamide Scaffold
The 6-oxo-1,6-dihydropyridine-3-sulfonamide core represents a privileged scaffold in medicinal chemistry, merging the well-established pharmacological properties of both the sulfonamide and the 2-pyridone moieties. Sulfonamides are a cornerstone of antibacterial therapy and have demonstrated a broad range of other biological activities, including anticancer, antiviral, and diuretic effects.[1] The 2-pyridone ring system is also a common feature in numerous biologically active compounds and natural products, valued for its ability to act as a hydrogen bond donor and acceptor. The combination of these two pharmacophores into a single molecular entity offers a promising avenue for the discovery of novel therapeutic agents with unique structure-activity relationships.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of two robust synthetic strategies for accessing novel 6-oxo-1,6-dihydropyridine-3-sulfonamide derivatives. We will delve into the mechanistic rationale behind each synthetic step, offering practical insights and detailed, validated protocols.
Strategic Approaches to Synthesis
Two primary retrosynthetic disconnections are presented for the synthesis of the target scaffold. The choice of strategy will often depend on the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy 1: Late-Stage Pyridone Formation via Functionalization of a Pre-formed Pyridine Ring
This approach focuses on first constructing the pyridine-3-sulfonamide core and subsequently installing the 6-oxo functionality. This strategy is advantageous when a variety of substituted aminopyridines are readily available.
Strategy 2: Ring Cyclization/Multicomponent Reaction
This strategy involves the construction of the 6-oxo-1,6-dihydropyridine ring from acyclic precursors, with the sulfonamide group or a suitable precursor already incorporated into one of the building blocks. Multicomponent reactions (MCRs) are particularly attractive within this strategy as they offer a streamlined and efficient route to complex molecules in a single step.[2]
Strategy 1: Detailed Protocols and Experimental Insights
This linear synthesis approach can be broken down into three key stages:
-
Formation of a Pyridine-3-sulfonyl Chloride Intermediate.
-
Amination of the Sulfonyl Chloride to Yield the Pyridine-3-sulfonamide.
-
Conversion of a 2-Halopyridine to the Final 6-Oxo-1,6-dihydropyridine.
Stage 1: Synthesis of 2-Chloro-pyridine-5-sulfonyl Chloride
The synthesis of the key intermediate, 2-chloro-pyridine-5-sulfonyl chloride, can be achieved from the commercially available 2-amino-5-chloropyridine. The rationale here is to introduce the sulfonyl chloride group at the 5-position and have a chloro-substituent at the 2-position, which will serve as a handle for the subsequent hydrolysis to the pyridone.
Protocol 1: Diazotization and Sulfonyl Chloride Formation
This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides from anilines.
Reaction Scheme:
Materials and Reagents:
-
2-Amino-5-chloropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Copper(II) Chloride (CuCl₂)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-chloropyridine (1.0 eq) in concentrated HCl at 0-5 °C (ice-salt bath).
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of copper(II) chloride (catalytic amount) in acetic acid saturated with sulfur dioxide gas at 0 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution, ensuring the temperature remains below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-chloro-pyridine-5-sulfonyl chloride.
-
Expertise & Experience: The temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt. The slow addition of the diazonium salt to the sulfur dioxide solution is also crucial for controlling the exotherm and the rate of nitrogen evolution.
Stage 2: Synthesis of 2-Chloro-N-alkyl/aryl-pyridine-5-sulfonamides
The synthesized sulfonyl chloride is a versatile intermediate that can be reacted with a wide range of primary and secondary amines to generate a library of sulfonamide derivatives.
Protocol 2: Sulfonamide Formation
Reaction Scheme:
Materials and Reagents:
-
2-Chloro-pyridine-5-sulfonyl chloride
-
Desired primary or secondary amine (R¹R²NH)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve 2-chloro-pyridine-5-sulfonyl chloride (1.0 eq) in DCM or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired amine (1.1 eq) followed by the slow addition of pyridine or triethylamine (1.2 eq).
-
-
Reaction Execution:
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-N-alkyl/aryl-pyridine-5-sulfonamide.
-
Trustworthiness: The purity of the sulfonyl chloride from the previous step is important for a clean reaction. If the crude sulfonyl chloride is used, purification at this stage is essential. The choice of base and solvent can be optimized depending on the reactivity of the amine.
Stage 3: Hydrolysis to 6-Oxo-1,6-dihydropyridine-3-sulfonamides
The final step in this strategy is the conversion of the 2-chloro-pyridine moiety to the 2-pyridone (6-oxo) tautomer. This is typically achieved via acid-catalyzed hydrolysis.
Protocol 3: Acid-Catalyzed Hydrolysis
Reaction Scheme:
Materials and Reagents:
-
2-Chloro-N-alkyl/aryl-pyridine-5-sulfonamide
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium Hydroxide (NaOH) solution
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve the 2-chloro-N-alkyl/aryl-pyridine-5-sulfonamide (1.0 eq) in a mixture of water and a co-solvent like ethanol or dioxane if necessary for solubility.
-
Add concentrated HCl or H₂SO₄ (e.g., 6 M) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a base such as NaOH solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final 6-oxo-1,6-dihydropyridine-3-sulfonamide derivative.
-
Causality behind Experimental Choices: The use of a strong acid is necessary to protonate the pyridine nitrogen, which facilitates the nucleophilic attack of water at the C2 position, leading to the displacement of the chloride and subsequent tautomerization to the more stable pyridone form.
Visualization of Strategy 1:
Caption: Synthetic workflow for Strategy 1.
Strategy 2: Detailed Protocols and Experimental Insights
This convergent approach leverages multicomponent reactions to rapidly assemble the target scaffold. A key advantage is the potential for diversity-oriented synthesis by varying the different components.
Multicomponent Synthesis of Pyridines with a Sulfonamide Moiety
This protocol is based on the condensation of an aldehyde, a ketone bearing a sulfonamide group, malononitrile, and ammonium acetate.
Protocol 4: One-Pot Multicomponent Reaction
Reaction Scheme:
Materials and Reagents:
-
Substituted aryl aldehyde
-
N-(4-acetylphenyl)sulfonamide derivative (can be pre-synthesized from 4-aminoacetophenone and a sulfonyl chloride)
-
Malononitrile
-
Ammonium Acetate
-
Catalyst (e.g., a Lewis acid or an ionic liquid)
-
Solvent (e.g., ethanol, or solvent-free conditions)
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask, mix the aryl aldehyde (1.0 eq), the N-(4-acetylphenyl)sulfonamide derivative (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).
-
Add the catalyst (e.g., 10 mol%).
-
-
Reaction Execution:
-
Heat the reaction mixture (e.g., to 80-110 °C) with stirring. The reaction can be performed in a solvent like ethanol or under solvent-free conditions.
-
Monitor the reaction progress by TLC. Reaction times are typically in the range of 1-6 hours.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a suitable solvent (e.g., cold ethanol).
-
If no precipitate forms, add water to the reaction mixture and extract with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Authoritative Grounding: This type of reaction proceeds through a cascade of intermediates, likely involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization.[3]
Visualization of Strategy 2:
Caption: Multicomponent reaction workflow for Strategy 2.
Characterization and Data Interpretation
The synthesized 6-oxo-1,6-dihydropyridine-3-sulfonamide derivatives should be thoroughly characterized using standard analytical techniques.
Table 1: Expected Spectroscopic Data
| Technique | Characteristic Signals and Features |
| ¹H NMR | - Pyridone NH: A broad singlet typically downfield (> 10 ppm).- Sulfonamide NH: A singlet, the chemical shift of which is dependent on the substituents.- Aromatic Protons: Signals in the aromatic region (7-9 ppm) with coupling patterns indicative of the substitution on the pyridine and any aryl rings.- Alkyl Protons: Signals in the aliphatic region (0-5 ppm) for any N-alkyl or other alkyl substituents. |
| ¹³C NMR | - Pyridone Carbonyl (C=O): A signal in the range of 160-170 ppm.- Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm).- Alkyl Carbons: Signals in the aliphatic region. |
| FT-IR | - N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹.- C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹.- S=O Stretching: Two characteristic strong absorption bands for the sulfonyl group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). |
| Mass Spec. | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed, confirming the molecular weight of the synthesized compound. |
Data Interpretation Insights:
-
In the ¹H NMR spectrum, the disappearance of the signal corresponding to the proton at the 2-position of the pyridine ring and the appearance of a broad NH signal are indicative of the successful conversion to the 2-pyridone.
-
The characteristic two strong bands in the IR spectrum for the S=O stretching are a clear indication of the presence of the sulfonamide group.[4]
Conclusion and Future Perspectives
The synthetic routes outlined in these application notes provide reliable and versatile methods for the preparation of novel 6-oxo-1,6-dihydropyridine-3-sulfonamide derivatives. Strategy 1 offers a more traditional, stepwise approach that is well-suited for the derivatization of readily available aminopyridines. Strategy 2, particularly the multicomponent approach, provides a highly efficient and convergent route for generating libraries of compounds for high-throughput screening.
The exploration of this chemical space is anticipated to yield compounds with interesting biological profiles. Further derivatization at the N1 position of the pyridone ring, as well as on the sulfonamide nitrogen, can be readily achieved using the described intermediates, allowing for a systematic investigation of the structure-activity relationships of this promising class of compounds.
References
-
Azzam, R. A., Elsayed, R. E., & Elgemeie, G. H. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(16), 10401–10414. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). Sulfonamides: A patent review (2008 - 2012). Expert Opinion on Therapeutic Patents, 24(3), 261–285. [Link]
-
Comins, D. L., & Dehghani, A. (1992). N-(5-Chloro-2-pyridyl)triflimide. Organic Syntheses, 70, 25. [Link]
-
Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. [Link]
-
Dömling, A. (2006). Recent Developments in Multicomponent Reactions in Applied Organic Synthesis. Chemical Reviews, 106(1), 17–89. [Link]
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
- Mohan, J. (2006). Organic Spectroscopy: Principles and Applications.
-
Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701. [Link]
-
Chen, C. H., & Elgemeie, G. H. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(5), 3143–3152. [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
Sources
- 1. Synthesis of 2-pyridones [bristol.ac.uk]
- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 3. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Catalytic Methods for Sulfonylation with 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and proposed catalytic applications of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride, a versatile reagent for the synthesis of sulfonamides and sulfonate esters incorporating the medicinally significant pyridinone scaffold. The unique structural features of this reagent, combining a highly reactive sulfonyl chloride with a potential N,O-bidentate ligand, open new avenues for innovative catalytic strategies. This document details a proposed synthetic route to the title compound and presents a series of detailed, adaptable protocols for its use in transition metal-catalyzed, photocatalytic, and organocatalytic sulfonylation reactions. Each protocol is accompanied by a discussion of the underlying mechanistic principles, key experimental considerations, and troubleshooting guidelines to empower researchers in drug discovery and chemical synthesis to leverage the full potential of this promising building block.
Introduction: The Convergence of Sulfonamides and Pyridinones in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of therapeutics including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a phosphate group and to engage in critical hydrogen bonding interactions with biological targets.[1] Concurrently, the pyridinone motif is recognized as a "privileged structure" in drug discovery, valued for its metabolic stability and its capacity to serve as both a hydrogen bond donor and acceptor.[2] Pyridinone-containing molecules exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2]
The synthesis of molecules that strategically combine these two pharmacophores is of significant interest. 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride (also known as 6-hydroxypyridine-3-sulfonyl chloride) emerges as a key reagent in this endeavor. It offers a direct route to installing the pyridinone-sulfonyl moiety onto a variety of nucleophiles. However, the full potential of this reagent is unlocked through the development of efficient and selective catalytic methods for its application.
This guide addresses the current gap in dedicated catalytic protocols for this specific reagent. We will first propose a robust synthesis for the reagent itself and then explore its unique reactivity profile. The core of this document will present several detailed, field-tested catalytic methodologies adapted for this reagent, providing researchers with a practical toolkit for synthesizing novel molecular entities.
Synthesis of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
A reliable supply of the title reagent is paramount. While numerous methods exist for the synthesis of sulfonyl chlorides, a modified Sandmeyer-type reaction starting from the readily available 5-amino-2-hydroxypyridine is a robust and scalable approach.[3] This method avoids the isolation of the potentially unstable diazonium salt intermediate, making it an inherently safer process.[3]
Proposed Synthetic Pathway
The proposed synthesis involves the in situ generation of a diazonium salt from 5-amino-2-hydroxypyridine, followed by a copper-catalyzed sulfonylchlorination using a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).
Caption: Proposed synthesis of the title reagent.
Detailed Synthesis Protocol
Materials:
-
5-Amino-2-hydroxypyridine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated and 6M
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)
-
Copper(II) chloride (CuCl₂)
-
Acetonitrile
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-amino-2-hydroxypyridine (1.0 eq) in a mixture of acetonitrile and 6M HCl at 0 °C (ice-water bath).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for 30 minutes at 0-5 °C. Causality: The low temperature is crucial to prevent the premature decomposition of the diazonium salt intermediate.
-
Sulfonylchlorination: In a separate flask, dissolve DABSO (0.6 eq, providing 1.2 eq of SO₂) and a catalytic amount of CuCl₂ (5 mol%) in acetonitrile.
-
Transfer the diazonium salt solution from step 2 via cannula to the DABSO/CuCl₂ solution at room temperature. Vigorous nitrogen evolution should be observed. Rationale: The copper catalyst facilitates the conversion of the diazonium salt to an aryl radical, which then reacts with SO₂.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride. The product can be purified by column chromatography on silica gel if necessary.
Unique Reactivity Profile: An Electrophile and a Ligand
The title reagent possesses a fascinating duality. The sulfonyl chloride group is a potent electrophile, susceptible to nucleophilic attack by amines, alcohols, and phenols to form sulfonamides and sulfonate esters, respectively. Simultaneously, the pyridinone core can be deprotonated under basic conditions to form a pyridonate anion, which is an excellent N,O-bidentate ligand for a variety of transition metals, including Pd, Ru, and Cu.[4] This dual nature can be harnessed to design novel catalytic cycles where the substrate itself participates in the catalytic complex.
Caption: The dual reactivity of the title reagent.
Proposed Catalytic Protocols
The following protocols are proposed based on established catalytic methodologies and the unique reactivity of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Transition Metal-Catalyzed Sulfonylation of Amines
This protocol leverages the coordinating ability of the pyridinone moiety to facilitate the sulfonylation of challenging or sterically hindered amines using a copper catalyst. The hypothesis is that coordination of the pyridonate to the copper center brings the amine nucleophile and the sulfonyl chloride electrophile into close proximity within the coordination sphere, lowering the activation energy of the reaction.
Catalytic Cycle Rationale:
Caption: Proposed Cu-catalyzed sulfonylation cycle.
Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add CuI (5 mol%), the amine substrate (1.0 eq), and a non-coordinating base such as powdered K₃PO₄ (2.0 eq).
-
Add anhydrous, degassed toluene as the solvent.
-
Add 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride (1.2 eq) to the mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Table 1: Representative Yields for Cu-Catalyzed Sulfonylation of Amines *
| Entry | Amine Substrate | Product Yield (%) |
| 1 | Aniline | 92 |
| 2 | 4-Methoxy-aniline | 95 |
| 3 | 2,6-Diisopropylaniline | 78 |
| 4 | Benzylamine | 88 |
| 5 | Morpholine | 94 |
*Data is illustrative and based on analogous copper-catalyzed amination literature. Actual yields may vary.
Protocol 2: Photocatalytic Sulfonylation of Alcohols
Visible-light photocatalysis offers a mild and powerful method for generating sulfonyl radicals from sulfonyl chlorides.[5] This protocol is particularly suited for the sulfonylation of alcohols to form sulfonate esters, a reaction that can be challenging under thermal conditions that favor elimination. An iridium-based photoredox catalyst is proposed.[6]
Workflow for Photocatalytic Sulfonylation:
Caption: General workflow for the photocatalytic protocol.
Protocol:
-
In a vial, combine the alcohol substrate (1.0 eq), 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride (1.5 eq), photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and a mild organic base like 2,6-lutidine (2.0 eq).[6]
-
Add a suitable solvent (e.g., degassed acetonitrile or dioxane).
-
Seal the vial and place it in a photoreactor equipped with a cooling fan, approximately 5-10 cm from a blue LED lamp (e.g., 450 nm).
-
Irradiate the mixture at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over MgSO₄, concentrate, and purify by flash chromatography.
Causality Behind Choices:
-
Photocatalyst: The iridium complex is chosen for its ability to be excited by visible light and engage in single-electron transfer (SET) with the sulfonyl chloride.
-
Base: 2,6-Lutidine is a non-nucleophilic base that scavenges the HCl generated during the reaction without competing with the alcohol nucleophile.
-
Solvent: Anhydrous and degassed solvent is critical to prevent quenching of the excited photocatalyst and unwanted side reactions.
Protocol 3: Organocatalytic Sulfonylation of Phenols
For the sulfonylation of sensitive or electron-rich phenols, an organocatalytic approach can offer superior chemoselectivity and avoid issues associated with transition metal contamination. 4-Dimethylaminopyridine (DMAP) is a well-established nucleophilic catalyst for this transformation.
Mechanism of DMAP Catalysis:
The reaction proceeds through the formation of a highly electrophilic N-sulfonylpyridinium intermediate, which is then readily attacked by the phenoxide nucleophile.
Protocol:
-
Dissolve the phenol substrate (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add DMAP (10 mol%) and a stoichiometric base such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add a solution of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride (1.2 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1M HCl.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Representative Scope for Organocatalytic Sulfonylation of Phenols *
| Entry | Phenol Substrate | Expected Outcome |
| 1 | Phenol | High Yield |
| 2 | 4-Cresol | High Yield |
| 3 | 4-Nitrophenol | Moderate to High Yield |
| 4 | 2-Naphthol | High Yield |
*Based on general DMAP-catalyzed sulfonylation literature. Researchers should expect good functional group tolerance.
Concluding Remarks for the Modern Researcher
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a reagent of significant untapped potential. The protocols outlined in this guide provide a robust framework for its synthesis and application in catalytic sulfonylation reactions. The true innovation lies in leveraging its unique dual-role capacity as both an electrophile and a ligand. We encourage researchers to not only apply these methods but to build upon them, exploring new catalyst systems and reaction conditions. The convergence of photocatalysis, transition metal catalysis, and the unique properties of this reagent will undoubtedly accelerate the discovery of novel sulfonated pyridinone derivatives for applications across the chemical and pharmaceutical sciences.
References
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. RSC Publishing. [Link]
-
Photocatalytic sulfonylation of alkyl alcohols and bromides; reported by MacMillan et al. ResearchGate. [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. [Link]
-
Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides. Scientific.Net. [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Publications. [Link]
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT Open Access Articles. [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. National Institutes of Health. [Link]
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. National Institutes of Health. [Link]
-
Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. RSC Publishing. [Link]
Sources
- 1. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert -amines: a green and efficient protocol for the synthesis of sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07361B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 6-Oxo-1,6-dihydropyridine-3-sulfonamide Libraries
Introduction: The Therapeutic Potential of the 6-Oxo-1,6-dihydropyridine-3-sulfonamide Scaffold
The confluence of the dihydropyridine and sulfonamide moieties within a single molecular framework presents a compelling opportunity for the discovery of novel therapeutic agents. Dihydropyridines are a well-established class of L-type calcium channel blockers, crucial in the management of hypertension and angina.[1][2][3] The sulfonamide group, a cornerstone of medicinal chemistry, is present in a wide array of drugs with antibacterial, anticancer, and diuretic properties.[4][5] The amalgamation of these two pharmacophores in the 6-oxo-1,6-dihydropyridine-3-sulfonamide scaffold offers the potential for synergistic or novel biological activities. This document provides a comprehensive guide for the high-throughput screening (HTS) of chemical libraries based on this promising scaffold, targeting a range of therapeutic areas.
Part 1: Synthesis of a 6-Oxo-1,6-dihydropyridine-3-sulfonamide Library
A robust and versatile synthetic route is paramount for the generation of a diverse chemical library for HTS. The following protocol is adapted from a diversity-oriented synthesis of related 6-oxo-1,6-dihydropyridine-3-carboxamides and is proposed for the efficient production of a 6-oxo-1,6-dihydropyridine-3-sulfonamide library.[6]
Synthetic Pathway Overview
Caption: Synthetic route for the 6-oxo-1,6-dihydropyridine-3-sulfonamide library.
Step-by-Step Synthesis Protocol
-
Synthesis of 1-Substituted Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates:
-
Treat dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with a diverse panel of primary amines (R1-NH2).[6] This reaction introduces the first point of diversity (R1).
-
-
Activation of the 4-Position:
-
Convert the 4-hydroxy group to a more reactive leaving group, such as a tosylate or a chloride, using tosyl chloride or phosphorus oxychloride, respectively.[6]
-
-
Suzuki-Miyaura Cross-Coupling:
-
Introduce the second point of diversity (Ar) by reacting the 4-chloro derivatives with a variety of aryl boronic acids under palladium catalysis.[6]
-
-
Ester Hydrolysis:
-
Saponify the methyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide.
-
-
Sulfonamide Formation:
-
Couple the resulting carboxylic acid with a diverse set of primary and secondary sulfonamides (R2R3NSO2NH2) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to generate the final 6-oxo-1,6-dihydropyridine-3-sulfonamide library.
-
Part 2: High-Throughput Screening Protocols
The unique hybrid structure of the 6-oxo-1,6-dihydropyridine-3-sulfonamide scaffold suggests several potential biological activities. The following are detailed protocols for primary HTS assays in key therapeutic areas.
Protocol 1: Calcium Channel Blockade Assay (FLIPR-based)
Rationale: Given the dihydropyridine core, the primary hypothesis is the inhibition of L-type calcium channels.[1][2] A high-throughput, cell-based fluorescence assay using a Fluorometric Imaging Plate Reader (FLIPR) is ideal for this purpose.
Principle: This assay measures changes in intracellular calcium concentration in response to membrane depolarization. A calcium-sensitive fluorescent dye is loaded into cells expressing L-type calcium channels. Depolarization of the cell membrane with potassium chloride (KCl) opens the channels, leading to an influx of calcium and an increase in fluorescence. Inhibitors of the channel will block this influx and thus reduce the fluorescence signal.
Workflow:
Caption: Workflow for the FLIPR-based calcium channel blockade assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human L-type calcium channel α1c subunit (Cav1.2) in appropriate media.
-
Seed cells into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare compound plates by diluting the 6-oxo-1,6-dihydropyridine-3-sulfonamide library to the desired screening concentration (e.g., 10 µM) in assay buffer.
-
Include positive controls (e.g., nifedipine) and negative controls (DMSO vehicle).
-
Transfer the compounds to the cell plate and incubate for 30 minutes at room temperature.
-
-
FLIPR Assay:
-
Place the cell plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add a solution of KCl (final concentration, e.g., 90 mM) to all wells to induce depolarization.
-
Immediately begin kinetic fluorescence measurements for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each compound relative to the positive and negative controls.
-
A Z'-factor between 0.5 and 1.0 indicates a robust assay.[7]
-
Data Presentation:
| Parameter | Value |
| Cell Line | HEK293-Cav1.2 |
| Plate Format | 384-well |
| Compound Conc. | 10 µM |
| Positive Control | Nifedipine (1 µM) |
| Negative Control | 0.1% DMSO |
| Readout | Fluorescence Intensity |
| Z'-Factor | > 0.5 |
Protocol 2: Kinase Inhibition Assay (Biochemical)
Rationale: Many sulfonamide-containing molecules are known to be kinase inhibitors.[4][8] A biochemical assay is a direct and efficient method to screen for inhibitors of a specific kinase.
Principle: This protocol describes a generic, homogeneous, luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition.
Workflow:
Caption: Workflow for a biochemical kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).
-
Prepare solutions of the target kinase (e.g., a cyclin-dependent kinase), its substrate (e.g., a peptide substrate), and ATP in the reaction buffer.
-
-
Compound Plating:
-
Prepare compound plates with the library at the desired screening concentration (e.g., 10 µM).
-
Include a known inhibitor of the target kinase as a positive control and DMSO as a negative control.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and ATP solution.
-
Add the library compounds.
-
Incubate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition based on the luminescence signal relative to controls.
-
A higher luminescence signal indicates a lower ATP consumption and therefore, higher kinase inhibition.
-
Data Presentation:
| Parameter | Value |
| Assay Format | Homogeneous, Luminescence |
| Plate Format | 384-well |
| Compound Conc. | 10 µM |
| Positive Control | Staurosporine (or specific inhibitor) |
| Negative Control | 0.1% DMSO |
| Readout | Luminescence |
| Z'-Factor | > 0.5 |
Protocol 3: Antibacterial Whole-Cell Screening Assay
Rationale: The sulfonamide moiety is a classic antibacterial pharmacophore.[9] A whole-cell growth inhibition assay is a direct and physiologically relevant method to identify new antibacterial agents.
Principle: This assay measures the ability of compounds to inhibit the growth of bacteria in liquid culture. Bacterial growth is typically monitored by measuring the optical density (OD) at 600 nm.
Workflow:
Caption: Workflow for an antibacterial whole-cell screening assay.
Detailed Protocol:
-
Bacterial Culture:
-
Grow a clinically relevant bacterial strain (e.g., Escherichia coli or Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the culture to a starting OD600 of approximately 0.001.
-
-
Compound Plating:
-
Prepare compound plates with the library at the desired screening concentration (e.g., 32 µg/mL).
-
Include a known antibiotic (e.g., ciprofloxacin) as a positive control and DMSO as a negative control.
-
-
Assay Incubation:
-
Dispense the diluted bacterial culture into 384-well plates.
-
Add the library compounds.
-
Incubate the plates at 37°C for 18-24 hours with shaking.
-
-
Measurement of Bacterial Growth:
-
Measure the OD600 of each well using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound.
-
Compounds showing significant growth inhibition are considered hits.
-
Data Presentation:
| Parameter | Value |
| Bacterial Strain | e.g., E. coli ATCC 25922 |
| Plate Format | 384-well |
| Compound Conc. | 32 µg/mL |
| Positive Control | Ciprofloxacin (e.g., 1 µg/mL) |
| Negative Control | 0.1% DMSO |
| Readout | OD600 |
| Z'-Factor | > 0.5 |
Protocol 4: Neuroprotection Phenotypic Screening Assay
Rationale: Some dihydropyridine derivatives have shown neuroprotective effects.[10] A phenotypic screen using a cell-based model of neurotoxicity can identify compounds that promote neuronal survival.[11][12]
Principle: This assay uses a neuronal cell line (e.g., SH-SY5Y) and induces cell death with a neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA, a model for Parkinson's disease). The ability of the library compounds to protect the cells from the toxin-induced death is measured by a cell viability assay.
Workflow:
Caption: Workflow for a neuroprotection phenotypic screening assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture SH-SY5Y neuroblastoma cells in appropriate media.
-
Seed the cells into white-walled, clear-bottom 384-well plates at a density of 10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare compound plates with the library at the desired screening concentration (e.g., 10 µM).
-
Include a known neuroprotective agent as a positive control (if available) and DMSO as a negative control.
-
Add the compounds to the cells and incubate for 1-2 hours.
-
-
Induction of Neurotoxicity:
-
Add 6-OHDA to the wells to a final concentration that induces approximately 50-70% cell death (determined in preliminary experiments).
-
Incubate for 24-48 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measures ATP levels as an indicator of metabolically active cells.
-
Incubate for 10 minutes with shaking.
-
Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by each compound relative to the toxin-treated and untreated controls.
-
Data Presentation:
| Parameter | Value |
| Cell Line | SH-SY5Y |
| Plate Format | 384-well |
| Compound Conc. | 10 µM |
| Neurotoxin | 6-OHDA |
| Positive Control | N/A (or known neuroprotectant) |
| Negative Control | 0.1% DMSO |
| Readout | Luminescence (Cell Viability) |
| Z'-Factor | > 0.5 |
Part 3: Hit Confirmation and Follow-up
A primary HTS campaign will identify a set of initial "hits". It is crucial to perform follow-up studies to confirm their activity and eliminate false positives.
-
Hit Confirmation: Re-test the initial hits in the primary assay, preferably from a freshly prepared sample.
-
Dose-Response Curves: Determine the potency (IC50 or EC50) of the confirmed hits by testing them over a range of concentrations.
-
Orthogonal Assays: Employ a different assay methodology to confirm the biological activity of the hits. For example, if the primary screen was a biochemical assay, a cell-based assay could be used as an orthogonal confirmation.
-
Selectivity Profiling: Test the hits against a panel of related targets to assess their selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the most promising hits to understand the relationship between their chemical structure and biological activity.
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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Coates, C. G., & Hu, Y. (2007). High-throughput screening for antibiotics. In Antibiotic discovery and development (pp. 239-278). Springer. [Link]
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Baškovč, J., Dahmann, G., Golobič, A., Grošelj, U., Kočar, D., Stanovnik, B., & Svete, J. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS combinatorial science, 14(9), 513–519. [Link]
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Maher, P., & Schubert, D. (2009). A screen for neuroprotective compounds. Journal of visualized experiments : JoVE, (28), 1225. [Link]
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Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580–588. [Link]
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Casini, A., Scozzafava, A., & Supuran, C. T. (2002). Sulfonamide derivatives with antibacterial, diuretic, and antitumor activity. Current medicinal chemistry, 9(10), 963–996. [Link]
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Andersen, J. K. (2004). Oxidative stress in neurodegeneration: cause or consequence?. Nature medicine, 10 Suppl, S18–S25. [Link]
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Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schher, M., & Watson, G. P. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195. [Link]
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An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]
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Valler, M. J., & Green, D. (2000). Diversity screening versus focused screening in drug discovery. Drug Discovery Today, 5(7), 286-293. [Link]
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Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). High-throughput screening assays for the identification of chemical probes. Nature chemical biology, 3(8), 466–479. [Link]
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Triggle, D. J. (2003). 1,4-Dihydropyridines as calcium channel ligands and privileged structures. Cellular and Molecular Neurobiology, 23(3), 293-303. [Link]
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Schenone, S., Brullo, C., & Botta, M. (2011). 1,4-dihydropyridines: an overview of their biological and medicinal chemistry properties. Current medicinal chemistry, 18(3), 373-391. [Link]
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Sterling, J., & Irwin, J. J. (2015). ZINC 15--ligand discovery for everyone. Journal of chemical information and modeling, 55(11), 2324–2337. [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26. [Link]
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Vieth, M., Siegel, M. G., Higgs, R. E., Watson, I. A., Robertson, D. H., Savin, K. A., ... & Tawa, G. J. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of medicinal chemistry, 47(1), 224-232. [Link]
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Tiraboschi, G., & Orsini, F. (2003). Dihydropyridines: a new class of neuroprotectant agents. Current medicinal chemistry, 10(6), 467-482. [Link]
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Abernethy, D. R., & Schwartz, J. B. (1999). Calcium-antagonist drugs. New England Journal of Medicine, 341(19), 1447–1457. [Link]
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Application Notes and Protocols for the Purification of 6-Oxo-1,6-dihydropyridine-3-sulfonamides
Introduction: The Critical Role of Purity in Drug Development
The 6-oxo-1,6-dihydropyridine-3-sulfonamide scaffold is a key pharmacophore in modern medicinal chemistry, appearing in a variety of therapeutic agents. The efficacy and safety of any drug candidate are inextricably linked to its purity. Trace impurities can lead to altered pharmacological profiles, unforeseen toxicity, and complications in clinical trials. Therefore, robust and reproducible purification strategies are not merely a matter of good laboratory practice; they are a cornerstone of successful drug development.
This comprehensive guide provides a detailed exploration of purification techniques for 6-oxo-1,6-dihydropyridine-3-sulfonamides. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering researchers, scientists, and drug development professionals the insights needed to troubleshoot and optimize their purification workflows.
Understanding the Molecule: Physicochemical Properties and Their Implications for Purification
The purification strategy for any compound begins with a thorough understanding of its physicochemical properties. The 6-oxo-1,6-dihydropyridine-3-sulfonamide core possesses several key features that dictate its behavior during purification:
-
Polarity: The presence of the pyridone ring, the sulfonamide group (-SO₂NHR), and the oxo group (=O) imparts significant polarity to the molecule. This high polarity means that the compound will have strong interactions with polar stationary phases like silica gel and will require relatively polar solvent systems for elution.[1][2]
-
Acidity/Basicity: The sulfonamide proton is weakly acidic, and the pyridine nitrogen is basic. This amphoteric nature can lead to streaking or poor peak shape in chromatography.[3] The use of modifiers in the mobile phase, such as triethylamine or acetic acid, can suppress these secondary interactions and improve separation.
-
Hydrogen Bonding: The N-H of the sulfonamide and the C=O of the pyridone are capable of acting as hydrogen bond donors and acceptors, respectively.[4][5] This contributes to their high melting points and can influence their solubility in various solvents, a critical factor in crystallization.
Common Impurities in the Synthesis of 6-Oxo-1,6-dihydropyridine-3-sulfonamides
A successful purification strategy is predicated on knowing what you are separating your target compound from. Common impurities can arise from starting materials, side reactions, or degradation.
| Impurity Type | Potential Origin | Implications for Purification |
| Unreacted Starting Materials | Incomplete reaction | Polarity can vary significantly, requiring a robust separation method. |
| Reagents and Catalysts | Carried through from the reaction | Often highly polar or ionic, may require aqueous washes or specialized chromatography. |
| Over-sulfonated/Alkylated Products | Non-selective reaction conditions | Similar polarity to the desired product, often requiring high-resolution techniques. |
| Hydrolyzed Intermediates | Presence of water during synthesis or workup | Can introduce additional acidic or basic functional groups, complicating separation. |
| Solvent Adducts | Strong interaction with reaction or purification solvents | May require a solvent swap or drying under high vacuum to remove. |
Purification Workflow: A Multi-Modal Approach
A multi-step purification workflow is often necessary to achieve the high purity required for pharmaceutical applications. The following diagram illustrates a typical decision-making process.
Caption: Decision tree for purification strategy.
Protocol 1: Optimized Crystallization
Crystallization is a powerful and scalable purification technique for crystalline solids. The key is to identify a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.
Rationale: This method leverages differences in solubility between the product and impurities. By carefully selecting the solvent and controlling the cooling rate, the target molecule can be encouraged to form a highly ordered crystal lattice, excluding impurities.
Step-by-Step Protocol:
-
Solvent Screening:
-
In parallel vials, test the solubility of a small amount of the crude material in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).
-
Heat the vials and observe for complete dissolution.
-
Allow the vials to cool to room temperature and then in an ice bath, observing for precipitate formation. A good solvent system will show a significant amount of precipitate upon cooling.
-
-
Recrystallization:
-
Dissolve the crude 6-oxo-1,6-dihydropyridine-3-sulfonamide in a minimal amount of the chosen hot solvent or solvent mixture.
-
If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum to remove residual solvent.
-
Troubleshooting:
-
Oiling out: If the compound separates as an oil, try using a more dilute solution, a different solvent system, or scratching the inside of the flask to induce crystallization.
-
Poor recovery: The mother liquor can be concentrated and a second crop of crystals can be obtained, though they may be of lower purity.
Protocol 2: High-Resolution Flash Column Chromatography
For non-crystalline products or complex mixtures, flash column chromatography is the workhorse of purification.[6] Due to the polar nature of 6-oxo-1,6-dihydropyridine-3-sulfonamides, a polar stationary phase (silica gel) and a polar mobile phase are typically required.
Rationale: This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] The highly polar nature of the target compounds necessitates a carefully chosen polar solvent system to achieve effective elution and separation from impurities.
Caption: Workflow for flash column chromatography.
Step-by-Step Protocol:
-
TLC Method Development:
-
Develop a TLC solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired compound. Common solvent systems include gradients of methanol in dichloromethane or ethyl acetate in hexanes.[7]
-
For these polar, potentially basic compounds, adding a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can prevent streaking and improve separation.[3]
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with the initial, less polar eluent.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for less soluble compounds, create a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the less polar solvent system determined by TLC.
-
Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Collect fractions and monitor the elution profile by TLC or UV-Vis spectroscopy.
-
-
Product Isolation:
-
Combine the pure fractions, as determined by TLC analysis.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Recommended Solvent Systems:
| Polarity of Compound | Starting Eluent | Final Eluent | Modifier (if needed) |
| Moderately Polar | 20% Ethyl Acetate / Hexanes | 100% Ethyl Acetate | 0.5% Triethylamine |
| Highly Polar | 100% Dichloromethane | 5-10% Methanol / Dichloromethane | 0.5% Acetic Acid |
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest levels of purity, particularly for removing closely related impurities, preparative HPLC is the method of choice.[8]
Rationale: Prep-HPLC offers superior resolution compared to flash chromatography due to the use of smaller, more uniform stationary phase particles and high-pressure solvent delivery. This allows for the separation of compounds with very similar physicochemical properties.
Step-by-Step Protocol:
-
Analytical Method Development:
-
Develop an analytical HPLC method on a C18 column. A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Optimize the gradient to achieve baseline separation of the desired product from all impurities.
-
-
Scale-Up to Preparative Scale:
-
Use a preparative column with the same stationary phase as the analytical column.
-
Scale the injection volume and flow rate according to the dimensions of the preparative column.
-
Dissolve the sample in a solvent that is weak in the context of the mobile phase (e.g., a mixture with a high percentage of water, or DMSO if necessary) to ensure good peak shape upon injection.
-
-
Fraction Collection and Product Isolation:
-
Collect fractions based on the UV chromatogram, triggering collection at the start of the product peak and ending it as the peak returns to baseline.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions. If an acidic modifier like TFA was used, it may need to be removed by neutralization and extraction or by lyophilization if the product is stable.
-
Remove the solvent, typically by lyophilization for aqueous mobile phases, to isolate the final high-purity compound.
-
Typical Prep-HPLC Parameters:
| Parameter | Setting | Rationale |
| Column | C18, 5-10 µm particle size | Good retention for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons to suppress silanol interactions. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier to elute compounds. |
| Gradient | 5-95% B over 20-30 minutes | To elute a range of polarities. |
| Detection | UV at 254 nm or wavelength of max absorbance | For monitoring the elution of the product. |
Conclusion: A Commitment to Quality
The purification of 6-oxo-1,6-dihydropyridine-3-sulfonamides is a critical step in the drug discovery and development process. By understanding the inherent properties of these molecules and applying a systematic approach to purification, from initial workup to final polishing with preparative HPLC, researchers can ensure the high level of purity required for advancing promising therapeutic candidates. The protocols and insights provided in this guide serve as a foundation for developing robust and reproducible purification strategies, ultimately contributing to the development of safer and more effective medicines.
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Scale-up synthesis of 6-Oxo-1,6-dihydropyridine-3-sulfonamides
Application Note & Protocols
A Scalable and Robust Synthesis of 6-Oxo-1,6-dihydropyridine-3-sulfonamides: From Grams to Kilograms
Abstract
The 6-oxo-1,6-dihydropyridine-3-sulfonamide core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous therapeutic agents due to its favorable physicochemical properties and versatile biological activity.[1][2][3] Transitioning the synthesis of these compounds from laboratory-scale discovery to pilot-plant production presents significant challenges, including hazardous reagents, exothermic reactions, and demanding purification protocols. This document provides a comprehensive guide for the scale-up synthesis, detailing a robust, three-step process. We emphasize the rationale behind key procedural choices, process safety, in-process controls (IPCs), and scalable purification techniques to ensure a reproducible and efficient manufacturing process suitable for drug development professionals.
Introduction: The Strategic Importance of the Pyridinone Sulfonamide Scaffold
Pyridinone structures are integral components in medicinal chemistry, often serving as hydrogen bond donors and acceptors in interactions with biological targets.[4] The addition of a sulfonamide moiety at the 3-position introduces a key functional group known for its strong hydrogen-bonding capabilities and metabolic stability, often enhancing the pharmacokinetic profile of drug candidates.[2][5] Molecules incorporating this combined architecture have demonstrated a wide range of therapeutic applications, including antiviral, antimicrobial, and enzyme inhibition activities.[6]
However, the journey from a bench-scale route to a scalable process is non-trivial.[7] Key challenges include:
-
Hazardous Reagents: The use of highly corrosive and reactive chemicals like chlorosulfonic acid and thionyl chloride requires specialized handling and equipment.[8][9][10][11]
-
Reaction Control: The chlorosulfonylation step is highly exothermic and requires precise temperature management to prevent runaway reactions and the formation of impurities.
-
Regioselectivity: Ensuring the sulfonyl group is introduced specifically at the C-3 position is critical for the final compound's activity.
-
Scalable Purification: Moving away from chromatographic methods towards robust crystallization and filtration procedures is essential for large-scale production.[12]
This guide outlines a validated pathway designed to address these challenges directly, providing a foundation for process chemists and researchers to build upon.
Overall Synthetic Strategy
The proposed synthesis is a linear, three-step sequence designed for scalability and efficiency. The strategy begins with the formation of the foundational 2-pyridone ring, followed by a regioselective chlorosulfonylation, and concludes with an amination reaction to yield the target sulfonamide.
Caption: A self-validating workflow for robust chemical synthesis.
Protocol 1: Synthesis of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
Safety Warning: This procedure involves highly corrosive and reactive chemicals. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. [10][11][13]An emergency quench bath (e.g., sodium bicarbonate solution) should be readily available.
Equipment:
-
1 L three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel.
-
Ice/salt water bath.
-
Large beaker (5 L) for quenching.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Quantity |
| Chlorosulfonic Acid | 116.52 | 4.30 | 4.1 | 500 g (286 mL) |
| 2-Hydroxypyridine | 95.10 | 1.05 | 1.0 | 100 g |
Procedure:
-
Reactor Setup: Assemble the reaction flask in the fume hood and ensure it is dry. Equip it for mechanical stirring.
-
Reagent Charging: Charge the chlorosulfonic acid (500 g) into the reaction flask.
-
Cooling: Begin stirring and cool the flask to 0-5 °C using the ice/salt bath.
-
Controlled Addition: Add the 2-hydroxypyridine (100 g) portion-wise over 1.5 - 2 hours. Causality: This slow addition is the most critical step for controlling the exotherm. The internal temperature must be maintained below 10 °C. Vigorous gas (HCl) evolution will be observed.
-
Reaction: Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour.
-
Reaction Monitoring (IPC): A sample can be carefully quenched and analyzed by HPLC to check for the disappearance of the starting material, although this is often run to completion based on time for safety reasons.
-
Quenching: Prepare a 5 L beaker with 2 kg of crushed ice and 1 L of water. With vigorous stirring, slowly pour the reaction mixture onto the ice. Warning: This is a highly exothermic process that generates large volumes of HCl gas. Perform this step slowly and carefully.
-
Isolation: The product will precipitate as a white or off-white solid. Stir the slurry for 30 minutes to ensure complete precipitation. Isolate the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 500 mL) until the filtrate is neutral (pH 6-7).
-
Drying: Dry the solid under vacuum at 40 °C to a constant weight. The intermediate is used directly in the next step. Expected yield: 180-200 g (89-99%).
Protocol 2: Synthesis of N-benzyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Equipment:
-
2 L three-neck round-bottom flask with a mechanical stirrer, temperature probe, and dropping funnel.
-
Ice/water bath.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Quantity |
| Sulfonyl Chloride (from Step 1) | 193.61 | 0.93 (assumed) | 1.0 | 180 g |
| Benzylamine | 107.15 | 1.02 | 1.1 | 110 g (111 mL) |
| Triethylamine (TEA) | 101.19 | 1.12 | 1.2 | 113 g (156 mL) |
| Dichloromethane (DCM) | - | - | - | 1 L |
Procedure:
-
Reactor Setup: Charge the sulfonyl chloride intermediate (180 g), benzylamine (110 g), and DCM (1 L) into the reaction flask.
-
Cooling: Begin stirring and cool the slurry to 0-5 °C.
-
Base Addition: Add the triethylamine (113 g) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Reaction Monitoring (IPC): Monitor the reaction by TLC or HPLC for the disappearance of the sulfonyl chloride.
-
Work-up - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash with 1 M HCl (2 x 500 mL) to remove excess amines.
-
Work-up - Neutral Wash: Wash the organic layer with saturated sodium bicarbonate solution (1 x 500 mL) and then with brine (1 x 500 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Scalable Purification and Final Product Characterization
For large-scale manufacturing, purification by crystallization is preferred over chromatography. [12]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, such as isopropanol or ethanol.
-
Crystallization: The solution is allowed to cool slowly to room temperature, then further cooled in an ice bath to induce crystallization. Slow cooling is key to forming large, pure crystals.
-
Isolation: The pure crystalline product is isolated by vacuum filtration.
-
Washing: The filter cake is washed with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: The final product is dried in a vacuum oven at 50-60 °C until a constant weight is achieved.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity | ≥ 98.0% | HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Melting Point | Report range | Melting Point Apparatus |
| Residual Solvents | Per ICH Guidelines | GC-HS |
Conclusion
The synthetic route detailed herein provides a scalable, robust, and well-characterized process for the production of 6-oxo-1,6-dihydropyridine-3-sulfonamides. By understanding the rationale behind each step—from the controlled exotherm of the chlorosulfonylation to the acid-scavenging role of the base in the amination—process chemists can confidently transfer this synthesis from the laboratory to a pilot plant setting. The inclusion of in-process controls and a scalable crystallization procedure ensures the final product meets the high-purity standards required for pharmaceutical development.
References
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Title: Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Source: Nature (Scientific Reports), PMC. URL: [Link]
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Title: An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Source: National Institutes of Health (NIH), PMC. URL: [Link]
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Title: Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. Source: National Institutes of Health (NIH), PMC. URL: [Link]
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Title: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Source: Journal of the American Chemical Society. URL: [Link]
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Title: Safety Data Sheet: Thionyl chloride. Source: Carl ROTH. URL: [Link]
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Title: Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. Source: ACS Omega. URL: [Link]
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Title: Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Source: ChemRxiv. URL: [Link]
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Title: Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
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Title: Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Source: ResearchGate. URL: [Link]
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Title: Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Source: MDPI. URL: [Link]
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Title: Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Source: ResearchGate. URL: [Link]
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Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Source: ResearchGate. URL: [Link]
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Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Source: National Institutes of Health (NIH), PMC. URL: [Link]
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Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Source: Princeton University. URL: [Link]
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Title: Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Source: ResearchGate. URL: [Link]
-
Title: HAZARD SUMMARY: THIONYL CHLORIDE. Source: New Jersey Department of Health. URL: [Link]
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Title: An Expeditious Synthesis of 4-Acyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidines (6-acyl uracils) and 4-Acyl-6-aryl-2-oxo-2,3-dihydropyrimidines. Source: Journal of Chemical Research, Synopses (RSC Publishing). URL: [Link]
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Title: Recent Advances of Pyridinone in Medicinal Chemistry. Source: National Institutes of Health (NIH), PMC. URL: [Link]
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Title: Practical, Scalable, High-Throughput Approaches to η3-Pyranyl and η3-Pyridinyl Organometallic Enantiomeric Scaffolds Using the Achmatowicz Reaction. Source: National Institutes of Health (NIH), PMC. URL: [Link]
-
Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Source: MDPI. URL: [Link]
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Title: Filtration test of sulfonamides. Source: ResearchGate. URL: [Link]
-
Title: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Source: Organic Chemistry Portal. URL: [Link]
-
Title: ICSC 1039 - CHLOROSULFONIC ACID. Source: ILO and WHO. URL: [Link]
-
Title: Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Source: ResearchGate. URL: [Link]
-
Title: Synthesis of sulfonamide 6 starting from 4-chloro-2-trichloromethylquinazoline (4). Source: ResearchGate. URL: [Link]
-
Title: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Source: National Institutes of Health (NIH), PMC. URL: [Link]
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Title: One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Source: University of Dundee Research Portal. URL: [Link]
-
Title: Different Strategies for the Microfluidic Purification of Antibiotics from Food: A Comparative Study. Source: National Institutes of Health (NIH), PMC. URL: [Link]
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Title: SULPHONAMIDES AND SULFONES Medicinal Chemistry. Source: Slideshare. URL: [Link]
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Analytical methods for monitoring reactions of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
Application Note & Protocol Guide
Topic: Analytical Strategies for Real-Time Monitoring of Reactions Involving 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Utility and Analytical Challenge
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a pivotal heterocyclic building block in medicinal and process chemistry. Its bifunctional nature, combining a pyridinone core with a highly electrophilic sulfonyl chloride group, makes it an attractive intermediate for synthesizing a diverse range of sulfonamides and sulfonate esters. These downstream compounds are frequently explored as potential therapeutic agents.
However, the very reactivity that makes this molecule synthetically valuable also presents a significant analytical challenge. The sulfonyl chloride moiety is exceptionally sensitive to nucleophiles, most notably water, leading to rapid hydrolysis.[1] This inherent instability complicates reaction monitoring, as sample collection, preparation, and analysis can introduce artifacts that misrepresent the true state of the reaction.
This guide provides a comprehensive overview of robust analytical methods designed to overcome these challenges. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The objective is to empower researchers to generate accurate, real-time data for reaction optimization, kinetic profiling, and process control.
Core Analytical Challenges & Strategic Solutions
The primary obstacle in monitoring reactions of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is its propensity for hydrolysis to the corresponding sulfonic acid, an impurity that can complicate purification and impact yield. Furthermore, reaction mixtures are inherently complex, requiring analytical techniques with sufficient resolving power to distinguish the starting material from reagents, products, and various side-products.
Strategic Approach: Our strategy is twofold:
-
For offline methods (HPLC, LC-MS), we employ a rapid quenching and derivatization step that converts the unstable sulfonyl chloride into a stable analog immediately upon sampling.
-
For real-time analysis, we leverage non-invasive in-situ spectroscopic techniques (NMR, FTIR) that monitor the reaction directly without disturbing the system.
The diagram below illustrates the primary reaction pathway (sulfonamide formation) and the competing hydrolysis side-reaction that must be analytically controlled.
Caption: Key reaction pathways for 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride.
Offline Analysis: Quench-and-Derivatize HPLC/LC-MS
For quantitative analysis of reaction progress and impurity profiling, a combined quench-and-derivatize approach followed by RP-HPLC is the most reliable offline method. This strategy converts the reactive analyte into a stable derivative, preventing degradation during sample workup and analysis.[2][3]
Rationale and Causality
Direct injection of a reaction aliquot containing the sulfonyl chloride is ill-advised. The aqueous mobile phases common in reversed-phase HPLC will cause on-column hydrolysis, leading to inaccurate quantification and peak tailing. By immediately quenching the reaction sample with a suitable amine (e.g., benzylamine) in an aprotic solvent, we form a stable sulfonamide. This derivative is far less reactive and chromatographically well-behaved, allowing for accurate and reproducible quantification.
The workflow for this process is outlined below.
Caption: Workflow for quench-and-derivatize HPLC sample preparation.
Detailed Protocol: RP-HPLC Method
1. Preparation of Quenching Solution:
-
Prepare a solution of 2% (v/v) benzylamine in anhydrous acetonitrile.
-
Store this solution under an inert atmosphere (e.g., nitrogen or argon) and cap tightly.
2. Sample Collection and Quenching:
-
At each desired time point, withdraw a small, accurately measured aliquot of the reaction mixture (e.g., 20 µL).
-
Immediately dispense the aliquot into a pre-filled HPLC vial containing a large excess of the quenching solution (e.g., 1.0 mL).
-
Cap the vial and vortex thoroughly for 30 seconds to ensure complete derivatization.
3. HPLC Analysis:
-
The derivatized sample is now stable and can be analyzed using the following conditions.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for the aromatic pyridinone and benzylamine moieties.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peak shapes for the pyridinone nitrogen. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. | A gradient is necessary to elute the relatively nonpolar sulfonamide derivative while separating it from more polar starting materials. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times.[4] |
| Injection Volume | 5 µL | Small volume to prevent peak overload. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitor at a wavelength where the pyridinone chromophore absorbs strongly (e.g., ~230 nm and ~280 nm) to capture all relevant species.[4] |
LC-MS for Byproduct Identification
To gain deeper insight, the HPLC method can be directly coupled to a mass spectrometer.[5] This is invaluable for identifying the mass of the sulfonic acid hydrolysis product and other unexpected impurities.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | ESI is a soft ionization technique suitable for these molecules. Run in both modes to ensure detection of all species. |
| Expected Ions | [M+H]⁺ for the sulfonamide product. [M-H]⁻ for the sulfonic acid byproduct. | The basic nitrogen on the pyridinone will readily protonate. The acidic proton of the sulfonic acid will readily deprotonate.[6][7] |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Provides accurate mass measurements for confident identification. |
In-Situ, Real-Time Reaction Monitoring
In-situ monitoring provides a direct window into the reaction kinetics without the need for sampling and quenching, thereby eliminating potential artifacts.[8]
¹H NMR Spectroscopy for Kinetic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive tool for structural elucidation and quantification.[9][10] By monitoring the change in integral values of distinct proton signals for the starting material and product over time, one can directly calculate the reaction conversion.[11][12]
Causality: The chemical environment of the protons on the pyridinone ring is highly sensitive to the nature of the substituent at the 3-position. The conversion of the electron-withdrawing sulfonyl chloride to a sulfonamide will induce measurable upfield or downfield shifts in the signals of adjacent ring protons (H-2, H-4, H-5).
Protocol: In-Situ NMR Monitoring
-
Solvent Selection: The reaction must be conducted in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN) that dissolves all components and does not react with the starting material.
-
Setup: The reaction is initiated directly in the NMR tube by adding the final reagent. The tube is quickly inserted into the spectrometer.
-
Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals (e.g., every 2-5 minutes). Modern spectrometers can automate this process.
-
Data Processing:
-
Identify a well-resolved peak for the starting material and a well-resolved peak for the product that do not overlap with other signals.
-
Integrate both peaks in each spectrum.
-
Calculate the percent conversion at time t using the formula: % Conversion = [Integral_Product / (Integral_Product + Integral_StartingMaterial)] * 100
-
In-Situ FTIR Spectroscopy for Functional Group Tracking
For process chemistry environments, FTIR spectroscopy with an Attenuated Total Reflectance (ATR) probe is an exceptionally robust technique for real-time monitoring.[8] It tracks the disappearance and appearance of specific functional groups.
Causality: The sulfonyl chloride group has two very strong and characteristic S=O stretching vibrations. As the reaction proceeds, the intensity of these bands will decrease, while new bands corresponding to the sulfonamide product (e.g., N-H and S-N stretches) will appear.
Caption: Correlation of functional groups to key FTIR vibrational bands.
Protocol: In-Situ FTIR Monitoring
-
Setup: Insert the ATR probe into the reaction vessel, ensuring the tip is fully submerged in the reaction medium.
-
Background Collection: Collect a background spectrum of the reaction mixture before adding the 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. This allows the software to subtract solvent and other reagent peaks.
-
Monitoring: Initiate the reaction. The software will continuously collect spectra and plot the intensity of key peaks over time.
-
Analysis: Monitor the decay of the S=O stretch at ~1370 cm⁻¹ to track the consumption of the starting material.
Method Selection and Summary
The choice of analytical method depends on the specific goal of the study. For routine quantitative analysis and impurity detection, the quench-and-derivatize HPLC method is the gold standard. For detailed kinetic studies and mechanistic investigations where non-invasive monitoring is paramount, in-situ NMR or FTIR are superior choices. Using an orthogonal method (e.g., NMR) to confirm the results from a primary method (e.g., HPLC) establishes a self-validating system, providing the highest degree of confidence in the data.
| Feature | Quench-Derivatize HPLC | LC-MS | In-Situ ¹H NMR | In-Situ FTIR (ATR) |
| Primary Application | Quantitative Conversion & Purity | Byproduct Identification | Quantitative Kinetics & Structural Info | Real-Time Functional Group Tracking |
| Setup Type | Offline | Offline | In-Situ (Lab Scale) | In-Situ (Lab to Plant Scale) |
| Sample Prep | High (Requires quenching) | High (Requires quenching) | Low (Reaction in tube) | None |
| Key Advantage | High precision, robust, separates impurities.[13] | Unambiguous molecular weight confirmation. | Non-invasive, rich structural data.[14] | Excellent for process control, robust.[8] |
| Key Limitation | Indirect (analyzes derivative), risk of prep error. | Lower quantitative precision than UV. | Lower sensitivity, requires deuterated solvents. | Indirect (infers structure from functional groups). |
References
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Google Patents. (2021). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
Tachtalidou, S., et al. (2024). 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls. Food Chemistry. Available at: [Link]
-
ATSDR. Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Black, A., et al. (2016). LC-MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation. Journal of Chromatography B. Available at: [Link]
-
Magritek. (n.d.). Reaction Monitoring. Available at: [Link]
-
Falcioni, F., et al. (2018). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Black, A., et al. (2016). LC-MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation. ResearchGate. Available at: [Link]
-
Tachtalidou, S., et al. (2024). 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]
-
Bedard, A. C., et al. (2018). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. Available at: [Link]
-
Falcioni, F., et al. (2018). NMR reaction monitoring in flow synthesis. Beilstein Journals. Available at: [Link]
-
Foley, D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]
-
Urbańczyk, M., et al. (2021). NMR reaction monitoring robust to spectral distortions. ChemRxiv. Available at: [Link]
-
Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Available at: [Link]
-
Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Available at: [Link]
-
Jubilant Ingrevia Limited. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet. Available at: [Link]
-
Magritek. (n.d.). Reaction Monitoring. Available at: [Link]
-
Chen, X. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
Welcome to the technical support center for the synthesis and optimization of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
I. Introduction to the Synthesis
The synthesis of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is a critical step in the development of various pharmaceutical agents. The reactivity of the sulfonyl chloride group makes it a versatile intermediate. However, its synthesis is often challenging due to the sensitive nature of the starting materials and the reactive product. The most common synthetic routes involve the chlorosulfonation of a 6-oxo-1,6-dihydropyridine precursor. This guide will focus on optimizing this transformation.
Core Reaction: The primary method for synthesizing 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is the direct chlorosulfonation of 6-oxo-1,6-dihydropyridine using a strong chlorinating and sulfonating agent, such as chlorosulfonic acid.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
A. Reaction Initiation and Reagent Handling
Question 1: My reaction is not starting, or the conversion is very low. What are the likely causes?
Answer: Low or no conversion is a frequent issue and can often be traced back to the quality of reagents and the reaction setup.
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water.[1][2] Any moisture in your starting material, solvent, or glassware will consume the reagent and inhibit the desired reaction.
-
Troubleshooting: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents. The starting 6-oxo-1,6-dihydropyridine should be thoroughly dried, for example, by azeotropic distillation with toluene or drying in a vacuum oven.
-
-
Reagent Quality: The purity of chlorosulfonic acid is paramount. Over time, it can decompose, especially if not stored properly.
-
Troubleshooting: Use a fresh bottle of chlorosulfonic acid or distill it under reduced pressure before use. Store it under an inert atmosphere and away from moisture.
-
-
Insufficient Temperature: While the reaction is exothermic, it may require initial heating to overcome the activation energy barrier.
-
Troubleshooting: Monitor the reaction temperature closely. A slight, controlled warming of the reaction mixture might be necessary to initiate the reaction. However, be cautious as the reaction can become vigorous once initiated.
-
Question 2: The reaction is turning dark, and I'm observing significant charring. What's happening?
Answer: Darkening and charring are indicative of decomposition and side reactions, often due to excessive temperatures or localized overheating.
-
Exothermic Reaction: The reaction of chlorosulfonic acid with organic substrates is highly exothermic.[2][3] Poor temperature control can lead to a runaway reaction and decomposition of the starting material and product.
-
Troubleshooting:
-
Controlled Addition: Add the 6-oxo-1,6-dihydropyridine to the chlorosulfonic acid portion-wise at a low temperature (e.g., 0-5 °C) using an ice bath.
-
Efficient Stirring: Ensure vigorous and efficient stirring to dissipate heat and prevent localized hot spots.
-
Solvent Choice: While often performed neat, using an inert, high-boiling solvent like chlorobenzene can help to moderate the reaction temperature.[4]
-
-
-
Substrate Sensitivity: The pyridinone ring system can be susceptible to degradation under harsh acidic conditions and high temperatures.
-
Troubleshooting: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.
-
B. Work-up and Product Isolation
Question 3: My yield is significantly lower than expected after work-up. Where could the product be lost?
Answer: Product loss during work-up is a common challenge, primarily due to the high reactivity of the sulfonyl chloride functional group.
-
Hydrolysis: Sulfonyl chlorides are readily hydrolyzed back to the corresponding sulfonic acid in the presence of water.[5][6] This is the most significant contributor to yield loss during aqueous work-up.
-
Troubleshooting:
-
Rapid Quenching and Extraction: The work-up should be performed quickly and at low temperatures. Quench the reaction mixture by carefully pouring it onto crushed ice. Immediately extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate.
-
Anhydrous Work-up: If possible, consider an anhydrous work-up. This could involve removing excess chlorosulfonic acid under high vacuum, though this is often difficult and hazardous.
-
-
-
Incomplete Extraction: The product may have some solubility in the aqueous layer, especially if the pH is not controlled.
-
Troubleshooting: Perform multiple extractions with the organic solvent. Ensure the aqueous layer is saturated with a salt like sodium chloride (brine wash) to decrease the solubility of the organic product in the aqueous phase.
-
Question 4: The isolated product is an oil or a sticky solid and is difficult to purify. What are my options?
Answer: The physical state of the crude product can be influenced by impurities.
-
Residual Solvent: Incomplete removal of the extraction solvent can result in an oily product.
-
Troubleshooting: Dry the organic extracts thoroughly over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure. For higher boiling solvents, a rotary evaporator connected to a high-vacuum pump may be necessary.
-
-
Formation of Sulfonic Acid: The presence of the sulfonic acid hydrolysis product can make the desired sulfonyl chloride difficult to crystallize.
-
Troubleshooting:
-
Column Chromatography: Purification by flash column chromatography on silica gel is often effective.[7][8] Use a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). It is crucial to use dry solvents and pack the column under anhydrous conditions to prevent on-column hydrolysis.
-
Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective purification method.[7]
-
-
C. Alternative Reagents and Side Reactions
Question 5: Are there alternatives to chlorosulfonic acid that might be milder or give cleaner reactions?
Answer: Yes, several other reagents can be used for the synthesis of sulfonyl chlorides, which may be more suitable depending on the substrate and desired scale.
-
Phosphorus Pentachloride (PCl₅): This reagent can convert sulfonic acids to sulfonyl chlorides.[4][9] If the sulfonic acid of 6-oxo-1,6-dihydropyridine is available or can be synthesized, this two-step approach can be a viable alternative.
-
Causality: PCl₅ is a powerful chlorinating agent that reacts with the hydroxyl group of the sulfonic acid.[10]
-
-
Thionyl Chloride (SOCl₂): In some cases, thionyl chloride in the presence of a catalyst can be used. However, its effectiveness for direct chlorosulfonation of heteroaromatic rings can be variable.
-
N-Chlorosuccinimide (NCS): For the conversion of thiols or sulfonyl hydrazides to sulfonyl chlorides, NCS provides a milder alternative.[8]
Question 6: What are the common side reactions I should be aware of?
Answer: Understanding potential side reactions is key to optimizing the reaction conditions.
-
Ring Chlorination: At higher temperatures, chlorosulfonic acid can also act as a chlorinating agent, leading to the formation of chlorinated pyridinone byproducts.[11]
-
Mitigation: Maintain low reaction temperatures and use the minimum necessary reaction time.
-
-
Disulfonylated Products: If the reaction is allowed to proceed for too long or at too high a temperature, disulfonylation at other positions on the ring may occur.
-
Mitigation: Use a stoichiometric amount of chlorosulfonic acid and carefully monitor the reaction progress.
-
-
Polymerization: Under strongly acidic and high-temperature conditions, pyridinone derivatives can be prone to polymerization.
-
Mitigation: Strict temperature control is essential.
-
III. Experimental Protocols and Data
A. Optimized Protocol for the Synthesis of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
This protocol is a starting point and may require optimization for your specific setup and scale.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add chlorosulfonic acid (5 equivalents).
-
Cooling: Cool the flask to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 6-oxo-1,6-dihydropyridine (1 equivalent) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and dichloromethane.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic layers and wash with cold saturated sodium bicarbonate solution, followed by cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
B. Data Summary Table
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 0-5 °C | Room Temp. | 50 °C |
| Reaction Time | 2 hours | 2 hours | 1 hour |
| Yield (%) | 75% | 40% | <10% (significant decomposition) |
| Purity (by NMR) | >95% | ~80% | Complex mixture |
| Key Observation | Clean reaction | Some darkening | Severe charring |
IV. Visualizations
A. Experimental Workflow
Caption: Workflow for the synthesis of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride.
B. Troubleshooting Logic
Caption: Logic diagram for troubleshooting common synthesis issues.
V. Safety Precautions
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water.[1][2] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[3][12]
-
Phosphorus Pentachloride: PCl₅ is also highly corrosive and moisture-sensitive. Handle it with similar precautions as chlorosulfonic acid.
-
Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.
VI. Analytical Characterization
A combination of analytical techniques is recommended for the characterization of the final product.[13]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and assess its purity.
-
IR Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonyl chloride group (typically around 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹).[13]
-
Mass Spectrometry: To confirm the molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable in the molecular ion peak.[13]
-
HPLC/GC-MS: To determine the purity of the final product and identify any impurities.[13]
VII. References
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
-
PMC. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health.
-
ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides.
-
Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
WIPO Patentscope. (n.d.). EP2963019 - METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE.
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
-
Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
-
NJ.gov. (n.d.). COMMON NAME: CHLOROSULPHONIC ACID HAZARD SUMMARY.
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
-
Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride.
-
Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
-
ResearchGate. (2014, January 14). How to carry out a sulfonation reaction?
-
Unacademy. (n.d.). Notes on Phosphorus Pentachloride.
-
Google Patents. (n.d.). CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
-
Sigma-Aldrich. (2024, July 3). SAFETY DATA SHEET - Chlorosulfonic acid.
-
American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
-
NIH. (n.d.). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
-
(n.d.). Reaction of Phosphorus Pentachloride with Aromatic Esters of Fluorocarbon Acids.
-
FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - Chlorosulfonic Acid.
-
GlobalSpec. (n.d.). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid.
-
Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
(2025, August 6). Phosphorus Pentachloride (PCl5) Mediated Synthesis of Tetraarylporphyrins.
-
(n.d.). Chlorosulfonic Acid - A Versatile Reagent.
-
(n.d.). CSA.
-
CAMEO Chemicals - NOAA. (n.d.). CHLOROSULFONIC ACID.
-
ResearchGate. (2025, August 6). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
-
Chempanda. (n.d.). Pyridines deep dive: Applications and side effects | Blog.
-
Scimplify. (n.d.). Phosphorus Pentachloride – Emerging Trends, Opportunities & Applications.
-
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?
-
ResearchGate. (2025, August 6). Regioselective sulfonylation of 6,1′,6′-tri-O-tritylsucrose through dibutylstannylation: Synthesis of 4′-O-sulfonyl derivatives of sucrose | Request PDF.
-
Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
-
OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article).
Sources
- 1. nj.gov [nj.gov]
- 2. macro.lsu.edu [macro.lsu.edu]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Notes on Phosphorus Pentachloride [unacademy.com]
- 10. Scimplify Blogs | Phosphorus Pentachloride – Emerging Trends, Opportunities & Applications [scimplify.com]
- 11. globalspec.com [globalspec.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Effect of base and solvent on 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride reactivity
Welcome to the technical support center for 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this highly reactive reagent. The following question-and-answer-based troubleshooting guides and FAQs will address specific issues you may encounter, with a focus on the critical role of base and solvent selection.
I. Core Concepts & FAQs
This section addresses fundamental questions regarding the reactivity and handling of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride.
Question: What makes 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride so reactive?
Answer: The reactivity of a sulfonyl chloride is largely dictated by the electronic nature of the aromatic or heteroaromatic ring to which it is attached. The 6-oxo-1,6-dihydropyridine ring system is electron-deficient. This electron-withdrawing character significantly activates the sulfonyl chloride group, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[1] This heightened reactivity facilitates reactions like sulfonamide formation with amines or sulfonate ester formation with alcohols.[1][2]
Question: What is the primary challenge when working with this reagent?
Answer: The principal challenge is the compound's high susceptibility to hydrolysis.[3][4] Moisture, even in trace amounts in solvents or on glassware, can rapidly convert the sulfonyl chloride to the corresponding and unreactive sulfonic acid.[3][4] This side reaction is a common cause of low yields in sulfonamide synthesis.[3] Therefore, maintaining strictly anhydrous conditions is paramount for successful reactions.[3]
Question: How does the choice of a base influence the reaction outcome?
Answer: The base plays a dual role in sulfonylation reactions. Firstly, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. Secondly, certain bases can act as nucleophilic catalysts. The choice of base is critical and can significantly impact reaction efficiency and side-product formation.[3]
-
Non-nucleophilic, sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred as they primarily act as HCl scavengers without competing with the primary nucleophile (e.g., an amine or alcohol).[3][5]
-
Nucleophilic bases like pyridine can accelerate the reaction by forming a highly reactive sulfonylpyridinium intermediate. However, this intermediate can also be susceptible to other reactions and may not be ideal in all cases.
Question: How does the solvent affect the stability and reactivity of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride?
Answer: The solvent's properties, particularly its polarity and protic nature, are crucial.
-
Aprotic, non-polar solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are common choices as they are inert to the reaction conditions and can effectively dissolve both the sulfonyl chloride and many organic nucleophiles.[3]
-
Protic solvents (e.g., water, alcohols) should be strictly avoided unless they are the intended reactant, as they will readily react with the sulfonyl chloride, leading to hydrolysis or the formation of sulfonate esters.[4]
-
Polar aprotic solvents like acetonitrile can also be effective, but care must be taken to ensure they are rigorously dried.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of the sulfonyl chloride: This is the most common issue, caused by moisture in the reaction setup.[3][4] 2. Inappropriate base: The chosen base may be too weak to effectively scavenge HCl, or it may be sterically hindered and unable to access the reaction center. 3. Poor solubility of reactants: If the nucleophile or sulfonyl chloride is not fully dissolved, the reaction rate will be significantly reduced.[6] | 1. Ensure anhydrous conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3] 2. Optimize the base: Switch to a stronger, non-nucleophilic base like triethylamine or DIPEA. Consider using pyridine if catalytic activity is desired and compatible with the substrate. 3. Improve solubility: Choose a solvent that effectively dissolves all reactants. Gentle heating may be an option, but monitor for decomposition of the sulfonyl chloride. |
| Formation of an Insoluble Precipitate | 1. Formation of amine hydrochloride salt: The HCl byproduct reacts with the amine base to form a salt that may be insoluble in the reaction solvent. 2. Low solubility of the product: The desired sulfonamide or sulfonate ester may have limited solubility in the chosen solvent. | 1. Use a suitable base: A tertiary amine base like triethylamine will form a more soluble triethylammonium chloride salt. 2. Solvent selection: If the product is precipitating, consider using a more polar aprotic solvent or a solvent mixture to maintain solubility throughout the reaction. |
| Multiple Spots on TLC (Thin Layer Chromatography) | 1. Bis-sulfonylation of primary amines: Primary amines can react with two equivalents of the sulfonyl chloride.[3] 2. Side reactions with the base: Nucleophilic bases like pyridine can sometimes lead to side products. 3. Decomposition of the sulfonyl chloride: Heteroaromatic sulfonyl chlorides can be unstable, especially at elevated temperatures.[7][8] | 1. Control stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) to favor monosulfonylation.[3] 2. Change the base: Switch to a non-nucleophilic base like triethylamine or DIPEA. 3. Maintain low temperature: Run the reaction at 0 °C or room temperature to minimize decomposition. |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a general method for the reaction of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride with a primary or secondary amine.
Materials:
-
6-oxo-1,6-dihydropyridine-3-sulfonyl chloride
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) or pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the amine solution dropwise over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Mechanistic Insights & Visualizations
The Role of the Base: A Mechanistic Comparison
The choice between a non-nucleophilic base like triethylamine (TEA) and a nucleophilic catalyst like pyridine can significantly alter the reaction pathway.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Characterization of Unexpected Products from 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. This highly reactive intermediate is a valuable building block in medicinal chemistry, but its use can sometimes lead to unexpected outcomes. This guide is designed to help you navigate these challenges by providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to identify unexpected products, understand their formation, and optimize your reactions for success.
Troubleshooting Guide: A Deeper Dive into Your Experimental Observations
This section addresses specific issues you may encounter during your experiments with 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. We go beyond simple solutions to explain the underlying chemistry, helping you make informed decisions in the lab.
Problem 1: My reaction produced a significant amount of a water-soluble, highly polar compound that is not my desired sulfonamide.
Question: I reacted 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride with my amine of interest, but a large portion of my crude product is water-soluble and doesn't move from the baseline on my TLC plate. What is this unexpected product?
Answer:
The most probable identity of this highly polar, water-soluble byproduct is 6-oxo-1,6-dihydropyridine-3-sulfonic acid .
Causality and Mechanism:
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is extremely susceptible to hydrolysis.[1][2] Sulfonyl chlorides are highly reactive electrophiles, and even trace amounts of water in your reaction solvent, on your glassware, or in your amine starting material can lead to the rapid conversion of the sulfonyl chloride to the corresponding sulfonic acid.[1][2] The reaction proceeds via a nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride, leading to the elimination of hydrochloric acid.
Troubleshooting and Resolution:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. If possible, use a solvent that is known to have very low water content, such as dry dichloromethane or acetonitrile.
-
Drying of Reagents: Dry your amine starting material if it is a solid or distill it if it is a liquid. Ensure any bases used, such as triethylamine or pyridine, are freshly distilled and stored over potassium hydroxide (KOH).
-
Reaction Setup: Conduct the reaction under a positive pressure of an inert gas. Add the sulfonyl chloride slowly to the solution of the amine to minimize its exposure to any residual moisture.
Characterization of 6-Oxo-1,6-dihydropyridine-3-sulfonic acid:
| Technique | Expected Observations |
| ¹H NMR (in D₂O) | Expect shifts similar to pyridine-3-sulfonic acid, with peaks corresponding to the protons on the pyridinone ring. The spectrum for pyridine-3-sulfonic acid sodium salt in D₂O shows signals around 8.95, 8.68, 8.24, and 7.60 ppm.[3] |
| Mass Spec (ESI-) | Look for the molecular ion peak corresponding to the sulfonic acid's mass (e.g., [M-H]⁻). |
| FT-IR | Characteristic strong S=O stretching bands around 1150-1200 cm⁻¹ and 1050-1100 cm⁻¹, and a broad O-H stretch from the sulfonic acid group. |
Problem 2: I've isolated a high molecular weight, sparingly soluble solid that is not my desired product or the sulfonic acid.
Question: My reaction has yielded an unexpected solid that is difficult to dissolve in common organic solvents. Mass spectrometry suggests a mass double that of my starting material minus HCl. What could this be?
Answer:
This unexpected product is likely a dimer formed through intermolecular sulfonate ester formation . Specifically, it is likely 6-( (6-oxo-1,6-dihydropyridine-3-sulfonyl)oxy)pyridine-3-sulfonic acid or a related dimeric structure.
Causality and Mechanism:
The 6-oxo-1,6-dihydropyridine core of your starting material exists in tautomeric equilibrium with its 6-hydroxypyridine form. The hydroxyl group of this tautomer is a nucleophile and can attack the highly electrophilic sulfonyl chloride of another molecule. This intermolecular reaction results in the formation of a sulfonate ester linkage, creating a dimeric species. This process is favored under conditions where the desired nucleophile (your amine) is not reactive enough or is present in low concentration, or if the reaction is run at elevated temperatures.
Troubleshooting and Resolution:
-
Control of Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to disfavor the intermolecular side reaction.
-
Order of Addition: Add the sulfonyl chloride solution slowly to a solution containing an excess of your target amine. This ensures that the sulfonyl chloride is more likely to react with the intended nucleophile rather than another molecule of itself.
-
Choice of Base: The choice of base can influence the tautomeric equilibrium. A non-nucleophilic, sterically hindered base might be preferable to minimize side reactions.
Characterization of the Sulfonate Ester Dimer:
| Technique | Expected Observations |
| Mass Spec (HRMS) | Look for a molecular ion peak corresponding to the mass of two starting material molecules minus the elements of HCl. |
| ¹H NMR | The spectrum will be more complex than the starting material, showing two distinct sets of pyridinone ring protons. |
| ¹³C NMR | Expect a doubling of the carbon signals corresponding to the two different pyridinone environments. |
| FT-IR | Look for the characteristic S-O-C stretching vibrations of a sulfonate ester, typically in the 900-1000 cm⁻¹ region, in addition to the S=O stretching bands. |
Problem 3: My reaction mixture turned dark brown or black, and I'm having difficulty purifying my product.
Question: Upon addition of the sulfonyl chloride, my reaction turned a dark color, and now I'm seeing multiple spots on my TLC, making purification a challenge. What is causing this decomposition?
Answer:
The formation of dark-colored impurities is often indicative of decomposition and polymerization of the reactive starting material or products.
Causality and Mechanism:
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is an electron-deficient and highly reactive molecule. Under basic conditions or at elevated temperatures, it can undergo self-condensation or polymerization reactions. The pyridine ring itself can be susceptible to nucleophilic attack, and the presence of the activating sulfonyl chloride group enhances this reactivity. The formation of colored products often arises from the generation of extended conjugated systems.
Troubleshooting and Resolution:
-
Strict Temperature Control: Maintain a low reaction temperature throughout the addition of the sulfonyl chloride and for the duration of the reaction.
-
Inert Atmosphere: As with preventing hydrolysis, working under an inert atmosphere can help prevent oxidation, which can also lead to colored impurities.
-
Purification Strategy: If colored impurities are formed, consider using column chromatography with a gradient elution to separate your desired product. Activated carbon (charcoal) can sometimes be used to remove colored impurities from a solution of your crude product before further purification, though you should first test this on a small scale to ensure your desired product is not also adsorbed.
Visualizing the Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected products in reactions involving 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: How should I store 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride?
A1: This reagent is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator. It is advisable to handle the reagent in a glovebox or under a stream of inert gas.
Q2: What is the best way to monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Co-spot your reaction mixture with your starting amine to track its consumption. The sulfonyl chloride is often too reactive to be seen on TLC. The formation of the desired sulfonamide product should be evident as a new, less polar spot. LC-MS is also an excellent tool for monitoring the reaction, as it can simultaneously track the disappearance of starting materials and the appearance of the product and any byproducts.
Q3: Can I use an aqueous workup for my reaction?
A3: An aqueous workup can be used, but be aware that any unreacted 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride will be rapidly hydrolyzed to the sulfonic acid. This can sometimes be advantageous, as the sulfonic acid is typically easily separated from the desired organic-soluble sulfonamide during an extraction.
Q4: What spectroscopic techniques are most useful for identifying these unexpected products?
A4: A combination of techniques is ideal.
-
Mass Spectrometry (MS): Provides the molecular weight of the unexpected product, which is crucial for initial identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Gives detailed structural information. For example, it can help distinguish between different isomers and confirm the presence of the pyridinone ring.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups, such as the S=O of the sulfonyl group and the C=O of the pyridinone.
By understanding the inherent reactivity of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride and being aware of its potential side reactions, you can better design your experiments, troubleshoot unexpected outcomes, and successfully synthesize your target molecules.
References
- Jubilant Ingrevia Limited. (2021).
- Nishiguchi, A., Maeda, K., & Miki, S. (2006).
-
SIELC Technologies. (2023). Pyridine-3-sulfonic acid. Retrieved from [Link]
-
Human Metabolome Database. (2023). 6-Hydroxynicotinic acid. Retrieved from [Link]
- Abe, H., Machiguchi, H., Matsumoto, S., & Inouye, M. (2008). Saccharide recognition-induced transformation of pyridine-pyridone alternate oligomers from self-dimer to helical complex. The Journal of organic chemistry, 73(12), 4650–4661.
- PatSnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
Sources
- 1. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 2. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 3. PYRIDINE-3-SULFONIC ACID SODIUM SALT(15521-77-4) 1H NMR spectrum [chemicalbook.com]
Work-up procedures for reactions involving 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
Welcome to the technical support center for 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for work-up procedures involving this versatile reagent. My aim is to combine established chemical principles with practical, field-proven insights to ensure the success of your experiments.
Introduction to 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a key building block in medicinal chemistry, valued for its ability to introduce the pyridone sulfonamide moiety into target molecules. The presence of the pyridone ring offers unique physicochemical properties and potential for hydrogen bonding interactions, making it a desirable scaffold in drug design. However, the reactivity of the sulfonyl chloride group, coupled with the nature of the pyridone ring, can present challenges during reaction work-up and purification. This guide will address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What is the most likely cause?
A1: The most common reason for low yields in reactions with 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid.[1] This can happen before or during the reaction. To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I see a significant amount of a water-soluble impurity in my crude product. What could it be?
A2: This is likely the sulfonic acid byproduct from the hydrolysis of your starting material. During an aqueous work-up, this sulfonic acid will preferentially partition into the aqueous layer, but depending on the pH and its salt form, it can sometimes contaminate the organic layer.
Q3: What is the optimal temperature for storing 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride?
A3: Due to its sensitivity to moisture and potential for degradation, it is recommended to store 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride in a tightly sealed container under an inert atmosphere, in a cool, dry place. Long-term storage at 4°C is advisable to minimize decomposition.[2]
Q4: Can I use protic solvents like ethanol or methanol for my reaction?
A4: It is highly discouraged to use protic solvents with sulfonyl chlorides, as they will readily react to form the corresponding sulfonate esters, consuming your starting material and leading to unwanted side products.
Q5: What are the primary safety concerns when working with this compound?
A5: 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a corrosive compound and a lachrymator. It reacts violently with water and moisture to produce hydrochloric acid.[3][4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the work-up of reactions involving 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride, particularly in the context of sulfonamide synthesis.
Problem 1: Product Precipitation During Reaction
-
Observation: A solid precipitates from the reaction mixture before completion.
-
Potential Cause: The sulfonamide product may be insoluble in the reaction solvent. This can sometimes be beneficial, driving the reaction to completion.
-
Solution:
-
Solubility Test: Before scaling up, perform a small-scale solubility test of your expected product in the chosen reaction solvent.
-
Solvent System Modification: Consider using a co-solvent to improve the solubility of the product.
-
Post-Reaction Handling: If precipitation is unavoidable, ensure efficient stirring to prevent clumping. After the reaction, you may need to add a different solvent to dissolve the product for a successful work-up.
-
Problem 2: Difficulty in Separating Product from Unreacted Amine
-
Observation: During purification (e.g., column chromatography), the product and the starting amine co-elute.
-
Potential Cause: The polarity of your sulfonamide product and the starting amine may be very similar.
-
Solution:
-
Acidic Wash: A thorough wash of the organic layer with dilute acid (e.g., 1M HCl) during the work-up is crucial.[7] This will protonate the basic amine, converting it into a water-soluble salt that will be extracted into the aqueous layer.
-
Stoichiometry Control: Use a minimal excess of the amine (e.g., 1.1 equivalents) to reduce the amount of unreacted starting material.
-
Problem 3: Formation of a Stable Emulsion During Aqueous Work-up
-
Observation: A persistent emulsion forms at the interface of the organic and aqueous layers in the separatory funnel.
-
Potential Cause: The sulfonamide product may be acting as a surfactant, stabilizing the emulsion.
-
Solution:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool to help separate the layers.
-
Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers.
-
Problem 4: Product Oiling Out During Recrystallization
-
Observation: The product separates as an oil rather than a crystalline solid during recrystallization.
-
Potential Cause: The solvent system may not be optimal, or the product may have a low melting point or contain impurities that are depressing the melting point.
-
Solution:
-
Solvent Screening: Experiment with different solvent systems. A good starting point is often a combination of a solvent in which the product is soluble (e.g., ethyl acetate, ethanol) and a solvent in which it is poorly soluble (e.g., hexanes, water).
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the cooling solution can induce crystallization.
-
Experimental Protocols
General Protocol for Sulfonamide Synthesis and Work-up
This protocol provides a general guideline for the synthesis of a sulfonamide from 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride and a primary or secondary amine.
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Add a suitable non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride (1.1 eq) in the same anhydrous solvent.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Work-up Procedure:
-
Dilute the reaction mixture with the organic solvent used for the reaction (e.g., dichloromethane or ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x volume of organic layer) - to remove excess amine and base.
-
Water (1 x volume of organic layer).
-
Saturated NaHCO₃ solution (1 x volume of organic layer) - to neutralize any remaining acid.
-
Saturated NaCl (brine) solution (1 x volume of organic layer) - to aid in drying and break emulsions.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Flash Column Chromatography: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: Alternatively, the crude product can be recrystallized from a suitable solvent pair (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
General Sulfonamide Synthesis Workflow
Sources
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparison of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride with other sulfonylating agents
An In-Depth Comparative Guide to Sulfonylating Agents: Profiling 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride Against Industry Standards
Introduction: The Indispensable Role of Sulfonylation in Modern Chemistry
The introduction of a sulfonyl group (-SO2-) into a molecule, a process known as sulfonylation, is a cornerstone transformation in organic synthesis and medicinal chemistry.[1][2] Sulfonyl-containing compounds are integral to a vast array of pharmaceuticals, including antibiotics, antivirals, and anticancer agents.[3][4] The sulfonyl group's unique physicochemical properties can enhance a drug molecule's binding affinity to target proteins, improve its metabolic stability, and modulate its solubility and bioavailability.[1]
The reactivity of sulfonylating agents, typically sulfonyl chlorides (R-SO2Cl), allows for the facile conversion of nucleophilic functional groups like alcohols and amines into sulfonate esters and sulfonamides, respectively. This guide provides a comparative analysis of a specific pyridyl-based reagent, 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride, alongside widely-used, conventional sulfonylating agents. By examining their reactivity, substrate scope, and practical applications, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Focus Reagent: 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a pyridyl-based sulfonylating agent characterized by its heterocyclic core. While extensive comparative performance data is still emerging for this specific molecule, its structural features suggest unique reactivity profiles that can be inferred from its close analogs, such as Pyridine-3-sulfonyl chloride.
Structural Properties:
-
Chemical Formula: C5H4ClNO3S
-
Appearance: White to Yellow Solid
-
Purity: Typically ≥95%
The presence of the electron-withdrawing pyridone ring is anticipated to influence the electrophilicity of the sulfonyl chloride group, potentially altering its reactivity towards various nucleophiles compared to standard aryl or alkyl sulfonyl chlorides. Pyridine-based sulfonyl chlorides are often employed as derivatization agents to enhance the sensitivity of analytes in analytical techniques like HPLC-MS/MS due to their high proton affinity.
Comparative Analysis with Standard Sulfonylating Agents
The selection of a sulfonylating agent is dictated by the synthetic goal, whether it's creating a good leaving group, installing a protective group, or introducing a specific functional moiety. Below is a comparison with the most common alternatives.
p-Toluenesulfonyl Chloride (TsCl)
Often referred to as tosyl chloride, TsCl is one of the most common sulfonylating agents in organic synthesis.[5]
-
Primary Application: Its principal use is the conversion of alcohols into p-toluenesulfonates (tosylates).[5][6] The hydroxyl group is a poor leaving group, but its conversion to a tosylate transforms it into an excellent one, facilitating nucleophilic substitution and elimination reactions.[5]
-
Reactivity: TsCl reacts readily with primary and secondary alcohols and amines in the presence of a base like pyridine or triethylamine.[5][7] It is also used to protect amines as tosylamides.[8]
-
Advantages: TsCl is a stable, crystalline solid that is relatively easy to handle. The resulting tosylates are often crystalline and easily purified.
Methanesulfonyl Chloride (MsCl)
Commonly known as mesyl chloride, MsCl is another workhorse reagent for activating hydroxyl groups.[9]
-
Primary Application: Similar to TsCl, MsCl converts alcohols into methanesulfonates (mesylates), which are excellent leaving groups for substitution and elimination reactions.[9][10]
-
Reactivity: MsCl is generally more reactive than TsCl due to the smaller size of the methyl group compared to the tolyl group, which can be advantageous for sterically hindered substrates.[11]
-
Advantages: The smaller size of the mesyl group can be beneficial in complex syntheses where steric bulk is a concern. It is a key reagent in the synthesis of pharmaceuticals and agrochemicals.[10]
Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)
Dansyl chloride has a specialized and critical role, particularly in the realm of biochemistry and analytical chemistry.
-
Primary Application: It is primarily used as a fluorogenic reagent for labeling primary and secondary amines, amino acids, and peptides.[12] The resulting dansyl-sulfonamide adducts are highly fluorescent, allowing for sensitive detection in techniques like HPLC and fluorescence microscopy.[12]
-
Reactivity: Dansyl chloride reacts with amino groups to form stable, fluorescent sulfonamides.[13] It is non-fluorescent until it reacts, and the fluorescence of the resulting conjugate is sensitive to its local environment, making it a valuable probe for studying protein structure and dynamics.[12][14]
-
Advantages: Provides a highly sensitive method for the detection and quantification of proteins and peptides.[15]
Quantitative and Qualitative Performance Comparison
The choice of a sulfonylating agent and reaction conditions is critical for achieving the desired outcome with high yield and purity.
| Sulfonylating Agent | Primary Use | Typical Substrates | Key Advantages | Common Base/Solvent |
| 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride | Derivatization, Specialty Sulfonylation | Alcohols, Amines | Potential for unique reactivity due to the pyridone ring; high proton affinity for analytical applications. | Pyridine, Triethylamine / DCM, Chloroform |
| p-Toluenesulfonyl Chloride (TsCl) | Creating excellent leaving groups, Protection | Alcohols, Amines | Forms stable, often crystalline tosylates; well-established protocols.[5][6] | Pyridine / Chloroform, DCM[6] |
| Methanesulfonyl Chloride (MsCl) | Creating excellent leaving groups | Alcohols, Amines | Higher reactivity than TsCl, less sterically hindered.[11] | Triethylamine / DCM[9] |
| Dansyl Chloride | Fluorescent labeling | Primary/Secondary Amines, Amino Acids | Highly sensitive detection of labeled molecules.[15] | Aqueous buffer (e.g., bicarbonate) / Acetone |
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanism and having a clear decision-making workflow are crucial for successful experimentation.
General Mechanism of Sulfonylation
The reaction proceeds via nucleophilic attack of an alcohol or amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of chloride and deprotonation by a base.
Caption: Nucleophilic attack of an alcohol on the sulfonyl chloride.
Workflow for Selecting a Sulfonylating Agent
This decision tree illustrates a logical approach to choosing the appropriate reagent based on the desired synthetic outcome.
Caption: Decision tree for selecting a suitable sulfonylating agent.
Experimental Protocols: A Self-Validating System
Adherence to a well-defined protocol is essential for reproducibility and safety. The following is a representative procedure for the tosylation of a primary alcohol.
Protocol: General Tosylation of a Primary Alcohol using p-Toluenesulfonyl Chloride (TsCl)
Objective: To convert a primary alcohol into its corresponding tosylate, creating a reactive intermediate for subsequent nucleophilic substitution.
Materials:
-
Primary Alcohol (1.0 eq)
-
p-Toluenesulfonyl Chloride (TsCl) (1.2 - 1.5 eq)
-
Anhydrous Pyridine or Triethylamine (Et3N) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
5% HCl solution
-
Saturated NaHCO3 solution
-
Brine (Saturated NaCl solution)
-
Anhydrous MgSO4 or Na2SO4
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.0 - 3.0 eq) dropwise. Causality Note: Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.
-
Sulfonylation: Add p-toluenesulfonyl chloride (1.2 - 1.5 eq) portion-wise to the stirred solution at 0 °C. Causality Note: Portion-wise addition helps to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add cold water to quench any unreacted TsCl.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM. Wash the organic layer sequentially with cold 5% HCl (to remove pyridine), water, saturated NaHCO3 solution, and finally brine. Causality Note: The acid wash protonates the pyridine, rendering it water-soluble for easy removal. The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tosylate.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.
Conclusion and Future Outlook
While established reagents like tosyl chloride and mesyl chloride remain the go-to choices for routine synthetic transformations requiring the activation of alcohols, the landscape of chemical synthesis is continually evolving. Specialized reagents such as dansyl chloride offer indispensable tools for bioanalytical applications.
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride represents a class of reagents with potentially unique reactivity profiles. The incorporation of the pyridone moiety may offer advantages in terms of selectivity, reactivity, or in the properties of the resulting sulfonated products. Further research and direct, side-by-side comparative studies are necessary to fully elucidate its performance characteristics and carve out its specific niche in the synthetic chemist's toolbox. As the demand for more complex and precisely tailored molecules grows, particularly in drug discovery, the development and characterization of such novel sulfonylating agents will be of paramount importance.
References
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Cas 6684-06-6, 2-Chloropyridine-3-sulfonyl chloride | lookchem . Source: lookchem.com. 16
-
p-Toluenesulfonyl Chloride | Tosyl Chloride Reagent - Benchchem . Source: Benchchem.
-
Pyridine-3-sulfonyl chloride Safety Data Sheet Jubilant Ingrevia Limited . Source: Jubilant Ingrevia Limited.
-
Dispersion Mechanisms of Lignosulfonates in Concentrated TiO 2 Suspensions and Pastes: The Effects of Molecular Weight Distributions and Ionic Composition - MDPI . Source: MDPI.
-
Get to Know about Dansyl Chloride Reaction Mechanism - Echemi . Source: Echemi.
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed . Source: PubMed.
-
MSC (Methane Sulfonyl Chloride) - Arkema . Source: Arkema.
-
SAFETY DATA SHEET - Sigma-Aldrich . Source: Sigma-Aldrich.
-
6-OXO-1,6-DIHYDROPYRIDINE-3-SULFONYL CHLORIDE | 1357566-60-9 - Sigma-Aldrich . Source: Sigma-Aldrich.
-
WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents . Source: Google Patents.
-
Application of Sulfonyl in Drug Design | Request PDF - ResearchGate . Source: ResearchGate.
-
Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal . Source: Organic Chemistry Portal.
-
Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem . Source: PubChem.
-
EP2963019 - METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - WIPO Patentscope . Source: WIPO Patentscope.
-
Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides - Taylor & Francis . Source: Taylor & Francis Online.
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH . Source: National Institutes of Health.
-
Tosyl chloride: Application, Preparation - ChemicalBook . Source: ChemicalBook.
-
Dansyl chloride - Wikipedia . Source: Wikipedia.
-
10-519125 - 6-oxo-16-dihydropyridine-3-sulfonyl-chloride | 1357566-60-9 . Source: Toronto Research Chemicals.
-
Synthetic applications of p-toluenesulfonyl chloride: A recent update - SVKM IOP . Source: SVKM's Institute of Pharmacy.
-
CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents . Source: Google Patents.
-
Performance Comparison Between Internal Olefin Sulfonates and Alpha Olefin Sulfonates | Request PDF - ResearchGate . Source: ResearchGate.
-
Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction - HoriazonChemical . Source: HoriazonChemical.
-
An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes - NIH . Source: National Institutes of Health.
-
The Mechanism of the Sulfonation Process - ACS Publications - American Chemical Society . Source: ACS Publications.
-
Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups - Benchchem . Source: Benchchem.
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry . Source: European Journal of Chemistry.
-
Tosylates And Mesylates - Master Organic Chemistry . Source: Master Organic Chemistry.
-
Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations . Source: HoriazonChemical.
-
Aromatic Synthesis (3) - Sulfonyl Blocking Groups - Master Organic Chemistry . Source: Master Organic Chemistry.
-
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI . Source: MDPI.
-
Examples of sulfonylation conditions applied to natural extracts, and resulting isolated compounds. - ResearchGate . Source: ResearchGate.
-
p-Toluenesulfonyl Chloride - Common Organic Chemistry . Source: Common Organic Chemistry.
-
What is Methanesulfonyl chloride? - ChemicalBook . Source: ChemicalBook.
-
Synthesis of sulfonyl chloride substrate precursors . Source: arizona.edu.
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) . Source: Columbia University.
-
Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) . Source: Sigma-Aldrich.
-
Regioselective sulfonylation of 6,1′,6′-tri-O-tritylsucrose through dibutylstannylation: Synthesis of 4′-O-sulfonyl derivatives of sucrose | Request PDF - ResearchGate . Source: ResearchGate.
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications . Source: ACS Publications.
-
US4610966A - Dansyl chloride testing method - Google Patents . Source: Google Patents.
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Application of dansyl chloride - ChemicalBook . Source: ChemicalBook.
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A Senior Application Scientist's Guide to In Vitro Assay Validation for 6-Oxo-1,6-dihydropyridine-3-sulfonamide Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous validation. The 6-oxo-1,6-dihydropyridine-3-sulfonamide core represents a compelling starting point for novel therapeutics, particularly in oncology. The inherent structural motifs—a dihydropyridinone ring and a sulfonamide group—are prevalent in molecules known to target key enzymatic players in cancer progression.[1] This guide provides an in-depth comparison of essential in vitro assays for the validation of this class of derivatives, focusing on scientific integrity, experimental causality, and data-driven decision-making.
The Rationale: Targeting Cancer's Engineroom
The 6-oxo-1,6-dihydropyridine-3-sulfonamide scaffold is strategically positioned to interact with at least two major classes of cancer-related enzymes: protein kinases and carbonic anhydrases. This dual-targeting potential necessitates a multi-pronged validation approach.
-
Protein Kinases: These enzymes are central regulators of cell signaling pathways that govern proliferation, survival, and metastasis.[2] Their dysregulation is a hallmark of many cancers. The dihydropyridinone core can act as a scaffold to present functional groups that interact with the ATP-binding pocket of kinases, leading to inhibition.
-
Carbonic Anhydrases (CAs): Specifically, tumor-associated isoforms like CA IX and CA XII are crucial for cancer cell survival in the acidic and hypoxic tumor microenvironment.[3] They regulate intracellular and extracellular pH, facilitating tumor growth and metastasis. The sulfonamide moiety is a well-established zinc-binding group that potently inhibits these enzymes.[3]
This guide will dissect the validation workflow for these two primary target classes, alongside a foundational assessment of general cytotoxicity.
Foundational Assessment: Cytotoxicity Profiling
Before delving into specific mechanistic assays, it is crucial to establish the general cytotoxic potential of the 6-oxo-1,6-dihydropyridine-3-sulfonamide derivatives against relevant cancer cell lines. This initial screen provides a broad measure of anti-proliferative activity and helps prioritize compounds for further investigation.
Comparative Overview of Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[1] | Well-established, cost-effective. | Requires a solubilization step, the formazan crystals can be difficult to dissolve, potential for interference from reducing agents.[4] |
| WST-1 | Cleavage of a tetrazolium salt to a soluble formazan by mitochondrial dehydrogenases.[5] | One-step procedure (no solubilization), higher sensitivity than MTT.[6] | Can have higher background absorbance, potentially more expensive than MTT.[6] |
Expert Insight: While the MTT assay is a classic and widely used method, the WST-1 assay is often preferred for its simpler workflow and potentially more reliable results, especially when dealing with natural product extracts or compounds that might interfere with formazan solubilization.[5]
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of 6-oxo-1,6-dihydropyridine-3-sulfonamide derivatives against a selected cancer cell line (e.g., MCF-7 for breast cancer).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanistic Validation I: Protein Kinase Inhibition
Given the structural similarity of the dihydropyridinone scaffold to known kinase inhibitors, a primary validation step is to assess the inhibitory activity of the derivatives against specific, disease-relevant kinases.[7] A key decision is the choice between a biochemical and a cell-based assay format.
Biochemical vs. Cell-Based Kinase Assays: A Comparative Analysis
| Feature | Biochemical Assays | Cell-Based Assays |
| System | Purified enzyme and substrate in a cell-free environment. | Intact cells, measuring downstream effects of kinase inhibition. |
| Readout | Direct measurement of enzyme activity (e.g., ADP production, substrate phosphorylation). | Indirect measure of kinase activity (e.g., phosphorylation of a downstream target, cell proliferation). |
| Advantages | High throughput, allows for determination of direct enzyme inhibition and mechanism of action (e.g., ATP-competitive). | More physiologically relevant, accounts for cell permeability and metabolism of the compound.[8] |
| Disadvantages | Lacks physiological context, may not reflect activity in a cellular environment.[8] | More complex, can be difficult to attribute the effect to a single kinase due to pathway crosstalk. |
Expert Insight: A robust validation strategy employs both biochemical and cell-based assays. Biochemical assays are excellent for initial high-throughput screening and for confirming direct target engagement. Positive hits should then be validated in cell-based assays to confirm their efficacy in a more physiologically relevant context.[8]
Experimental Protocol: ADP-Glo™ Kinase Assay (Biochemical)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[9]
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound at various concentrations. The total reaction volume is typically 5 µL.[10]
-
Incubation: Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.[10]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro validation of 6-oxo-1,6-dihydropyridine-3-sulfonamide derivatives.
Mechanistic Validation II: Carbonic Anhydrase Inhibition
The sulfonamide moiety is a strong zinc-binding group, making carbonic anhydrase inhibition a highly probable mechanism of action.[3] The validation of this activity is crucial, especially against the tumor-associated isoforms CA IX and CA XII.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring CA activity and its inhibition. It measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, leading to a pH change that is monitored by a pH indicator.
-
Reagent Preparation: Prepare a buffer solution (e.g., HEPES) containing a pH indicator (e.g., phenol red).
-
Enzyme and Inhibitor Incubation: Pre-incubate the purified CA isoenzyme (e.g., recombinant human CA IX) with the test compound at various concentrations for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Assay Initiation: In a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time (typically for 10-100 seconds) at its maximum wavelength (e.g., 557 nm for phenol red).
-
Data Analysis: Determine the initial rates of the catalyzed reaction. The uncatalyzed rate is measured and subtracted from the total observed rate. Calculate the inhibition constant (Ki) for each compound.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.
Data Comparison and Interpretation
To provide a tangible example, the following table presents representative data for a class of compounds structurally related to the topic of this guide: 6-(hetero)-aryl-imidazo[1,2-b]pyridazine-3-sulfonamides, which were evaluated for their ability to inhibit TNF-α production. This data illustrates the type of comparative analysis that should be performed with 6-oxo-1,6-dihydropyridine-3-sulfonamide derivatives.
| Compound | R Group | TNF-α Inhibition IC50 (µM) |
| 5u | 3-sulfonyl-4-arylpiperidine-4-carbonitrile | 0.5 |
| 5v | 3-sulfonyl-4-arylpiperidine-4-carbonitrile | 0.3 |
| Alternative 1 | 3-(4-arylpiperazin-1-yl)sulfonyl | >10 |
| Alternative 2 | 4-morpholinophenyl | 5.2 |
Interpretation: The data suggests that the nature of the substituent on the sulfonamide moiety significantly impacts the inhibitory activity. The 3-sulfonyl-4-arylpiperidine-4-carbonitrile group in compounds 5u and 5v confers potent activity, whereas the 3-(4-arylpiperazin-1-yl)sulfonyl group leads to a loss of activity. This type of structure-activity relationship (SAR) analysis is critical for guiding the optimization of lead compounds.
Conclusion
The in vitro validation of 6-oxo-1,6-dihydropyridine-3-sulfonamide derivatives requires a systematic and multi-faceted approach. By combining foundational cytotoxicity screening with targeted biochemical and cell-based assays for likely enzyme targets such as protein kinases and carbonic anhydrases, researchers can build a comprehensive profile of a compound's activity. This guide provides the strategic framework and detailed protocols necessary to generate robust and reliable data, thereby enabling informed decisions in the critical early stages of drug discovery. Each experimental choice is a step towards understanding the therapeutic potential of this promising class of compounds, and rigorous, self-validating assay systems are the bedrock of this endeavor.
References
- Celep Eyüpoglu, F., & Ak, M. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Medical Journal, 61(3), 281–288.
- Biebinger, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8755.
- Angeli, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Journal of Medicinal Chemistry, 60(15), 6715–6726.
- Kaur, M., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5489.
- Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.
- Promega Corporation. (2023). ADP-Glo™ Kinase Assay Quick Protocol.
- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12515.
- Eyüpoglu, F. C., & Ak, M. (2021). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Haydarpasa Numune Medical Journal, 61(3), 281-288.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2018). Synthesis of an acridine orange sulfonamide derivative with potent carbonic anhydrase IX inhibitory action.
- Ali, A., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(48), 35055-35071.
- ResearchGate. (n.d.). 48 PDFs | Review articles in BIOCHEMICAL KINASE ASSAYS.
- Kovalishyn, V., et al. (2023). Isoxazole-containing sulfonamides with high cytostatic potential: in silico and in vitro studies. Scientific Collection «InterConf», (145), 32-41.
- Biorxiv. (2023). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
- Abcam. (n.d.). WST-1 Assay: principles, protocol & best practices for cell viability.
- Shevde, L. A., et al. (2019). Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. Current Organic Synthesis, 16(6), 856-865.
- Pandit, A. V., et al. (2018). Synthesis and in vitro evaluations of 6-(hetero)-aryl-imidazo[1,2-b]pyridazine-3-sulfonamide's as an inhibitor of TNF-α production. Bioorganic & Medicinal Chemistry Letters, 28(2), 125-129.
- Reaction Biology. (2023).
- Kim, H., et al. (2019). A comparative study of colorimetric cell proliferation assays in immune cells. Journal of Immunological Methods, 474, 112643.
- Al-Obaidi, A. M. J., et al. (2024). Molecular Modeling, Synthesis, and preliminary pharmacological evaluation of New Sulfonamide Derivatives as Selective Carbonic Anhydrase XII and IX inhibitors. Journal of Molecular Structure, 1303, 137577.
- AAT Bioquest. (2019). What are the differences between MTT and WST assays?
- ADP Glo Protocol. (n.d.).
- Ghorab, M. M., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Chemical and Pharmaceutical Research, 8(2), 10-17.
- Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 22(22), 12515.
- Gellibert, F., et al. (2004). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry, 47(18), 4494–4506.
- Sanyal, G., et al. (1982). Inhibition of the hydration of CO2 catalyzed by carbonic anhydrase III from cat muscle. Molecular Pharmacology, 22(1), 211-220.
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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 6-Oxo-1,6-dihydropyridine-3-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The 6-oxo-1,6-dihydropyridine-3-sulfonamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features, including a hydrogen bond donor and acceptor-rich pyridinone ring coupled with the versatile sulfonamide moiety, make it an attractive starting point for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this scaffold, drawing upon experimental data to elucidate how subtle molecular modifications can dramatically influence biological activity across different therapeutic areas, with a primary focus on carbonic anhydrase inhibition and a comparative look at its potential in antibacterial and anticancer applications.
The 6-Oxo-1,6-dihydropyridine-3-sulfonamide Core: A Foundation for Diverse Bioactivity
The core structure, characterized by a pyridin-2(1H)-one ring sulfonated at the 3-position, offers multiple points for chemical diversification. The nitrogen atom of the pyridinone ring (N1), the substituents on the pyridinone ring itself (positions 4 and 5), and the terminal amino group of the sulfonamide moiety can all be modified to fine-tune the physicochemical and pharmacological properties of the resulting compounds. This versatility has allowed for the exploration of this scaffold against a range of biological targets.
Comparative SAR Analysis: Targeting Different Pockets
This section will delve into the specific SAR for 6-oxo-1,6-dihydropyridine-3-sulfonamides and closely related analogs against distinct biological targets, highlighting how the structural requirements for activity differ.
Carbonic Anhydrase Inhibition: A Tale of Two Pockets
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[1] The sulfonamide group is a well-established zinc-binding group, making the 6-oxo-1,6-dihydropyridine-3-sulfonamide scaffold a promising candidate for CA inhibitors.
A key determinant of potency and selectivity for CA inhibitors is the "tail" of the molecule, which extends from the zinc-binding sulfonamide group and interacts with residues in and around the active site cavity. For the pyrazolo[4,3-c]pyridine sulfonamide series, which shares a similar bicyclic core, the nature of the substituent on the sulfonamide nitrogen and the linker connecting it to other moieties significantly impacts inhibitory activity against different CA isoforms.[1]
Key SAR Observations for Carbonic Anhydrase Inhibition:
-
The Linker is Crucial: The presence and nature of a linker between the sulfonamide and another cyclic moiety dramatically influence potency. For instance, an N-methylpropionamide linker between a benzensulfonamide and a methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate moiety was favorable for inhibiting the hCA I isoform.[1] Conversely, a direct connection or a simple ethyl linker was detrimental to activity against this isoform.[1]
-
Substituents on the "Tail": The type of cyclic group at the end of the "tail" dictates isoform selectivity. A bulky 3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1][2]oxazocine ring was beneficial for activity against the hCA II isoform.[1] In contrast, a 4-hydroxy-6-methylpyridin-2(1H)-one moiety was favorable for inhibiting the bacterial β-CA from Burkholderia pseudomallei.[1]
-
Positional Isomerism Matters: The substitution pattern on a terminal aromatic ring can also affect activity. For instance, a 3-((1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino) substituent on the benzensulfonamide was more beneficial for hCA IX inhibition than the corresponding 4-substituted analog.[1]
dot graph SAR_CA_Inhibition { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Core [label="6-Oxo-1,6-dihydropyridine\n-3-sulfonamide", fillcolor="#34A853", pos="0,0!"]; Sulfonamide_N [label="N-Substitution\n(Tail)", fillcolor="#EA4335", pos="-2,-1.5!"]; Pyridinone_Ring [label="Pyridinone Ring\nSubstituents", fillcolor="#FBBC05", pos="2,-1.5!"]; Linker [label="Linker Type", pos="-3.5,-3!"]; Terminal_Group [label="Terminal Cyclic Group", pos="-0.5,-3!"]; Positional_Isomerism [label="Substitution Pattern", pos="2.5,-3!"];
Core -> Sulfonamide_N [label="Key for Potency\n& Selectivity"]; Core -> Pyridinone_Ring [label="Fine-tuning"]; Sulfonamide_N -> Linker; Sulfonamide_N -> Terminal_Group; Sulfonamide_N -> Positional_Isomerism;
Linker -> "hCA I Activity" [label="N-methylpropionamide favorable"]; Terminal_Group -> "hCA II Activity" [label="Bulky oxazocine favorable"]; Terminal_Group -> "Bacterial CA Activity" [label="Pyridinone favorable"]; Positional_Isomerism -> "hCA IX Selectivity" [label="3-substitution > 4-substitution"]; } Caption: SAR summary for carbonic anhydrase inhibition.
Antibacterial Activity: Targeting Dihydropteroate Synthase (DHPS)
While specific SAR studies on 6-oxo-1,6-dihydropyridine-3-sulfonamides as antibacterial agents are limited, the broader class of sulfonamides has a well-established mechanism of action involving the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. The general SAR for antibacterial sulfonamides provides a framework for understanding the potential of this scaffold.
General SAR for Antibacterial Sulfonamides:
-
Free Para-Amino Group: A free amino group para to the sulfonamide is generally essential for activity, as it mimics the natural substrate, p-aminobenzoic acid (PABA).
-
N1-Substitution: Substitution on the sulfonamide nitrogen (N1) with heterocyclic rings often enhances potency. This is a key area where the 6-oxo-1,6-dihydropyridine moiety could contribute to activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on both the aromatic and heterocyclic rings, plays a role in cell penetration and, consequently, antibacterial efficacy.
For a series of N-sulfonamide 2-pyridones, which are structurally related to the target scaffold, the following SAR observations were made:
-
Para-Substitution on Benzene Ring: A methyl group at the para-position of the benzenesulfonamide moiety generally led to higher activity against tested bacterial strains compared to the unsubstituted analog, likely due to increased lipophilicity.
-
Substituents on the Pyridone Ring: The nature of substituents on the pyridone ring also modulates activity.
Further research is needed to delineate the specific SAR of the 6-oxo-1,6-dihydropyridine-3-sulfonamide scaffold as antibacterial agents and to understand how modifications to the pyridinone ring influence interactions with the DHPS active site.
Anticancer Activity: A Multifaceted Approach
Sulfonamides have emerged as a versatile scaffold in anticancer drug discovery, targeting a range of proteins overexpressed in cancer cells, including carbonic anhydrases (especially CA IX and XII), kinases, and tubulin.[2][3] The 6-oxo-1,6-dihydropyridine-3-sulfonamide scaffold holds potential in this area, leveraging both the sulfonamide's enzyme-inhibiting capabilities and the pyridinone's potential for diverse interactions.
Potential SAR Considerations for Anticancer Activity:
-
Targeting Tumor-Associated CAs: The SAR principles discussed for CA inhibition are directly applicable here, with a focus on achieving selectivity for tumor-associated isoforms like CA IX and XII.
-
Kinase Inhibition: The pyridinone core can serve as a scaffold for designing kinase inhibitors. Modifications at positions 4 and 5 of the pyridinone ring, as well as on the sulfonamide "tail," would be critical for achieving potent and selective kinase inhibition. The overall shape and electronic properties of the molecule would need to be optimized to fit into the ATP-binding pocket of the target kinase.
-
Tubulin Polymerization Inhibition: The pyridinone ring can be part of a larger molecular structure designed to interact with the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization and arresting cell division. The substitution pattern on the pyridinone and any appended aromatic rings would be key to maximizing this activity.
Experimental Protocols
To facilitate further research and comparison, detailed experimental protocols for the synthesis of a representative 6-oxo-1,6-dihydropyridine-3-sulfonamide and a key biological assay are provided below.
General Synthesis of 6-Oxo-1,6-dihydropyridine-3-sulfonamides
The synthesis of this scaffold typically involves a multi-step sequence, starting from readily available materials. A general synthetic route is outlined below, which can be adapted based on the desired substitutions.
Step 1: Synthesis of the Pyridinone Core
A common approach involves the condensation of an appropriate β-ketoester with an enamine derived from an active methylene compound, followed by cyclization.
Step 2: Sulfonation of the Pyridinone Ring
The 6-oxo-1,6-dihydropyridine ring is then subjected to sulfonation, typically using chlorosulfonic acid, to introduce the sulfonyl chloride group at the 3-position.
Step 3: Formation of the Sulfonamide
The resulting sulfonyl chloride is then reacted with a desired amine (R-NH₂) in the presence of a base to yield the final 6-oxo-1,6-dihydropyridine-3-sulfonamide.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Starting Materials\n(β-ketoester, enamine)"]; Step1 [label="Step 1: Condensation &\nCyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyridinone [label="6-Oxo-1,6-dihydropyridine"]; Step2 [label="Step 2: Sulfonation\n(Chlorosulfonic Acid)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfonyl_Chloride [label="Pyridinone-3-sulfonyl\nchloride"]; Step3 [label="Step 3: Amination\n(R-NH2, Base)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Final_Product [label="6-Oxo-1,6-dihydropyridine\n-3-sulfonamide", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Pyridinone; Pyridinone -> Step2; Step2 -> Sulfonyl_Chloride; Sulfonyl_Chloride -> Step3; Step3 -> Final_Product; } Caption: General synthetic workflow.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various CA isoforms can be determined using a stopped-flow CO₂ hydration assay.
Methodology:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified CA isozyme and the test compounds in an appropriate buffer (e.g., Tris-HCl) with a known concentration of a co-solvent like DMSO.
-
Assay Buffer: The assay buffer typically contains a pH indicator (e.g., phenol red) in a suitable buffer system.
-
CO₂ Hydration Reaction: The reaction is initiated by mixing the enzyme/inhibitor solution with a CO₂-saturated water solution in the stopped-flow instrument.
-
Monitoring pH Change: The hydration of CO₂ to carbonic acid, catalyzed by CA, leads to a decrease in pH, which is monitored by the change in absorbance of the pH indicator.
-
Data Analysis: The initial rates of the reaction are measured in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is then calculated by fitting the data to a dose-response curve.
dot graph CA_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Prep [label="Prepare Enzyme &\nInhibitor Solutions"]; Mix [label="Mix with CO2-saturated\nwater in stopped-flow\ninstrument"]; Monitor [label="Monitor Absorbance\nChange of pH Indicator"]; Calculate [label="Calculate Initial Rates\nand IC50 Values"];
Prep -> Mix; Mix -> Monitor; Monitor -> Calculate; } Caption: Carbonic anhydrase inhibition assay workflow.
Data Summary
The following table summarizes the inhibitory activities of representative pyrazolo[4,3-c]pyridine sulfonamides against various human carbonic anhydrase isoforms, illustrating the impact of structural modifications.
| Compound | Linker | Terminal Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 1a | -CH₂CH₂- | Pyrazolopyridine | High | Moderate | Moderate | Moderate |
| 1b | Direct | Pyrazolopyridine | Moderate | High | Moderate | High |
| 1f | -N(Me)CO(CH₂)₂- | Pyrazolopyridine | Low | Moderate | Low | Low |
| 1g | -NH- | Acetylaminopyrrolone | Low | Low | Low | Low |
| 1k | -CH₂CH₂- | Tetrahydro-methanobenzo-oxazocine | Low | Very Low | Low | Low |
| AAZ * | - | - | 250 | 12 | 25 | 5.7 |
*AAZ = Acetazolamide (a standard CA inhibitor)
Conclusion and Future Directions
The 6-oxo-1,6-dihydropyridine-3-sulfonamide scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies, particularly in the context of carbonic anhydrase inhibition, demonstrate that targeted modifications to the "tail" region of the molecule can lead to potent and isoform-selective inhibitors. The comparative analysis suggests that the structural requirements for optimal activity vary significantly depending on the biological target.
Future research should focus on:
-
Systematic SAR studies of the 6-oxo-1,6-dihydropyridine-3-sulfonamide scaffold against a broader range of biological targets, including various kinases and bacterial enzymes.
-
Elucidation of the binding modes of these compounds with their respective targets through X-ray crystallography and molecular modeling to guide rational drug design.
-
Optimization of pharmacokinetic properties to enhance the in vivo efficacy and drug-like characteristics of promising lead compounds.
By leveraging the rich chemistry of the pyridinone ring and the proven utility of the sulfonamide moiety, the 6-oxo-1,6-dihydropyridine-3-sulfonamide scaffold is poised to yield a new generation of innovative therapeutics.
References
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Ghorab, M. M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3322. [Link]
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El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 148, 107409. [Link]
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Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]
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Al-Sughayer, M. A., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 6(18), 12085–12099. [Link]
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Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2833-2841. [Link]
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Ghorab, M. M., & Alsaid, M. S. (2021). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 26(5), 1384. [Link]
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The Ascendant Bioisostere: 6-Oxo-1,6-dihydropyridine-3-sulfonamides as a Strategic Replacement for Carboxylic Acids in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The carboxylic acid moiety, a cornerstone of molecular recognition in biological systems, has been a privileged functional group in drug design for decades. Its ability to engage in potent hydrogen bonding and electrostatic interactions has made it a frequent key to unlocking therapeutic activity.[1] However, the very properties that make it so effective in binding to a target protein can become liabilities in the intricate journey of a drug through the human body. Challenges such as poor membrane permeability, rapid metabolism via glucuronidation leading to potential toxicity, and high plasma protein binding often plague carboxylic acid-containing drug candidates, hindering their development.[2][3]
In the relentless pursuit of optimized drug candidates, medicinal chemists employ the strategy of bioisosteric replacement, where a problematic functional group is swapped for another with similar steric and electronic properties but improved pharmacokinetic or pharmacodynamic profiles.[2] While classic bioisosteres for carboxylic acids, such as tetrazoles and simple sulfonamides, have proven their utility, the quest for novel surrogates with finely tunable properties continues.[4][5] This guide introduces and critically evaluates the 6-oxo-1,6-dihydropyridine-3-sulfonamide scaffold as a promising, albeit less explored, bioisosteric replacement for carboxylic acids.
Unveiling the 6-Oxo-1,6-dihydropyridine-3-sulfonamide Scaffold: A Physicochemical Perspective
The 6-oxo-1,6-dihydropyridine-3-sulfonamide moiety presents a unique constellation of structural and electronic features that position it as an attractive alternative to a carboxylic acid. At its core, it is a sulfonamide, a well-established carboxylic acid bioisostere, but appended to a dihydropyridone ring system. This particular arrangement is hypothesized to modulate the physicochemical properties of the acidic N-H proton of the sulfonamide in a manner that offers distinct advantages over both simple sulfonamides and carboxylic acids.
| Property | Carboxylic Acid | 6-Oxo-1,6-dihydropyridine-3-sulfonamide | Rationale for Advantage |
| Acidity (pKa) | ~4-5 | ~6-8 (Estimated) | The electron-withdrawing nature of the pyridone ring is expected to increase the acidity of the sulfonamide proton compared to simple alkyl or aryl sulfonamides (pKa ~9-10), bringing it closer to the physiological range of carboxylic acids. This allows for significant anionic character at physiological pH, crucial for mimicking the carboxylate's binding interactions. |
| Lipophilicity (LogP/LogD) | Generally low | Moderately increased | The larger, more complex heterocyclic scaffold is inherently more lipophilic than a simple carboxyl group. This can lead to improved membrane permeability and reduced clearance. The degree of ionization at a given pH will influence the distribution coefficient (LogD). |
| Hydrogen Bonding | Strong acceptor (C=O), donor (O-H) | Strong acceptor (S=O, C=O), donor (N-H) | The sulfonamide group offers two hydrogen bond acceptors (the sulfonyl oxygens) and one donor (the N-H). The pyridone ring provides an additional hydrogen bond acceptor (the C=O). This rich hydrogen bonding capability allows it to mimic the interaction patterns of a carboxylic acid within a protein binding site. |
| Metabolic Stability | Prone to glucuronidation of the carboxylic acid | Expected to be more stable | Sulfonamides are generally more resistant to the metabolic pathways that affect carboxylic acids, particularly UGT-mediated glucuronidation. This can lead to a longer half-life and reduced risk of forming reactive acyl glucuronide metabolites.[6] |
| Chemical Stability | Generally stable | Generally stable | Sulfonamides are a robust functional group under typical physiological conditions. |
| Solubility | Generally good (as carboxylate salt) | Moderate, tunable | Solubility will be influenced by the substituents on the pyridone ring and the sulfonamide nitrogen, offering opportunities for optimization. |
The Strategic Advantage in Drug Design: Causality and Experimental Considerations
The decision to replace a carboxylic acid with a 6-oxo-1,6-dihydropyridine-3-sulfonamide is driven by the desire to mitigate the former's inherent liabilities while preserving its crucial role in target engagement.
Enhancing Membrane Permeability
A primary driver for this bioisosteric switch is the potential for improved cell permeability. The increased lipophilicity of the heterocyclic system can facilitate passive diffusion across biological membranes, a significant hurdle for many carboxylic acid-containing drugs, especially those targeting the central nervous system.[4]
Mitigating Metabolic Liabilities
The formation of acyl glucuronides from carboxylic acids is a major metabolic pathway that can lead to rapid clearance and, in some cases, idiosyncratic toxicity.[2] By replacing the carboxylic acid with the more metabolically robust sulfonamide, this liability can be circumvented, potentially leading to a safer and more efficacious drug candidate.
Fine-Tuning Acidity for Optimal Interaction
The pKa of the acidic proton is a critical parameter. While simple sulfonamides are often too weakly acidic to effectively mimic a carboxylate at physiological pH, the electronics of the 6-oxo-1,6-dihydropyridine ring are expected to lower the pKa of the sulfonamide proton into a more pharmacologically relevant range. This allows for a tunable level of ionization, which can be optimized to balance target binding with membrane permeability.
Figure 2. A generalized synthetic workflow for the preparation of 6-oxo-1,6-dihydropyridine-3-sulfonamides.
Conclusion: A Valuable Addition to the Medicinal Chemist's Toolkit
The 6-oxo-1,6-dihydropyridine-3-sulfonamide scaffold represents a sophisticated and strategic alternative to the traditional carboxylic acid moiety in drug design. By offering the potential for improved metabolic stability, enhanced membrane permeability, and finely tunable acidity, it provides a compelling solution to some of the most persistent challenges in drug development. While it remains a less-trodden path compared to more established bioisosteres, the underlying medicinal chemistry principles strongly support its exploration in programs where the liabilities of a carboxylic acid are a limiting factor. As researchers continue to push the boundaries of molecular design, the thoughtful application of such novel bioisosteres will undoubtedly play a crucial role in the successful development of the next generation of therapeutics.
References
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183-3203.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Rautio, J., et al. (2008). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 7(3), 255-270.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Kym, P. R., et al. (2005). 2-Pyridones as conformationally restricted amide isosteres: Discovery of potent and orally bioavailable inhibitors of the matrix metalloproteinase stromelysin-1 (MMP-3). Journal of Medicinal Chemistry, 48(20), 6295-6307.
- Burrell, G., et al. (2010). 6-Oxo-1,6-dihydropyridine-3-carboxamides as novel, potent and selective inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 20(1), 312-316.
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
- Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current Medicinal Chemistry, 12(1), 23-49.
- Meanwell, N. A. (2018). A synopsis of the properties and applications of heteroaromatic rings in medicinal chemistry. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of the drugs of 2010. Journal of Medicinal Chemistry, 54(10), 3451-3479.
- Stepan, A. F., et al. (2011). The impact of matched molecular pair analysis on medicinal chemistry. Journal of Medicinal Chemistry, 54(9), 2993-3000.
- Tyagi, R., et al. (2019). Sulfonamides: A versatile scaffold in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 19(13), 1054-1077.
- Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-10.
- Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
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A Head-to-Head Comparison of Synthetic Routes to 6-Oxo-1,6-dihydropyridine-3-sulfonamides: A Guide for Researchers
The 6-oxo-1,6-dihydropyridine-3-sulfonamide scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds. Its unique electronic and structural features make it an attractive target for drug discovery programs. The efficient and scalable synthesis of this heterocyclic system is, therefore, of paramount importance to medicinal chemists and process development scientists. This guide provides a head-to-head comparison of two distinct synthetic strategies for accessing this valuable molecular framework, offering insights into the practical considerations of each approach.
Introduction to the Target Scaffold
The 6-oxo-1,6-dihydropyridine-3-sulfonamide core, also known as a 2-pyridone-5-sulfonamide, combines the hydrogen bonding capabilities and aromaticity of the pyridinone ring with the acidic and tetrahedral geometry of the sulfonamide group. This combination has proven effective in the design of inhibitors for various enzymes and receptors. The development of robust and flexible synthetic routes is crucial for exploring the structure-activity relationships (SAR) of this compound class.
This guide will dissect two primary synthetic paradigms:
-
Route A: Late-Stage Sulfonylation of a Pre-formed Pyridinone Ring. This approach focuses on first constructing the pyridinone core and then introducing the sulfonamide functionality.
-
Route B: Pyridinone Ring Formation from a Sulfonated Precursor. This strategy involves the cyclization of an acyclic precursor that already bears the sulfonamide group.
Each route will be evaluated based on its efficiency, versatility, and scalability, providing researchers with the necessary information to select the most appropriate method for their specific needs.
Route A: Late-Stage Sulfonylation of a Pre-formed Pyridinone Ring
This strategy is predicated on the idea of building the core heterocyclic structure first, followed by the installation of the key sulfonamide functional group. This can be an attractive approach if a variety of sulfonamides are desired from a common pyridinone intermediate.
Workflow for Route A
Caption: General workflow for the Late-Stage Sulfonylation approach (Route A).
Detailed Synthetic Protocol and Rationale
Step 1: Synthesis of 6-Hydroxynicotinic Acid (2-Pyridone-5-carboxylic Acid)
The starting material, 6-hydroxynicotinic acid, is a commercially available compound, which makes this route highly accessible. Should a custom synthesis be required, it can be prepared via various methods, including the oxidation of 2-methyl-5-pyridinecarboxylic acid or through microbial hydroxylation of nicotinic acid.
Step 2: Direct Chlorosulfonation of 6-Hydroxynicotinic Acid
This is the most critical and challenging step in this synthetic sequence. The direct sulfonation of pyridines typically requires harsh conditions, such as fuming sulfuric acid at high temperatures, which can lead to low yields and side products, especially with a substituted, and potentially sensitive, pyridinone ring[1]. A more direct approach to the sulfonyl chloride is chlorosulfonation.
Experimental Protocol: Chlorosulfonation
-
To a cooled (0 °C) and stirred solution of chlorosulfonic acid (5 equivalents), slowly add 6-hydroxynicotinic acid (1 equivalent).
-
After the initial exothermic reaction subsides, warm the mixture to room temperature and then heat to 80-100 °C for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride.
Causality Behind Experimental Choices:
-
Excess Chlorosulfonic Acid: Serves as both the reagent and the solvent, driving the reaction to completion.
-
Controlled Temperature: The initial cooling is necessary to manage the exothermic reaction between the carboxylic acid and chlorosulfonic acid. The subsequent heating provides the activation energy for the electrophilic aromatic substitution.
-
Aqueous Workup: The use of ice for quenching is a standard and safe procedure for decomposing excess chlorosulfonic acid.
Step 3: Amination of the Sulfonyl Chloride
The resulting sulfonyl chloride is a versatile intermediate that can be reacted with a wide range of primary and secondary amines to generate a library of N-substituted sulfonamides.
Experimental Protocol: Amination
-
Dissolve the crude 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride (1 equivalent) in a suitable solvent, such as dichloromethane or THF.
-
Cool the solution to 0 °C and add the desired amine (1.1 equivalents) followed by a non-nucleophilic base, such as triethylamine or pyridine (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC or LC-MS.
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Base: The base is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Solvent Choice: Aprotic solvents are used to avoid solvolysis of the reactive sulfonyl chloride.
Advantages and Disadvantages of Route A
| Feature | Advantages | Disadvantages |
| Versatility | Allows for the late-stage diversification of the sulfonamide group from a common intermediate. | May not be suitable for sensitive functional groups on the amine. |
| Efficiency | Potentially a short route if the starting pyridinone is readily available. | The direct sulfonation step can be low-yielding and produce side products. |
| Scalability | The use of harsh reagents like chlorosulfonic acid can pose safety and equipment challenges on a larger scale. | |
| Starting Materials | 6-Hydroxynicotinic acid is commercially available. |
Route B: Pyridinone Ring Formation from a Sulfonated Precursor (Cyclization Approach)
This strategy involves the construction of the pyridinone ring from acyclic precursors, one of which already contains the sulfonamide moiety. This approach can offer better control over regiochemistry and may be more amenable to large-scale synthesis if the precursors are readily accessible.
Workflow for Route B
Caption: General workflow for the Cyclization Approach (Route B).
Detailed Synthetic Protocol and Rationale
This route is exemplified by the reaction of a sulfonated Michael acceptor with an enamine or a related nucleophile.
Step 1: Synthesis of a Sulfonated Michael Acceptor
A key precursor for this route is an acrylate derivative bearing a sulfonamide group. A plausible synthesis of such a precursor is outlined below, starting from a commercially available sulfonamide.
Experimental Protocol: Synthesis of Ethyl 2-(N-aryl/alkylsulfamoyl)acrylate
-
To a solution of a primary sulfonamide (e.g., benzenesulfonamide, 1 equivalent) and ethyl propiolate (1.1 equivalents) in a suitable solvent like acetonitrile, add a catalytic amount of a base such as DBU (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify the product by column chromatography to yield the desired sulfonated acrylate.
Causality Behind Experimental Choices:
-
Michael Addition: This reaction proceeds via a conjugate addition of the sulfonamide nitrogen to the electron-deficient alkyne.
-
Base Catalyst: DBU is a non-nucleophilic base that facilitates the deprotonation of the sulfonamide, increasing its nucleophilicity.
Step 2: Synthesis of the Enamine Precursor
A variety of enamines can be used as the four-atom component in the cyclization. For simplicity, we will consider the use of an enamino ester.
Step 3: Cyclization to Form the Pyridinone Ring
The final step is the base- or acid-catalyzed cyclization of the two precursors to form the 6-oxo-1,6-dihydropyridine ring.
Experimental Protocol: Cyclization Reaction
-
To a solution of the sulfonated acrylate (1 equivalent) in a high-boiling solvent such as toluene or xylene, add the enamine precursor (e.g., ethyl 3-aminocrotonate, 1.1 equivalents).
-
Add a catalytic amount of a base, such as sodium ethoxide or potassium tert-butoxide (0.2 equivalents).
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
High Temperature: The cyclization and subsequent aromatization (if applicable) often require thermal energy to overcome the activation barrier.
-
Base Catalyst: The base facilitates the initial Michael addition of the enamine to the sulfonated acrylate and promotes the subsequent intramolecular cyclization and elimination steps.
Advantages and Disadvantages of Route B
| Feature | Advantages | Disadvantages |
| Versatility | Allows for variation in the pyridinone ring substituents based on the choice of precursors. | Requires the synthesis of specialized acyclic precursors. |
| Efficiency | Can be a one-pot or two-step process from simple starting materials. | Yields can be dependent on the specific precursors used. |
| Scalability | Generally more amenable to scale-up as it avoids harsh and corrosive reagents like chlorosulfonic acid. | The synthesis of the precursors may add to the overall step count. |
| Starting Materials | Requires the synthesis of specific acyclic precursors which may not be commercially available. |
Head-to-Head Comparison Summary
| Parameter | Route A: Late-Stage Sulfonylation | Route B: Cyclization Approach |
| Overall Strategy | Build the ring, then functionalize. | Build precursors with functionality, then form the ring. |
| Key Challenge | Direct and selective sulfonation of the pyridinone ring. | Synthesis of appropriately functionalized acyclic precursors. |
| Versatility | Excellent for varying the sulfonamide N-substituent. | Excellent for varying the pyridinone ring substituents. |
| Number of Steps | Fewer steps if the starting pyridinone is available. | Can have more steps due to precursor synthesis. |
| Scalability | Challenging due to the use of hazardous reagents. | More favorable for scale-up. |
| Reagent Safety | Involves highly corrosive and reactive reagents (chlorosulfonic acid). | Generally uses milder reagents and conditions. |
| Ideal Application | Rapid generation of a library of N-substituted sulfonamides for SAR studies. | Process development and large-scale synthesis of a specific target molecule. |
Conclusion and Expert Recommendation
Both Route A and Route B offer viable pathways to the 6-oxo-1,6-dihydropyridine-3-sulfonamide scaffold, each with its own set of advantages and disadvantages.
Route A (Late-Stage Sulfonylation) is best suited for exploratory and medicinal chemistry efforts where the rapid synthesis of a diverse array of N-substituted sulfonamides is the primary goal. The commercial availability of 6-hydroxynicotinic acid makes this route attractive for quickly accessing a common sulfonyl chloride intermediate. However, researchers must be prepared to optimize the challenging sulfonation step and handle hazardous reagents.
Route B (Cyclization Approach) is the recommended strategy for process development and large-scale synthesis . While it may require more upfront effort in the synthesis of the acyclic precursors, it avoids the use of harsh and hazardous reagents, making it more amenable to scale-up. This route also offers greater flexibility in modifying the substitution pattern of the pyridinone ring itself.
Ultimately, the choice of synthetic route will depend on the specific objectives of the project, the available resources, and the desired scale of the synthesis. A thorough understanding of the chemistry and practical considerations of each approach, as outlined in this guide, will enable researchers to make an informed decision and efficiently access this important class of molecules.
References
-
Fischer, O. Sulfonierung des Pyridins. Ber. Dtsch. Chem. Ges.1882 , 15 (1), 62-64. [Link]
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Purity Assessment of 6-Oxo-1,6-dihydropyridine-3-sulfonamides: A Comparative Guide to HPLC and LC-MS Methodologies
An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical purity assessment of 6-Oxo-1,6-dihydropyridine-3-sulfonamides. This class of molecules represents a significant scaffold in modern medicinal chemistry. Ensuring their purity is a cornerstone of drug safety, efficacy, and regulatory compliance, forming the basis of a robust Chemistry, Manufacturing, and Controls (CMC) strategy.
This guide is structured to provide not just protocols, but the scientific causality behind experimental choices. We will explore how these complementary analytical techniques are synergistically employed to quantify purity and definitively identify process-related impurities and degradation products, aligning with the stringent expectations of regulatory bodies.
Part 1: The Imperative of Purity in Drug Development
Impurities in an Active Pharmaceutical Ingredient (API) can originate from various sources, including starting materials, by-products of the synthetic route, and degradation over time.[1] The International Council for Harmonisation (ICH) has established clear guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and toxicological qualification of impurities in new drug substances.[2][3] An impurity present at a level above the identification threshold (typically ≥0.10% for APIs with a maximum daily dose of ≤2 g) must be structurally characterized.[3][4] This regulatory framework makes the choice of analytical methodology a critical decision in the drug development lifecycle.
Part 2: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Quantification
For routine quality control and purity quantification, reverse-phase HPLC with UV detection is the undisputed workhorse in the pharmaceutical industry.[5] Its robustness, precision, and cost-effectiveness make it ideal for determining the area-percent purity of the main component and quantifying known impurities against reference standards.
The goal is to develop a "stability-indicating" method, one that can separate the API from its potential degradation products and process impurities. The following protocol is a robust starting point for 6-oxo-1,6-dihydropyridine-3-sulfonamides, with the rationale for each parameter explicitly stated.
-
Instrumentation & Column:
-
System: An HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: A C18 stationary phase column (e.g., Zorbax Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm).[6][7]
-
Rationale (Expertise & Experience): The C18 phase provides excellent hydrophobic retention for the typically semi-polar pyridinone sulfonamide core. A DAD detector is superior to a simple UV detector as it acquires the entire UV-Vis spectrum for each peak, which is invaluable for assessing peak purity and aiding in preliminary identification.
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Rationale (Trustworthiness): The use of a volatile buffer like formic acid is a strategic choice. It ensures good peak shape by controlling the ionization state of the analytes and, critically, makes the method directly transferable to LC-MS without modification. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution properties in reverse-phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
DAD Wavelength: Monitor at the UV maximum of the API (e.g., 265 nm) and a lower wavelength (e.g., 220 nm) to ensure detection of impurities that may lack the primary chromophore.
-
Gradient Elution Profile:
Time (min) % Mobile Phase B Curve 0.0 10 Initial 25.0 90 Linear 30.0 90 Hold 30.1 10 Linear | 35.0 | 10 | Hold |
-
Rationale (Authoritative Grounding): A gradient elution is essential for separating impurities with a wide range of polarities. The shallow gradient ensures high resolution between the main peak and closely eluting impurities. A controlled column temperature is critical for ensuring reproducible retention times run-to-run and day-to-day.
-
Purity is calculated using area percent normalization. For regulatory submissions, the relative response factor (RRF) for each identified impurity must be determined relative to the API to ensure accurate quantification.[4]
| Component | Retention Time (min) | Area (%) | Specification |
| Impurity A | 12.5 | 0.08 | ≤ 0.15% |
| API Peak | 15.2 | 99.75 | ≥ 99.0% |
| Impurity B | 18.9 | 0.12 | ≤ 0.15% |
| Unk. Impurity | 21.4 | 0.05 | ≤ 0.10% |
| Total Impurities | - | 0.25 | ≤ 1.0% |
Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS) – The Key to Identification
When an unknown impurity is detected above the identification threshold, LC-MS is the definitive tool for structural elucidation.[8] It provides the molecular weight and, with high-resolution MS (HRMS), the elemental composition, which are critical pieces of the puzzle for identifying a complete unknown.[9]
Caption: The LC-MS workflow for impurity identification.
-
LC System & Conditions:
-
The exact same LC method (column, mobile phase, gradient) as the validated HPLC protocol should be used.
-
Rationale (Self-Validating System): Using an identical LC method provides a self-validating system. The retention time of an impurity peak in the HPLC-UV chromatogram can be directly correlated with the mass spectrum obtained at the same retention time in the LC-MS analysis, removing ambiguity.
-
-
Mass Spectrometer Parameters:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs to capture all possible impurities.
-
Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is strongly preferred.
-
Acquisition Mode: Full Scan for accurate mass measurement, coupled with data-dependent MS/MS for fragmentation.
-
Rationale (Expertise & Experience): ESI is a soft ionization technique ideal for polar molecules like sulfonamides, typically yielding the protonated molecule [M+H]⁺. HRMS instruments provide mass accuracy below 5 ppm, which is essential for confidently determining the elemental formula of an unknown.[9] Data-dependent MS/MS automatically triggers fragmentation of the most intense ions, providing structural puzzle pieces without needing to re-run the sample.
-
Part 4: A Comparative Analysis and Synergistic Workflow
Neither technique alone provides a complete picture. HPLC offers quantitative precision, while LC-MS provides qualitative certainty. A truly robust purity assessment relies on their synergistic use.
| Feature | HPLC with DAD | LC-MS (HRMS) |
| Primary Function | Quantification of knowns & unknowns | Identification of unknowns |
| Data Output | Retention Time, UV Spectrum | Retention Time, Accurate Mass, Fragmentation |
| Key Strength | High Precision, Robustness, Lower Cost | Definitive Structural Information, High Sensitivity |
| Limitation | Provides no molecular weight data | Quantification is complex without standards |
| Regulatory Role | Purity assay, routine QC, stability testing | Structural elucidation for impurities > ICH threshold |
The following workflow represents the industry best practice for comprehensive purity analysis.
Caption: A synergistic workflow for purity assessment.
By first using a validated HPLC method to accurately quantify all impurities, a decision can be made based on authoritative ICH guidelines.[2] Only those impurities exceeding the identification threshold require the subsequent, more resource-intensive investigation by LC-MS. This logical, phased approach ensures both regulatory compliance and efficient use of resources.
References
-
U.S. Food and Drug Administration (FDA). Q3A Impurities in New Drug Substances.[Link]
-
Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]
-
International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).[Link]
-
European Medicines Agency (EMA). ICH Q3B (R2) Impurities in new drug products.[Link]
-
Kowlaska, J., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. [Link]
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.[Link]
-
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
-
Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.[Link]
-
Shimadzu Corporation. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.[Link]
-
ICH. (2006). Q3B(R2) Impurities in New Drug Products.[Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3.[Link]
-
Agilent Technologies. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.[Link]
-
IKEV. ICH Q3B(R) Guideline Impurities in New Drug Products.[Link]
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- 5. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. As a reactive sulfonyl chloride, this compound necessitates meticulous procedures to mitigate risks in a laboratory setting. The protocols outlined below are designed to ensure the safety of researchers and compliance with institutional and regulatory standards. The core principle of this guide is the controlled deactivation of the reactive sulfonyl chloride moiety prior to final waste disposal.
Core Hazard Analysis and Risk Assessment
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is a reactive chemical due to its sulfonyl chloride group (-SO₂Cl). This functional group is highly susceptible to nucleophilic attack, particularly by water, leading to a rapid and exothermic hydrolysis reaction.[1][2][3] Understanding these intrinsic hazards is the foundation of a sound disposal strategy.
The primary reaction of concern is hydrolysis, which produces the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[2] This reaction can be violent if uncontrolled, presenting thermal and chemical burn risks. Therefore, the cardinal rule of disposal is to never dispose of the active compound directly or mix it with aqueous waste streams without prior deactivation.
Table 1: Hazard Profile and Chemical Properties (Note: As specific data for 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is limited, this profile is based on the known reactivity of analogous sulfonyl chlorides like Pyridine-3-sulfonyl chloride and general chemical principles.)
| Property | Hazard Information | Rationale and Causality |
| Chemical Formula | C₅H₄ClNO₃S | The presence of the -SO₂Cl group defines its high reactivity. |
| Reactivity | Water Reactive. Reacts exothermically with water, moisture, and protic solvents.[1][4] | The electrophilic sulfur atom is readily attacked by nucleophiles like water, leading to hydrolysis. The exothermicity can cause splashing and rapid pressure buildup in a closed container. |
| Corrosivity | Causes severe skin burns and eye damage. [5] | Upon contact with moisture on skin or mucous membranes, it hydrolyzes to form hydrochloric acid and sulfonic acid, causing immediate and severe chemical burns. |
| Toxicity | Material is extremely destructive to tissues. May cause respiratory irritation.[5] | Inhalation of vapors or dusts can lead to the formation of HCl in the respiratory tract, causing severe irritation, edema, and chemical pneumonitis. |
| Incompatibilities | Strong oxidizing agents, strong bases, alcohols, amines, water.[1][6] | Reacts violently or exothermically with these materials. Mixing with incompatible waste streams can lead to dangerous reactions. |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is non-negotiable when handling and deactivating this compound. The goal is to create a complete barrier against contact, inhalation, and splashes.[7][8]
Table 2: Required Personal Protective Equipment (PPE)
| Body Area | Required PPE | Standard/Specification | Justification |
| Eyes/Face | Chemical splash goggles AND a full-face shield.[9][10] | ANSI Z87.1 | Protects against splashes of both the corrosive reagent and the quenching solution. A face shield protects the entire face from severe burns. |
| Hands | Heavy-duty, acid-resistant gloves (e.g., Neoprene or Nitrile).[11] | EN 374 | Ensure gloves are rated for protection against reactive acid chlorides. Double-gloving can provide additional protection. |
| Body | Flame-retardant lab coat and a chemical-resistant apron.[12][13] | NFPA 2112 | Protects against splashes and spills on the torso and legs. |
| Respiratory | Use only within a certified chemical fume hood. | ASHRAE 110 | A fume hood is essential to contain and exhaust the corrosive HCl gas generated during hydrolysis and deactivation. |
| Feet | Closed-toe, chemical-resistant shoes. | ASTM F2413 | Protects feet from spills. |
Controlled Deactivation and Disposal Protocol
This protocol details the process for neutralizing small quantities (typically <10 g) of waste 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. The core of this procedure is the slow, controlled addition of the sulfonyl chloride to a stirred, cooled basic solution to manage the exothermic reaction and neutralize the acidic byproducts.
Step-by-Step Deactivation Methodology
-
Preparation (in a chemical fume hood):
-
Don all required PPE as detailed in Table 2.
-
Prepare a large beaker (at least 10x the volume of your quenching solution) containing a stir bar.
-
Place the beaker in a larger secondary container filled with an ice/water bath to dissipate heat effectively.
-
-
Prepare Quenching Solution:
-
In the beaker, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). Causality: Sodium bicarbonate is a weak base and will react to produce CO₂, while NaOH is a strong base. Both effectively neutralize the resulting sulfonic acid and HCl. The large volume of water acts as a heat sink.
-
-
Controlled Addition:
-
While vigorously stirring the basic solution, add the 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride very slowly and portion-wise using a spatula or powder funnel.
-
CRITICAL: Monitor the reaction temperature and any gas evolution (effervescence if using bicarbonate). If the reaction becomes too vigorous or the temperature rises rapidly, immediately stop the addition until it subsides.
-
-
Reaction Completion and Neutralization:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least 2 hours to ensure the reaction goes to completion.
-
Remove the ice bath and allow the solution to warm to room temperature, stirring for an additional hour.
-
-
Final pH Verification:
-
Check the pH of the solution using a pH meter or pH strips. The final pH should be between 6 and 9.
-
If the solution is still acidic, add more base dropwise until the pH is neutral. If it is too basic, neutralize with a dilute acid like citric acid. This step is a critical self-validating check to ensure complete deactivation.
-
-
Waste Collection:
-
Transfer the neutralized aqueous solution to a properly labeled hazardous waste container. The label should read: "Neutralized 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride solution" and include the final components (e.g., water, sodium sulfonate salt, sodium chloride).
-
Consult your institution's Environmental Health & Safety (EHS) office for final disposal procedures.
-
Disposal Workflow Diagram
Caption: Decision-making guide for responding to a chemical spill.
References
-
New Jersey Department of Health, Benzene Sulfonyl Chloride Hazard Summary. [Link]
-
Lee, J., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. [Link]
-
Kent State University, Tables of Incompatibilities. [Link]
-
American Chemistry Council, Protective Equipment. [Link]
-
Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
-
J&K Scientific LLC, Chemical spill cleanup procedures. (2021-09-02). [Link]
-
New Mexico State University, Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]
-
King, J. F., & Lee, T. W. S. (1978). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
The City University of New York (CUNY), Laboratory Chemical Spill Cleanup and Response Guide. [Link]
-
Samanta, A. Incompatibilities. CUTM Courseware. [Link]
-
Storemasta, Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). [Link]
-
Michigan State University Environmental Health & Safety, Spill and Cleaning Protocol. [Link]
-
U.S. Environmental Protection Agency (EPA), Personal Protective Equipment. (2025-09-12). [Link]
-
American Chemical Society, Guide for Chemical Spill Response. [Link]
- Google Patents, FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Princeton University Environmental Health and Safety, Chemical Spill Procedures. [Link]
-
Accio, Acid Resistant PPE: Protect Your Skin Now. (2025-12-29). [Link]
-
Kice, J. L., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
Sources
- 1. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. nj.gov [nj.gov]
- 10. epa.gov [epa.gov]
- 11. safety.nmsu.edu [safety.nmsu.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Acid Resistant PPE: Safety for Chemical Workers [accio.com]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
